Product packaging for Allocholic acid(Cat. No.:CAS No. 2464-18-8)

Allocholic acid

Cat. No.: B043342
CAS No.: 2464-18-8
M. Wt: 408.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-PGHAKIONSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Allocholic acid is a secondary bile acid and a stereoisomer of the primary bile acid cholic acid, differing in the orientation of the 3α-hydroxy group. This subtle structural variation gives this compound distinct physicochemical and receptor-binding properties, making it a valuable tool for probing the complexities of bile acid biology and metabolism. Its primary research applications include the study of sterol transport, membrane fluidity, and the activation of key nuclear receptors such as the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). Researchers utilize this compound to investigate its role in cholesterol homeostasis, lipid digestion, and gut microbiome interactions, as it is a microbial metabolite of cholic acid. Furthermore, it serves as a critical reference standard in analytical chemistry, particularly in chromatographic assays (e.g., HPLC, LC-MS) for the identification and quantification of bile acid profiles in biological samples. By studying this compound, scientists can gain deeper insights into bile acid-related disorders, hepatotoxicity, and the development of novel therapeutics targeting enterohepatic signaling pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O5 B043342 Allocholic acid CAS No. 2464-18-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQCQFFYRZLCQQ-PGHAKIONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859117
Record name 5alpha-Allocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Allocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000505
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2464-18-8
Record name Allocholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2464-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allocholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5alpha-Allocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000505
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 - 251 °C
Record name Allocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000505
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Allocholic Acid: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocholic acid, a stereoisomer of cholic acid, is a naturally occurring bile acid that has garnered significant interest in the scientific community.[1][2][3] Unlike its more abundant 5β-isomer, cholic acid, this compound possesses a 5α-configuration, resulting in a planar steroid nucleus.[1] This structural distinction imparts unique physicochemical and biological properties, making it a subject of investigation in various fields, including drug development and metabolic research. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its key signaling pathways.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a clear and concise reference for researchers.

PropertyValueReference(s)
IUPAC Name (3α,5α,7α,12α)-3,7,12-Trihydroxycholan-24-oic acid[2]
Synonyms 5α-Cholic Acid, Allo-Cholic Acid, ACA, AlloCA[2]
CAS Number 2464-18-8[2][4]
Molecular Formula C₂₄H₄₀O₅[4]
Molecular Weight 408.57 g/mol [4]
Appearance White to off-white solid-
Melting Point 250-251 °C[5]
Boiling Point 583.9 °C at 760 mmHg (Predicted)-
Density 1.184 g/cm³ (Predicted)-
pKa ~5-
Optical Rotation [α]25D +27.8 (c=0.75 in Methanol)[5]
Solubility DMSO: ~33.3 mg/mLDMF: 30 mg/mLEthanol: 20 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[2]

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is paramount for the characterization of any compound. Below are detailed methodologies for key experiments related to this compound.

Melting Point Determination (Capillary Method)

Principle: This method determines the temperature at which a substance transitions from a solid to a liquid phase. The melting point range can also indicate the purity of the substance.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

    • For a more accurate determination, set the heating rate to 1-2 °C/min, starting from a temperature approximately 20 °C below the expected melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • Replicate: Perform the measurement at least two more times and calculate the average melting point range.

pKa Determination (Potentiometric Titration)

Principle: Potentiometric titration is used to determine the acid dissociation constant (pKa) of a substance by measuring the change in pH of a solution upon the addition of a titrant.

Apparatus:

  • pH meter with a combination glass electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Volumetric flasks and pipettes

Reagents:

  • This compound sample of known concentration

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (for electrode filling)

  • Buffer solutions (for pH meter calibration)

  • Deionized water

Procedure:

  • pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration. A co-solvent like ethanol may be necessary for initial dissolution.

  • Titration Setup: Place the this compound solution in a beaker with a stir bar. Immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

  • Titration:

    • Record the initial pH of the this compound solution.

    • Add small, known increments of the NaOH solution from the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH has risen significantly, well past the equivalence point.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • Determine the equivalence point, which is the point of inflection on the curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Optical Rotation Determination (Polarimetry)

Principle: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is an intrinsic property of the compound.

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

  • Volumetric flask

  • Analytical balance

Reagents:

  • This compound sample

  • High-purity solvent (e.g., Methanol)

Procedure:

  • Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up. Calibrate the instrument to a zero reading with the empty polarimeter cell.

  • Sample Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the specified solvent (e.g., methanol) in a volumetric flask to obtain a solution of known concentration (c, in g/mL).

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared solution and then fill it, ensuring there are no air bubbles in the light path.

    • Place the filled cell in the polarimeter.

    • Measure the observed rotation (α) of the solution.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α]ᵀλ = α / (l × c) Where:

    • T is the temperature in degrees Celsius.

    • λ is the wavelength of the light source.

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

  • Reporting: Report the specific rotation along with the temperature, wavelength, and solvent used.

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through the activation of nuclear and membrane-bound receptors, playing a role in the regulation of bile acid homeostasis, lipid metabolism, and glucose metabolism. The two key receptors involved are the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor that acts as a primary sensor for bile acids. Upon binding of this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in bile acid synthesis, transport, and metabolism.

FXR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR Binds FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex Heterodimerizes with RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (FXRE) FXR_RXR_Complex->FXRE Binds to Target Genes Target Genes FXRE->Target Genes Regulates Transcription

Caption: this compound activation of the FXR signaling pathway.

Takeda G-protein Coupled Receptor 5 (TGR5) Signaling Pathway

TGR5 is a cell surface receptor that, when activated by bile acids like this compound, initiates a downstream signaling cascade. This activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP then activates Protein Kinase A (PKA), leading to various cellular responses, including the regulation of glucose homeostasis and energy expenditure.

TGR5_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TGR5 TGR5 This compound->TGR5 Activates G_Protein G-Protein TGR5->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: this compound-mediated TGR5 signaling cascade.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, offering valuable data and methodologies for researchers and professionals in drug development. The unique structural characteristics of this compound, stemming from its 5α-configuration, translate into distinct properties and biological activities. A thorough understanding of these fundamental characteristics is crucial for harnessing its therapeutic potential and advancing research in related fields. The provided experimental protocols serve as a practical resource for the accurate characterization of this important bile acid, while the signaling pathway diagrams offer a visual framework for understanding its molecular mechanisms of action.

References

Allocholic Acid: A Comprehensive Technical Guide on Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allocholic acid, a C24 steroid and a member of the trihydroxy bile acids, plays a significant role in lipid metabolism and has emerged as a molecule of interest in various physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the structure and stereochemistry of this compound. It includes a detailed summary of its physicochemical properties, an overview of its known biological activities, and a description of relevant experimental protocols for its synthesis and analysis. Furthermore, this guide presents key signaling pathways associated with bile acids, offering a comprehensive resource for researchers and professionals in the field of drug development and biomedical research.

Introduction

This compound, systematically known as (3α,5α,7α,12α)-3,7,12-trihydroxycholan-24-oic acid, is a naturally occurring bile acid.[1] It is a stereoisomer of cholic acid, differing in the stereochemistry at the C-5 position, which results in a planar A/B ring fusion in this compound (5α-configuration) as opposed to the cis-fused A/B rings of cholic acid (5β-configuration).[2][3][4] This structural variance significantly influences its physicochemical properties and biological functions. This compound is found in various biological systems and has been implicated in processes such as liver regeneration and cholestasis.[5][6][7]

Structure and Stereochemistry

The chemical structure of this compound is characterized by a cholan-24-oic acid backbone, which is a C24 steroid. It possesses three hydroxyl groups at positions 3, 7, and 12, all in the alpha (α) configuration.[1][2] The key stereochemical feature that distinguishes this compound from cholic acid is the configuration at the C-5 position. In this compound, the hydrogen atom at C-5 is in the alpha (α) position, leading to a trans-fusion of the A and B rings of the steroid nucleus. This A/B trans configuration imparts a more planar and rigid structure to the molecule compared to the A/B cis-fusion found in cholic acid.

IUPAC Name: (4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid[2]

Chemical Formula: C₂₄H₄₀O₅[2]

Molecular Weight: 408.57 g/mol [8]

Synonyms: 5α-Cholic acid, 3α,7α,12α-Trihydroxy-5α-cholanoic acid[2][8]

Below is a diagram illustrating the stereochemistry of this compound.

Caption: Stereochemistry of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular Formula C₂₄H₄₀O₅[2]
Molecular Weight 408.57 g/mol [8]
Melting Point 250 - 251 °C[2]
pKa (Strongest Acidic) 4.48
logP (Predicted) 2.26 - 2.48
Water Solubility (Predicted) 0.074 g/L
Solubility in DMSO 82 mg/mL (200.7 mM)[9]
Polar Surface Area 97.99 Ų
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 5

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily related to bile acid homeostasis and signaling. It has been shown to protect against α-naphthylisothiocyanate-induced cholestasis in mice by ameliorating disordered bile acid homeostasis.[10] This protective effect is partly mediated by the regulation of bile acid transporters.

Bile acids, including potentially this compound, exert their effects through complex signaling pathways. Two of the most well-characterized receptors for bile acids are the nuclear receptor FXR and the G-protein coupled receptor TGR5.

Below is a generalized diagram of bile acid signaling pathways.

Bile_Acid_Signaling cluster_cell Hepatocyte / Enterocyte BA Bile Acids (e.g., this compound) FXR FXR BA->FXR TGR5 TGR5 BA->TGR5 FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR Gene_Expression Target Gene Expression FXR_RXR->Gene_Expression Bile Acid Homeostasis Lipid & Glucose Metabolism AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB->Gene_Expression Inflammation Energy Expenditure

Caption: Bile Acid Signaling Pathways.

Experimental Protocols

Synthesis of this compound

A new direct synthesis of this compound and its 3β isomer has been reported. While detailed step-by-step protocols are proprietary to the developing laboratories, the general approach involves the stereoselective synthesis from 5β-isomers like cholic acid. Key steps in such syntheses often include:

  • Simultaneous oxidation-dehydrogenation of a 3α-hydroxy 5β-bile acid derivative.

  • Reductive allomerization at the C-5 position.

  • Subsequent reduction of the resulting 3-oxo 5α-compound.

For a detailed protocol, researchers are encouraged to consult the primary literature on the synthesis of allo-bile acids.

Isolation and Purification of this compound

The isolation of this compound from biological matrices typically involves the following steps:

  • Extraction: Solid-phase extraction (SPE) is commonly used to isolate bile acids from biological fluids like serum or bile. C18 cartridges are often employed.

  • Deconjugation: If analyzing total bile acids, enzymatic deconjugation using cholylglycine hydrolase is necessary to cleave the amide bond to glycine or taurine.

  • Purification: Further purification can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).

A general procedure for the purification of cholic acid from bile, which can be adapted for this compound, involves saponification of bile followed by acidification to precipitate the bile acids. The precipitate is then subjected to solvent extraction and recrystallization to obtain the purified acid.

Analytical Methods

5.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of bile acids.

  • Sample Preparation: Serum or plasma samples are typically subjected to protein precipitation followed by solid-phase extraction. Fecal samples require lyophilization, reconstitution, and enzymatic deconjugation.

  • Derivatization: For UV detection, bile acids are often derivatized to form phenacyl esters.

  • Chromatographic Conditions: A C18 reversed-phase column is commonly used with a mobile phase gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

  • Detection: UV detection at 254 nm for derivatized bile acids or mass spectrometry (LC-MS) for underivatized bile acids.

5.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high resolution for the analysis of bile acid isomers.

  • Sample Preparation: Similar to HPLC, samples require extraction and deconjugation.

  • Derivatization: A two-step derivatization is necessary to make the bile acids volatile. The carboxyl group is typically methylated, followed by trimethylsilylation of the hydroxyl groups.

  • GC Conditions: A capillary column (e.g., DB-5ms) is used with a temperature gradient program.

  • MS Detection: Electron ionization (EI) is commonly used, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

Below is a workflow diagram for the analysis of this compound.

Allocholic_Acid_Analysis_Workflow cluster_workflow Analytical Workflow for this compound Start Biological Sample (e.g., Serum, Bile, Feces) Extraction Extraction (e.g., SPE) Start->Extraction Deconjugation Enzymatic Deconjugation (if necessary) Extraction->Deconjugation Derivatization_HPLC Derivatization (for HPLC-UV) Deconjugation->Derivatization_HPLC Derivatization_GCMS Derivatization (for GC-MS) Deconjugation->Derivatization_GCMS HPLC HPLC Analysis Derivatization_HPLC->HPLC GCMS GC-MS Analysis Derivatization_GCMS->GCMS Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis GCMS->Data_Analysis

Caption: Analytical Workflow for this compound.

Conclusion

This compound, with its unique 5α-stereochemistry, presents a distinct profile of physicochemical properties and biological activities compared to its 5β-isomer, cholic acid. This technical guide has provided a comprehensive overview of its structure, properties, and relevant experimental methodologies. A deeper understanding of this compound's role in signaling pathways and its quantitative biological effects will be crucial for harnessing its therapeutic potential in areas such as liver disease and metabolic disorders. The information compiled herein serves as a valuable resource for scientists and researchers dedicated to advancing our knowledge of bile acid biology and its implications for human health.

References

The Allocholic Acid Biosynthesis Pathway in Vertebrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocholic acid is a C24 bile acid, a stereoisomer of cholic acid, distinguished by a cis-conformation of its A/B sterol rings (5α-cholanoic acid), rendering a planar molecular structure.[1] While present in trace amounts in healthy adult vertebrates, its levels are significantly elevated during fetal development, liver regeneration, and in certain pathological conditions such as cholestasis and hepatocellular carcinoma.[2][3] This guide provides a comprehensive overview of the this compound biosynthesis pathway, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development.

Core Biosynthesis Pathway

The synthesis of this compound diverges from the classical bile acid synthesis pathway at the point of steroid A/B ring saturation. While the majority of bile acids, including cholic acid, possess a 5β-configuration, this compound is characterized by its 5α-configuration. This stereochemical difference is determined by the action of specific reductases on the common intermediate, 7α,12α-dihydroxy-4-cholesten-3-one.

The initial steps leading to this intermediate are shared with the classical bile acid synthesis pathway:

  • 7α-hydroxylation of Cholesterol: The pathway is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1), which converts cholesterol to 7α-hydroxycholesterol.[4][5]

  • Oxidation and Isomerization: 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one by 3β-hydroxy-Δ5-C27-steroid oxidoreductase.[6]

  • 12α-hydroxylation: Sterol 12α-hydroxylase (CYP8B1) subsequently hydroxylates 7α-hydroxy-4-cholesten-3-one to form 7α,12α-dihydroxy-4-cholesten-3-one.[7][8]

At this juncture, the pathway diverges:

  • The 5β-Pathway (Cholic Acid Synthesis): The predominant pathway involves the reduction of the Δ4-double bond by Δ4-3-oxosteroid 5β-reductase (AKR1D1), resulting in a 5β-configuration and leading to the synthesis of cholic acid.[9][10]

  • The 5α-Pathway (this compound Synthesis): In an alternative reaction, a Δ4-3-oxosteroid 5α-reductase (SRD5A1 or SRD5A2) acts on 7α,12α-dihydroxy-4-cholesten-3-one to produce a 5α-configured intermediate.[1][11] This is the committed step towards this compound synthesis. Subsequent reduction of the 3-keto group by a 3α-hydroxysteroid dehydrogenase leads to the formation of 5α-cholestane-3α,7α,12α-triol, which is then further processed (side-chain oxidation and cleavage) to yield this compound.

A deficiency in Δ4-3-oxosteroid 5β-reductase can lead to a significant increase in the production of allo-bile acids.[1]

Key Enzymes in this compound Biosynthesis
EnzymeGeneSubstrateProductCellular Location
Cholesterol 7α-hydroxylaseCYP7A1Cholesterol7α-hydroxycholesterolEndoplasmic Reticulum
3β-hydroxy-Δ5-C27-steroid oxidoreductaseHSD3B77α-hydroxycholesterol7α-hydroxy-4-cholesten-3-oneEndoplasmic Reticulum
Sterol 12α-hydroxylaseCYP8B17α-hydroxy-4-cholesten-3-one7α,12α-dihydroxy-4-cholesten-3-oneEndoplasmic Reticulum
Δ4-3-oxosteroid 5α-reductase 1/2SRD5A1/27α,12α-dihydroxy-4-cholesten-3-one5α-cholestane-3-one, 7α,12α-diolEndoplasmic Reticulum
3α-hydroxysteroid dehydrogenaseAKR1C1/25α-cholestane-3-one, 7α,12α-diol5α-cholestane-3α,7α,12α-triolCytosol
Sterol 27-hydroxylaseCYP27A15α-cholestane-3α,7α,12α-triol3α,7α,12α-trihydroxy-5α-cholestanoic acidMitochondria
Peroxisomal β-oxidation enzymesVarious3α,7α,12α-trihydroxy-5α-cholestanoic acid-CoAThis compound-CoAPeroxisomes

Quantitative Data

Quantitative data on this compound levels are sparse compared to major bile acids. However, available studies indicate significant changes in its concentration under specific physiological and pathological conditions.

ConditionSpeciesTissue/FluidThis compound ConcentrationReference
Fetal DevelopmentHumanFetal LiverPresent, but not quantified[12][13][14]
Liver RegenerationRatBileTransiently increased[2]
Δ4-3-oxosteroid 5β-reductase deficiencyHumanBileMarkedly elevated[1]
Hepatocellular CarcinomaHumanTumor TissueElevated (in some studies)[3][15]

Experimental Protocols

Quantification of this compound in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the extraction, derivatization, and analysis of bile acids, including this compound, from biological samples.

a. Sample Preparation and Extraction:

  • Homogenization: Homogenize tissue samples in a suitable solvent (e.g., ethanol). For liquid samples like bile or serum, proceed directly to extraction.

  • Internal Standard: Add a known amount of an internal standard (e.g., deuterated cholic acid) to the homogenate.

  • Extraction: Perform a solid-phase extraction (SPE) using a C18 cartridge to separate bile acids from other lipids and proteins.[16] Elute the bile acids with methanol.

  • Hydrolysis (for conjugated bile acids): If measuring total bile acids, perform enzymatic or alkaline hydrolysis to deconjugate glycine and taurine residues.[16]

b. Derivatization:

To increase volatility for GC analysis, the carboxyl and hydroxyl groups of bile acids must be derivatized.

  • Methylation of the Carboxyl Group: React the extracted bile acids with a methylating agent (e.g., TMS-diazomethane) to form methyl esters.[17]

  • Silylation of Hydroxyl Groups: Subsequently, treat the methyl esters with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) to form trimethylsilyl (TMS) ethers.[17][18]

c. GC-MS Analysis:

  • Injection: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., Rxi-5ms).[18]

  • Separation: Use a temperature gradient to separate the different bile acid derivatives.

  • Detection: Use a mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the this compound derivative and the internal standard.

  • Quantification: Calculate the concentration of this compound based on the peak area ratio to the internal standard and a standard curve.

Measurement of Δ4-3-oxosteroid 5α-reductase Activity

This assay measures the conversion of a Δ4-3-oxo-steroid substrate to its 5α-reduced product.

a. Preparation of Microsomes:

  • Isolate liver microsomes from tissue homogenates by differential centrifugation.

  • Resuspend the microsomal pellet in a suitable buffer.

b. Enzyme Assay:

  • Reaction Mixture: Prepare a reaction mixture containing the microsomal protein, a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and the substrate (7α,12α-dihydroxy-4-cholesten-3-one).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Extraction: Stop the reaction and extract the steroids with an organic solvent.

  • Analysis: Analyze the products by HPLC or GC-MS to quantify the formation of the 5α-reduced product.

Visualizations

This compound Biosynthesis Pathway

Allocholic_Acid_Biosynthesis cluster_main_pathway Classical Bile Acid Synthesis cluster_allo_pathway This compound Pathway cluster_cholic_pathway Cholic Acid Pathway Cholesterol Cholesterol 7a-hydroxycholesterol 7a-hydroxycholesterol Cholesterol->7a-hydroxycholesterol CYP7A1 7a-hydroxy-4-cholesten-3-one 7a-hydroxy-4-cholesten-3-one 7a-hydroxycholesterol->7a-hydroxy-4-cholesten-3-one HSD3B7 7a-hydroxy-4-cholesten-3-one->7a,12a-dihydroxy-4-cholesten-3-one CYP8B1 5a-cholestane-3-one, 7a,12a-diol 5a-cholestane-3-one, 7a,12a-diol 7a,12a-dihydroxy-4-cholesten-3-one->5a-cholestane-3-one, 7a,12a-diol SRD5A1/2 5b-cholestane-3-one, 7a,12a-diol 5b-cholestane-3-one, 7a,12a-diol 7a,12a-dihydroxy-4-cholesten-3-one->5b-cholestane-3-one, 7a,12a-diol AKR1D1 5a-cholestane-3a,7a,12a-triol 5a-cholestane-3a,7a,12a-triol 5a-cholestane-3-one, 7a,12a-diol->5a-cholestane-3a,7a,12a-triol AKR1C1/2 This compound This compound 5a-cholestane-3a,7a,12a-triol->this compound Side-chain oxidation (CYP27A1, etc.) Cholic Acid Cholic Acid 5b-cholestane-3-one, 7a,12a-diol->Cholic Acid Further processing

Caption: Divergence of the this compound and cholic acid biosynthesis pathways.

Experimental Workflow for this compound Quantification

Experimental_Workflow Biological_Sample Biological Sample (Tissue, Bile, Serum) Homogenization Homogenization & Addition of Internal Standard Biological_Sample->Homogenization Solid_Phase_Extraction Solid-Phase Extraction (C18) Homogenization->Solid_Phase_Extraction Hydrolysis Enzymatic/Alkaline Hydrolysis (Optional) Solid_Phase_Extraction->Hydrolysis Derivatization Derivatization: 1. Methylation (Carboxyl) 2. Silylation (Hydroxyl) Hydrolysis->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Quantification Data Analysis & Quantification GCMS_Analysis->Quantification

Caption: Workflow for GC-MS based quantification of this compound.

Conclusion

The biosynthesis of this compound represents a minor but physiologically significant branch of the bile acid synthesis pathway in vertebrates. Its formation is critically dependent on the activity of 5α-reductases, which compete with the 5β-reductase that directs the synthesis of the major primary bile acid, cholic acid. The elevated levels of this compound in specific contexts such as fetal development and liver regeneration suggest a specialized biological role that warrants further investigation. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to explore the therapeutic potential of modulating this pathway in various disease states.

References

The Enigmatic Role of Allocholic Acid in Fetal Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fetal environment is characterized by a unique biochemical landscape, distinct from that of the adult. Within this milieu, bile acids (BAs) are emerging not merely as digestive aids but as crucial signaling molecules orchestrating developmental processes. Among the diverse BA profiles present during gestation, atypical or "unusual" bile acids synthesized by the fetal liver are of particular interest. Allocholic acid (ACA), a 5α-epimer of cholic acid, is a prominent member of this group, often termed a "typically fetal bile acid."[1] While its presence is established, its precise biological functions, signaling pathways, and quantitative significance in fetal development remain areas of active investigation. This technical guide synthesizes the current understanding of this compound, focusing on its metabolism, transport, potential signaling roles, and the experimental methodologies used for its study.

Fetal Bile Acid Metabolism: A Unique Synthetic Landscape

The fetal liver operates with a distinct enzymatic toolkit compared to its adult counterpart. A key feature is the relative immaturity of hepatic 12α-hydroxylase activity.[2] This leads to the activation of alternative synthetic pathways, resulting in a complex profile of "unusual" bile acids.[2][3] Prominent among these alternative pathways are 1β, 4β, and 6α-hydroxylation, which are significantly more active during fetal life.[4][5]

This compound, a 3α,7α,12α-trihydroxy-5α-cholanoic acid, is a product of this unique fetal metabolism. Its 5α-configuration, in contrast to the 5β-configuration of primary bile acids like cholic acid, confers a flatter, more planar steroid nucleus. This structural difference is critical to its biochemical behavior, including its transport and receptor interactions. In animal models, this compound has been identified as a major metabolite of cholestanol, and allodeoxycholic acid can be hydroxylated to form this compound.[1]

Quantitative Analysis of Bile Acids in the Fetal Compartment

While direct quantification of this compound in fetal circulation is not extensively documented in the literature, data on total and major bile acid concentrations provide a crucial context for understanding the fetal BA environment. Concentrations are dynamic, changing with gestational age and differing between fetal compartments like serum, bile, and amniotic fluid.

Table 1: Bile Acid Concentrations in Human Fetal Compartments

Bile Acid/Parameter Compartment Gestational Age Concentration (Mean ± SD) Reference
Total Bile Acids Fetal Serum 20-37 weeks 5.14 ± 2.13 µM [6]
Total Bile Acids Fetal Gallbladder Bile < 17 weeks < 0.05 mM [2][5]
Total Bile Acids Amniotic Fluid Early Gestation < 4.0 µM [7]
Total Bile Acids Amniotic Fluid 32-41 weeks 1.57 µM (Range: 0.4-4.8 µM) [8]
Conjugated Cholic Acid Fetal Serum 14-21 weeks 0.80 ± 0.40 µM [9][10]
Conjugated Chenodeoxycholic Acid Fetal Serum 14-21 weeks 4.50 ± 2.70 µM [9][10]

| Conjugated Lithocholic Acid | Fetal Serum | 14-21 weeks | 1.70 ± 1.04 µM |[9][10] |

Note: Data specific to this compound concentrations are currently lacking in the reviewed literature.

Biological Functions and Signaling Pathways

Bile acids exert their systemic effects primarily through the activation of nuclear receptors, such as the Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR), and membrane-bound G protein-coupled receptors like TGR5.[4][11][12] These signaling cascades regulate gene expression involved in BA homeostasis, lipid and glucose metabolism, and inflammatory responses.

Potent Choleretic Activity

A key identified function of this compound, specifically its taurine conjugate (taurothis compound or TACA), is its potent choleretic effect. Studies in mice have shown that TACA induces a significantly higher bile flow compared to its 5β-epimer, taurocholic acid (TCA).[13] This potent stimulation of bile secretion suggests a protective role for this compound in the fetus, helping to prevent the accumulation of potentially cholestatic and cytotoxic bile acid precursors in the developing liver.[13]

Hepatocellular Transport

The transport of this compound differs from that of primary bile acids. While TACA uptake into hepatocytes via the sodium-taurocholate cotransporting polypeptide (Ntcp) is less efficient than TCA uptake, it is still effectively secreted into the bile.[13] Crucially, TACA is not a substrate for the primary bile salt export pump (BSEP), the main transporter for conjugated 5β-bile acids.[13] This indicates the involvement of an alternative, Bsep-independent canalicular transport system for its biliary excretion. This distinct transport mechanism may be a key element of the fetal hepatobiliary system.

cluster_hepatocyte Hepatocyte Ntcp Ntcp/Oatp1 ACA_Intra Intracellular This compound Ntcp->ACA_Intra Uptake Bsep Bsep (ABCB11) (No ACA Transport) Alt_Exporter Alternative Exporter (e.g., MRP2) Bile_Canaliculus Bile Canaliculus Alt_Exporter->Bile_Canaliculus Tauro-ACA ACA_Intra->Bsep Inhibition ACA_Intra->Alt_Exporter Secretion Nucleus Nucleus ACA_Intra->Nucleus Nuclear Translocation (Higher than TCA) Sinusoidal_Blood Sinusoidal Blood Sinusoidal_Blood->Ntcp Tauro-ACA

Hepatocellular Transport of Tauro-Allocholic Acid (TACA).
Signaling via FXR, PXR, and TGR5: An Unanswered Question

Despite the established role of bile acids as ligands for FXR, PXR, and TGR5, direct experimental evidence for the activation or inhibition of these receptors by this compound is currently lacking in the scientific literature. One study noted different efficacies of various bile acid species on FXR isoforms and included this compound in its keywords, but did not provide specific data on its activity.[14]

Given its unique planar structure, it is plausible that this compound interacts differently with these receptors compared to 5β-bile acids. Determining its affinity and efficacy as an agonist or antagonist for FXR, PXR, and TGR5 is a critical gap in understanding its function in fetal development. Such interactions could influence placental transport, hepatic maturation, and metabolic programming.

cluster_receptors Potential Signaling Receptors cluster_responses Downstream Biological Responses ACA This compound FXR FXR (Nuclear Receptor) ACA->FXR Activation? (Unknown) PXR PXR (Nuclear Receptor) ACA->PXR Activation? (Unknown) TGR5 TGR5 (Membrane Receptor) ACA->TGR5 Activation? (Unknown) Gene Gene Regulation (BA Metabolism, Transport) FXR->Gene Development Fetal Organ Development FXR->Development PXR->Gene PXR->Development Metabolism Metabolic Homeostasis (Glucose, Lipids) TGR5->Metabolism TGR5->Development

Hypothesized Signaling Pathways for this compound.

Experimental Protocols

The study of this compound in the fetal context requires specialized methodologies for sample analysis and functional characterization.

Protocol 1: Quantification of this compound in Biological Samples

This protocol outlines a general workflow for the analysis of bile acid profiles, including this compound, from fetal serum, amniotic fluid, or tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation & Extraction:

    • To 50 µL of sample (serum, amniotic fluid) or tissue homogenate, add an internal standard mixture containing deuterated bile acid analogs.

    • Perform protein precipitation and extraction by adding 1 mL of ice-cold acetonitrile or methanol.

    • Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

  • Chromatographic Separation (HPLC/UPLC):

    • Utilize a reverse-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18).[15]

    • Employ a gradient elution using a mobile phase system, for example:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.

    • Develop a gradient program that effectively separates this compound from its isomers and other bile acids.

  • Mass Spectrometric Detection (MS/MS):

    • Use a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

    • Develop a Multiple Reaction Monitoring (MRM) method. For this compound, specific precursor-to-product ion transitions must be determined and optimized for maximum sensitivity and specificity.

    • Quantify by comparing the peak area ratio of endogenous this compound to its corresponding deuterated internal standard against a calibration curve.

Sample Fetal Sample (Serum, Amniotic Fluid) Spike Add Deuterated Internal Standards Sample->Spike Extract Protein Precipitation & Solvent Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Recon Reconstitute in Mobile Phase Dry->Recon LCMS LC-MS/MS Analysis (C18 Separation, MRM) Recon->LCMS Data Quantification LCMS->Data

Workflow for this compound Quantification by LC-MS/MS.
Protocol 2: Nuclear Receptor Activation Assay

This protocol describes a cell-based reporter gene assay to determine if this compound can activate FXR or PXR.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

    • Co-transfect cells using a lipid-based transfection reagent with the following plasmids:

      • An expression vector for the human nuclear receptor of interest (e.g., pCMX-hFXR or pCMX-hPXR).

      • A reporter plasmid containing multiple copies of the receptor's specific response element upstream of a luciferase gene (e.g., pGL4.13[FXRE-luc]).

      • A control plasmid expressing Renilla luciferase or β-galactosidase for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (or its conjugates) and known receptor agonists (e.g., GW4064 for FXR, Rifampicin for PXR) as positive controls. Include a vehicle-only control (e.g., DMSO).

    • Incubate cells for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold-change in activity relative to the vehicle control.

    • Plot the dose-response curve to determine the potency (EC50) and efficacy of this compound in activating the receptor.

Conclusion and Future Directions

This compound is an integral component of the unique bile acid pool in the fetus. Its distinct 5α-structure dictates its physiological characteristics, including its potent choleretic activity and unique transport mechanisms, which may be vital for protecting the developing liver from cholestasis. However, significant knowledge gaps remain. The foremost priorities for future research must be the accurate quantification of this compound in various fetal compartments throughout gestation and the definitive characterization of its interactions with key nuclear and membrane bile acid receptors. Elucidating these aspects will be paramount to understanding its role in both normal fetal development and the pathophysiology of gestational diseases, potentially uncovering new therapeutic targets for mitigating disorders of pregnancy.

References

The Role of Allocholic Acid in Liver Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Allocholic Acid in the Context of Liver Regeneration

The liver possesses a remarkable capacity for regeneration in response to injury, a process orchestrated by a complex interplay of signaling molecules. Among these, bile acids have emerged as critical regulators of hepatocyte proliferation and tissue restoration. This compound (ACA), a 3α,7α,12α-trihydroxy-5α-cholanoic acid, is a stereoisomer of cholic acid and is typically considered a fetal bile acid. Its reappearance in adults during periods of active liver regeneration and in certain pathological states, such as cholestasis, suggests a functional role in hepatic repair processes.[1]

This technical guide provides an in-depth exploration of the role of this compound in liver regeneration. While direct, extensive research on this compound's specific regenerative functions is still emerging, this document synthesizes the current understanding of bile acid signaling in liver repair and contextualizes the potential mechanisms through which this compound may exert its effects. We will delve into the primary signaling pathways, present quantitative data from related studies to provide a comparative framework, detail relevant experimental protocols, and visualize key processes using signaling pathway and workflow diagrams.

Core Signaling Pathways in Bile Acid-Mediated Liver Regeneration

Bile acids primarily mediate their effects on liver regeneration through two key receptors: the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5.[2][3] this compound, as a bile acid, is presumed to interact with these receptors to initiate downstream signaling cascades that promote hepatocyte proliferation and protect against cholestatic injury.

Farnesoid X Receptor (FXR) Signaling

FXR is highly expressed in hepatocytes and enterocytes and acts as a central regulator of bile acid homeostasis and a promoter of liver regeneration.[3][4] The activation of FXR by bile acids in the liver and intestine initiates a cascade of events crucial for hepatic repair.

  • Hepatic FXR Activation: In hepatocytes, the binding of bile acids to FXR leads to the transcriptional regulation of genes involved in bile acid synthesis and transport. A key target is the induction of the Forkhead Box M1b (Foxm1b), a transcription factor essential for cell cycle progression from G1 to S phase and through mitosis.[2]

  • Intestinal FXR Activation and the Gut-Liver Axis: In the intestine, FXR activation by bile acids induces the expression and secretion of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).[2] FGF15/19 enters the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding initiates a signaling cascade that, in concert with hepatic FXR activation, promotes hepatocyte proliferation and contributes to the restoration of liver mass.[5]

FXR_Signaling_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte Allocholic Acid_I This compound FXR_I FXR Allocholic Acid_I->FXR_I activates FGF15/19 FGF15/19 (secreted) FXR_I->FGF15/19 induces FGF15/19_portal FGF15/19 (from portal circulation) FGF15/19->FGF15/19_portal Portal Circulation Allocholic Acid_H This compound FXR_H FXR Allocholic Acid_H->FXR_H activates Foxm1b Foxm1b FXR_H->Foxm1b induces Cell_Cycle Cell Cycle Progression (G1/S, G2/M) Foxm1b->Cell_Cycle promotes FGFR4 FGFR4 FGFR4->Cell_Cycle promotes FGF15/19_portal->FGFR4

Diagram 1: Presumed FXR Signaling Pathway for this compound.
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor expressed on various non-parenchymal liver cells, including Kupffer cells and liver sinusoidal endothelial cells, as well as in the biliary epithelium.[6] Its activation by bile acids, particularly hydrophobic ones, plays a protective role during liver regeneration, especially in the context of cholestasis.[2][7]

  • Anti-inflammatory Effects: TGR5 activation in Kupffer cells can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation-mediated liver injury.

  • Choleretic Effects: this compound is known for its potent choleretic effects.[1] Activation of TGR5 in cholangiocytes can stimulate bile flow and bicarbonate secretion, which helps to flush toxic bile acids from the biliary tree and protect the liver from cholestatic damage during regeneration.[7]

TGR5_Signaling_Pathway cluster_cells Kupffer Cell / Cholangiocyte Allocholic_Acid This compound TGR5 TGR5 Allocholic_Acid->TGR5 binds AC Adenylyl Cyclase TGR5->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Outcomes Reduced Inflammation Increased Bile Flow CREB->Outcomes leads to

Diagram 2: Presumed TGR5 Signaling Pathway for this compound.

Quantitative Data on Bile Acid Effects on Liver Regeneration

While specific quantitative data for this compound's effect on liver regeneration is limited, studies on other bile acids and the modulation of the bile acid pool provide a valuable comparative framework. The following tables summarize key findings from studies using models of partial hepatectomy and toxic liver injury.

Table 1: Effects of Bile Acid Modulation on Liver Regeneration Markers after Partial Hepatectomy (PHx)

Treatment/Model Animal Model Key Regeneration Marker Result Reference
Ursodeoxycholic acid (UDCA) Rats with NAFLD after 70% PHx Mitotic Index Significantly higher vs. saline [8]
Ursodeoxycholic acid (UDCA) Rats with NAFLD after 70% PHx PCNA Levels Significantly higher vs. saline [8]
Ursodeoxycholic acid (UDCA) Rats after 80% PHx Liver Regeneration Rate 54.5% vs. 35.8% in controls [9]
Cholic Acid (CA) enriched diet Mice after Acetaminophen Injury PCNA-positive hepatocytes Rapid and higher increase vs. normal diet [10]

| Cholestyramine (Bile Acid Sequestration) | Mice after Acetaminophen Injury | Cyclin D1 expression | Delayed induction vs. normal diet |[10] |

Table 2: Effects of Bile Acids on Hepatocyte Proliferation In Vitro

Bile Acid Cell Type Concentration Effect on Proliferation Reference
Glycochenodeoxycholic acid (GCDCA) Rat Hepatocytes Dose-dependent Decreased proliferation [11]
Tauroursodeoxycholic acid (TUDCA) Rat Hepatocytes Co-incubated with GCDCA Protected against GCDCA-induced decrease [11]

| Taurocholic acid (TCA) | LX-2 (human stellate cell line) | 50-150 µM | Increased proliferation |[12] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound and liver regeneration.

Partial Hepatectomy (PHx) in Mice

This model is the gold standard for studying compensatory liver regeneration. A 70% partial hepatectomy is commonly performed.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 4-0 silk)

  • Hemostatic clips or suture for ligation

  • Warming pad

  • Buprenorphine for analgesia

Procedure:

  • Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance).

  • Administer buprenorphine (0.05-0.1 mg/kg) subcutaneously for pre-emptive analgesia.

  • Place the mouse in a supine position on a warming pad to maintain body temperature.

  • Shave the abdomen and disinfect with 70% ethanol and povidone-iodine.

  • Make a midline laparotomy incision from the xiphoid process caudally for approximately 2-3 cm.

  • Gently exteriorize the liver lobes.

  • Ligate the vascular pedicles of the median and left lateral lobes using a single silk suture or hemostatic clips.

  • Excise the ligated lobes distal to the suture/clips.

  • Return the remaining liver lobes to the abdominal cavity.

  • Close the abdominal wall in two layers (peritoneum and muscle, then skin) using sutures or wound clips.

  • Allow the mouse to recover on a warming pad until ambulatory.

Post-operative Care and Analysis:

  • Monitor animals for signs of pain or distress.

  • At desired time points (e.g., 24, 48, 72 hours), euthanize the mice.

  • Harvest the remnant liver and weigh it to calculate the liver-to-body weight ratio.

  • Collect blood via cardiac puncture for serum analysis (ALT, AST, bilirubin).

  • Fix a portion of the liver in 10% neutral buffered formalin for histology (H&E staining) and immunohistochemistry (e.g., Ki67, PCNA).

  • Snap-freeze a portion of the liver in liquid nitrogen for molecular analysis (qRT-PCR, Western blotting).

Alpha-Naphthylisothiocyanate (ANIT)-Induced Cholestasis

This model is used to study cholestatic liver injury and the associated regenerative response.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Alpha-naphthylisothiocyanate (ANIT)

  • Corn oil (vehicle)

  • Oral gavage needles

Procedure:

  • Fast mice overnight (approximately 12 hours) prior to ANIT administration to enhance bioavailability.[13]

  • Prepare a solution of ANIT in corn oil (e.g., 10 mg/mL for a 100 mg/kg dose).

  • Administer a single oral gavage of ANIT (e.g., 75-100 mg/kg body weight).[13][14] Control animals receive an equivalent volume of corn oil.

  • Return mice to their cages with free access to food and water.

Analysis:

  • At specified time points (e.g., 24, 48, 72 hours) after ANIT administration, collect blood and liver tissue as described for the PHx model.

  • Serum analysis should include markers of cholestasis such as alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), and total bilirubin, in addition to ALT and AST.

  • Histological analysis should assess for bile duct proliferation, portal inflammation, and necrosis.

In Vitro FXR and TGR5 Activation Assays

These cell-based assays are used to determine if a compound, such as this compound, can activate FXR or TGR5.

General Protocol for Reporter Gene Assay:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

  • Transfection: Co-transfect the cells with:

    • An expression vector for the receptor of interest (human FXR or TGR5).

    • A reporter plasmid containing a luciferase gene under the control of a response element for the respective receptor (e.g., an FXR response element for FXR activation).

    • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or a known agonist (positive control) and a vehicle control (e.g., DMSO).

  • Lysis and Luciferase Measurement: After a defined incubation period (e.g., 18-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of reporter gene expression relative to the vehicle control.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for investigating the role of a bile acid, such as this compound, in liver regeneration.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Receptor_Assays FXR/TGR5 Activation Assays (Luciferase Reporter) Hepatocyte_Culture Primary Hepatocyte Culture + this compound Proliferation_Assay Proliferation Assay (BrdU, Ki67) Hepatocyte_Culture->Proliferation_Assay Gene_Expression Gene Expression Analysis (qRT-PCR, Western Blot) Hepatocyte_Culture->Gene_Expression Data_Integration Data Integration & Conclusion Proliferation_Assay->Data_Integration Gene_Expression->Data_Integration Animal_Model Animal Model (Partial Hepatectomy or ANIT) Treatment Treatment with this compound or Vehicle Animal_Model->Treatment Sample_Collection Sample Collection (Blood, Liver Tissue) Treatment->Sample_Collection Analysis Biochemical, Histological, & Molecular Analysis Sample_Collection->Analysis Analysis->Data_Integration Hypothesis Hypothesis: This compound Promotes Liver Regeneration Hypothesis->Receptor_Assays Hypothesis->Animal_Model

Diagram 3: Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

This compound, a fetal bile acid that re-emerges during liver regeneration, likely contributes to the complex process of hepatic repair through its interaction with key bile acid signaling pathways, including those mediated by FXR and TGR5. Its potent choleretic properties may be particularly important in mitigating cholestatic injury during regeneration. While direct experimental evidence detailing its specific mechanisms and quantitative effects is still an area for active research, the established roles of other bile acids provide a strong foundation for hypothesizing its pro-regenerative and protective functions.

Future research should focus on elucidating the direct interaction of this compound with FXR and TGR5, quantifying its impact on hepatocyte proliferation and gene expression in established models of liver regeneration, and exploring its therapeutic potential in conditions of impaired liver repair. Such studies will be crucial for fully understanding the role of this unique bile acid in maintaining liver homeostasis.

References

Whitepaper: Allocholic Acid as an Emerging Biomarker in Carcinogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allocholic acid (ACA) is a C-5 epimer of cholic acid, predominantly found during fetal development. Its re-emergence in adult life is linked to pathological states, particularly liver regeneration and carcinogenesis. Recent metabolomic studies have identified a significant elevation of allo-bile acids in patients with hepatocellular carcinoma (HCC), positioning this compound as a potential biomarker for early detection and diagnosis. This technical guide provides an in-depth overview of the role of this compound in carcinogenesis, focusing on its biomarker potential, associated signaling pathways, and the experimental protocols required for its study.

Introduction to this compound

This compound is a trihydroxy bile acid that differs from the more common primary bile acid, cholic acid, in the stereochemistry at the C-5 position of the steroid nucleus, resulting in a planar A/B ring fusion. This structural alteration, known as an "allo" configuration, is typical of fetal bile acids. While present in minute quantities in healthy adults, its reappearance is noted in specific pathological conditions, including liver cancer[1]. This unique expression pattern makes it a compelling candidate for a specific and sensitive biomarker in oncology.

This compound and its Association with Carcinogenesis

The link between bile acids and cancer, particularly gastrointestinal malignancies, is well-established. High concentrations of certain bile acids are thought to promote carcinogenesis through mechanisms including the generation of reactive oxygen species (ROS), DNA damage, and the activation of pro-survival and pro-proliferative signaling pathways[2][3][4].

While much of the research has focused on secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA) in colorectal cancer[3][5], recent evidence points towards a significant role for allo-bile acids in liver cancer. A pivotal study revealed that bile acids with a planar structure, specifically Δ⁴-unsaturated and 5α- or allo-bile acids, were markedly increased in the serum and urine of patients with hepatocellular carcinoma (HCC) when compared to healthy individuals and patients with other liver diseases like cirrhosis or viral hepatitis[1]. This finding suggests that the metabolic pathways leading to the synthesis of these fetal-type bile acids may be reactivated during hepatocarcinogenesis[1].

Data Presentation: Bile Acid Levels in Cancer

Quantitative analysis of bile acid profiles is crucial for establishing their role as biomarkers. Although specific concentration data for this compound is still emerging, the existing studies provide a clear direction.

Table 1: this compound and Related "Flat" Bile Acids in Hepatocellular Carcinoma (HCC)

Analyte GroupPatient CohortSample TypeFindingReference
5α- or allo-Bile AcidsHCCSerum & UrineMarkedly Increased vs. Healthy Controls & Other Liver Diseases[1]
Δ⁴-unsaturated-Bile AcidsHCCSerum & UrineMarkedly Increased vs. Healthy Controls & Other Liver Diseases[1]
Δ⁴-unsaturated-Bile AcidsHCC (Tumor > 3cm)UrineSignificantly Higher vs. HCC (Tumor < 3cm)[1]

Table 2: Representative Quantitative Data of Other Bile Acids in Cancer Patients vs. Controls

Bile AcidCancer TypePatient GroupConcentration (Mean ± SD or Median [Range])Control GroupConcentration (Mean ± SD or Median [Range])P-ValueReference
Serum Bile Acids
Cholic Acid (CA) speciesHCCCases (n=100)108.9 ± 192.1 nMControls (n=100)30.6 ± 47.9 nM<0.001[6]
Chenodeoxycholic Acid (CDCA) speciesHCCCases (n=100)599.4 ± 843.0 nMControls (n=100)51.5 ± 63.8 nM<0.001[6]
Deoxycholic Acid (DCA)Colorectal AdenomasPatientsSignificantly IncreasedHealthy ControlsBaseline<0.05[5]
Fecal Bile Acids
Total Fecal Bile AcidsAdenomatous PolypsPatients (n=9)5.23 [2.16-13.67] µmol/gControls (n=10)1.96 [0.91-6.97] µmol/g0.016[7]
Lithocholic Acid (LCA)Adenomatous PolypsPatients (n=9)2.41 [0.88-3.22] µmol/gControls (n=10)1.07 [0.38-2.03] µmol/g0.013[7]

Note: The data in Table 2 is for other bile acids and is provided to illustrate the typical changes observed in cancer. Specific quantitative values for this compound are part of ongoing research.

Signaling Pathways in Bile Acid-Associated Carcinogenesis

Bile acids are not merely detergents; they are potent signaling molecules that activate dedicated receptors, primarily the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5. The dysregulation of these signaling pathways is a key mechanism in bile acid-promoted carcinogenesis.

Farnesoid X Receptor (FXR) Signaling

FXR is highly expressed in the liver and intestine and acts as a master regulator of bile acid homeostasis. Generally, FXR activation has a protective role in the gut, and its expression is often reduced in colorectal carcinoma[8]. In the liver, FXR deficiency can lead to spontaneous hepatocarcinogenesis, suggesting it functions as a tumor suppressor[9]. However, its role can be context-dependent. Bile acids, by activating FXR, can trigger a complex downstream cascade.

FXR_Signaling_Pathway cluster_nuc Nucleus BileAcids Bile Acids (e.g., this compound) FXR FXR (Nuclear Receptor) BileAcids->FXR Activates SHP SHP (Small Heterodimer Partner) FXR->SHP Induces Inflammation NF-κB Pathway (Inflammation) FXR->Inflammation Inhibits CellCycle Cell Cycle Progression (e.g., Cyclin D1) FXR->CellCycle Regulates Apoptosis Apoptosis FXR->Apoptosis Regulates CYP7A1 CYP7A1 (Rate-limiting enzyme for Bile Acid Synthesis) SHP->CYP7A1 Inhibits

Caption: FXR signaling pathway in response to bile acids.

TGR5 Signaling Pathway

TGR5 is a cell surface receptor expressed on various cells, including Kupffer cells in the liver and intestinal L-cells. Unlike FXR, TGR5 activation can have dual roles, sometimes promoting and sometimes suppressing cancer, depending on the cell type[10]. Its activation typically leads to an increase in intracellular cyclic AMP (cAMP), which can trigger downstream pathways like PKA and activate transcription factors that influence inflammation and cell proliferation[10][11].

TGR5_Signaling_Pathway BileAcids Bile Acids (e.g., this compound) TGR5 TGR5 (GPCR) BileAcids->TGR5 Activates AC Adenylyl Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK1/2 Pathway cAMP->ERK Activates NFkB NF-κB Pathway PKA->NFkB Modulates CellResponse Cellular Responses (Proliferation, Inflammation) NFkB->CellResponse ERK->CellResponse

Caption: TGR5 signaling cascade upon bile acid activation.

Wnt/β-catenin and NF-κB Pathways

Secondary bile acids like DCA have been shown to activate the Wnt/β-catenin pathway, a critical pathway in colorectal cancer, by increasing the levels of β-catenin and its downstream target, c-Myc[12][13]. Similarly, bile acids can promote inflammatory signaling through the NF-κB pathway in the liver, which is a key driver of HCC development[14][15][16]. It is highly probable that this compound, given its association with carcinogenesis, also modulates these critical pathways.

Cancer_Signaling_Modulation BileAcids Bile Acids (this compound) FXR_TGR5 FXR / TGR5 Receptors BileAcids->FXR_TGR5 Activate Wnt Wnt/β-catenin Pathway FXR_TGR5->Wnt Modulate NFkB NF-κB Pathway FXR_TGR5->NFkB Modulate Proliferation Increased Proliferation Wnt->Proliferation Apoptosis Apoptosis Resistance Wnt->Apoptosis Inflammation Chronic Inflammation NFkB->Inflammation NFkB->Apoptosis Carcinogenesis Carcinogenesis Proliferation->Carcinogenesis Inflammation->Carcinogenesis Apoptosis->Carcinogenesis

Caption: Overview of bile acid modulation of oncogenic pathways.

Experimental Protocols

Studying this compound requires robust and sensitive analytical methods for quantification and well-defined in vitro assays to probe its biological function.

Protocol: Quantification of this compound in Serum by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., d4-Allocholic Acid)

  • LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid

  • Human serum samples (patient and control)

  • 1.5 mL microcentrifuge tubes

  • LC-MS vials

2. Sample Preparation (Protein Precipitation):

  • Thaw serum samples on ice.

  • Pipette 50 µL of serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (in methanol).

  • Add 150 µL of ice-cold methanol to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new LC-MS vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid

  • Gradient: A linear gradient from 50% B to 80% B over 14 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition (example): this compound: Q1 407.3 -> Q3 407.3 (precursor -> product ion transition may vary by instrument)

4. Data Analysis:

  • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).

LCMS_Workflow Serum Sample Collection 50 µL Serum Spike Internal Standard Spike Add 10 µL d4-ACA Serum->Spike Precipitate Protein Precipitation Add 150 µL Cold Methanol Spike->Precipitate Vortex Vortex & Incubate -20°C for 20 min Precipitate->Vortex Centrifuge Centrifugation 14,000 x g, 15 min Vortex->Centrifuge Transfer Supernatant Transfer Transfer to LC-MS Vial Centrifuge->Transfer Analysis LC-MS/MS Analysis UPLC-QqQ-MS Transfer->Analysis Data {Data Processing|Quantification vs. Curve} Analysis->Data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Protocol: Cancer Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines (e.g., HepG2 for liver cancer, HT-29 for colon cancer).

1. Materials and Reagents:

  • Hepatocellular or colorectal cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution prepared in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

2. Experimental Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is <0.1%.

  • Remove the medium and treat the cells with 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO) and a no-cell blank control.

  • Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the blank absorbance from all readings.

  • Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) * 100.

  • Plot cell viability against this compound concentration to determine the dose-response effect.

Cell_Proliferation_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h (Cell Attachment) Start->Incubate1 Treat Treat with this compound (Various Concentrations) Incubate1->Treat Incubate2 Incubate 48-72h (Drug Exposure) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add DMSO (Dissolve Crystals) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability Read->Analyze

Caption: Workflow for an MTT-based cell proliferation assay.

Conclusion and Future Directions

This compound is a promising and specific biomarker for carcinogenesis, particularly for hepatocellular carcinoma. Its re-emergence in cancer patients points to a fundamental shift in bile acid metabolism during malignant transformation. The ability to detect and quantify this compound using sensitive LC-MS/MS methods provides a powerful tool for clinical diagnostics.

Future research should focus on:

  • Large-scale clinical validation: Quantifying this compound levels in large, multi-center patient cohorts to establish definitive diagnostic and prognostic cut-off values.

  • Mechanistic studies: Elucidating the precise molecular mechanisms by which this compound interacts with FXR, TGR5, and other signaling pathways to promote cancer.

  • Therapeutic targeting: Investigating whether the enzymatic pathways responsible for this compound synthesis can be targeted for novel cancer therapies.

The continued exploration of this compound's role in cancer will undoubtedly provide new insights into tumor biology and open new avenues for the management of gastrointestinal malignancies.

References

Allocholic acid's function as a migratory pheromone in sea lamprey.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The sea lamprey (Petromyzon marinus), a basal vertebrate, relies on a sophisticated chemical communication system to orchestrate its complex life cycle, particularly its anadromous migration from oceanic or lacustrine feeding grounds to freshwater streams for spawning. A critical component of this system is a multi-component migratory pheromone released by stream-dwelling larvae, which guides adult lampreys to suitable spawning habitats. Biochemical and electrophysiological studies have identified allocholic acid (ACA), a C24 bile acid, as a key constituent of this larval pheromone. This technical guide provides a comprehensive overview of the function of this compound as a migratory pheromone in the sea lamprey, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Data on Olfactory and Behavioral Responses

The olfactory system of migratory adult sea lampreys exhibits an exceptionally high and specific sensitivity to this compound. This sensitivity has been quantified through electro-olfactogram (EOG) recordings, which measure the electrical responses of the olfactory epithelium to odorants. Behavioral assays have further elucidated the role of ACA in guiding the migratory movements of adult lampreys.

ParameterValueExperimental ContextReference
EOG Detection Threshold ~10-12 MElectro-olfactogram recordings from the olfactory epithelium of migratory adult sea lamprey.[1][2]
Behavioral Response Threshold 0.1 nMEnhanced swimming activity observed in a laboratory maze with still water containing a mixture of ACA and petromyzonol sulfate (PS).[3][4]

Table 1: Quantitative Olfactory and Behavioral Responses to this compound. This table summarizes the key quantitative data regarding the sensitivity of sea lampreys to this compound, highlighting its potency as an olfactory stimulant and a behavioral modulator.

Experimental Protocols

The identification and characterization of this compound as a sea lamprey migratory pheromone have been underpinned by a series of meticulous experimental procedures. The following sections detail the core methodologies employed in these studies.

Electro-olfactogram (EOG) Recording

EOG recordings are a fundamental technique for assessing the sensitivity of the olfactory epithelium to specific compounds.

Objective: To measure the voltage potential changes at the surface of the olfactory epithelium in response to chemical stimuli.

Protocol:

  • Animal Preparation: Migratory adult sea lampreys are anesthetized and immobilized. The gills are typically perfused with oxygenated, chilled water to maintain the animal's physiological state.

  • Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is positioned on the nearby skin or in the nasal cavity.

  • Stimulus Delivery: A solution of this compound at a known concentration is introduced into the water flowing over the olfactory epithelium for a defined period.

  • Data Acquisition: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded. The amplitude of the negative voltage deflection is proportional to the magnitude of the olfactory response.

  • Controls: A blank water control is used to establish a baseline response. L-arginine is often used as a standard odorant to normalize responses.[5]

Behavioral Assays in a Laboratory Maze

Behavioral assays are crucial for determining the functional significance of a chemical cue. Laboratory mazes are commonly used to assess the preference and locomotor responses of sea lampreys to pheromones.

Objective: To determine if this compound elicits an attractive or avoidance behavior and/or influences swimming activity in migratory adult sea lampreys.

Protocol:

  • Apparatus: A two-choice maze or a still-water maze is utilized. In a two-choice maze, the lamprey can choose between a channel containing a chemical cue and a control channel.

  • Animal Acclimation: Migratory adult sea lampreys are acclimated to the maze for a specific period before the introduction of the chemical stimulus.

  • Stimulus Introduction: A solution containing this compound (often in combination with other larval bile acids) is introduced into one arm of the maze, while the other arm receives a control solution.

  • Behavioral Recording: The movement of the lamprey within the maze is recorded and analyzed. Key metrics include the time spent in each arm of the maze and overall swimming activity.[3][4]

  • Experimental Conditions: These experiments are often conducted under controlled lighting conditions, as sea lamprey activity is influenced by the time of day.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound and the general workflow for pheromone identification and characterization.

Allocholic_Acid_Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron ACA This compound OR Odorant Receptor ACA->OR Binds G_protein G-protein OR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Causes Signal_Transmission Signal to Brain Depolarization->Signal_Transmission

Caption: Proposed olfactory signaling pathway for this compound in sea lamprey.

Pheromone_Identification_Workflow cluster_collection Sample Collection & Preparation cluster_fractionation Fractionation & Bioassay cluster_identification Chemical Identification cluster_confirmation Behavioral Confirmation Larval_Washings Collect Larval Washings Extraction Solid-Phase Extraction Larval_Washings->Extraction HPLC HPLC Fractionation Extraction->HPLC EOG_Screening EOG Screening of Fractions HPLC->EOG_Screening Active_Fractions Identify Active Fractions EOG_Screening->Active_Fractions MS Mass Spectrometry (MS) Active_Fractions->MS NMR NMR Spectroscopy Active_Fractions->NMR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation Synthesis Chemical Synthesis Structure_Elucidation->Synthesis Behavioral_Assay Behavioral Assays Synthesis->Behavioral_Assay Confirmation Confirm Behavioral Activity Behavioral_Assay->Confirmation

Caption: Experimental workflow for the identification of sea lamprey migratory pheromones.

Biosynthesis and Chemical Nature

This compound is a C24 bile acid synthesized from cholesterol in larval sea lampreys.[7][8] It is structurally related to other bile acids found in sea lampreys, including petromyzonol sulfate (PS), another component of the larval migratory pheromone, and 3-keto this compound (3kACA), which has been identified as a component of the male sex pheromone.[7][9][10] The unique composition of bile acids released by sea lampreys changes at different life stages, inducing distinct behavioral responses in adults.[11]

Conclusion

This compound is a potent and specific olfactory stimulant for migratory adult sea lampreys, playing a crucial role as a component of the larval migratory pheromone. Its detection at picomolar concentrations highlights the remarkable sensitivity of the lamprey olfactory system. The detailed experimental protocols and understanding of the associated signaling pathways provide a solid foundation for further research into the chemical ecology of this ancient vertebrate. For drug development professionals, the high specificity of the lamprey's olfactory response to this compound and other bile acids presents potential opportunities for the development of novel and specific methods for controlling invasive sea lamprey populations in the Great Lakes and other regions where they are a significant pest. Further investigation into the precise composition of the multi-component pheromone and the synergistic effects of its constituents will be critical for such applications.

References

Allocholic Acid: A Comprehensive Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allocholic acid (ACA), a stereoisomer of cholic acid, is a fascinating bile acid with a unique distribution in the animal kingdom and a re-emerging significance in human pathophysiology.[1][2][3] Unlike primary bile acids, which are abundant in most adult vertebrates, this compound is typically found in fetal life and reappears under specific conditions such as liver regeneration and carcinogenesis.[1][2][3] This technical guide provides an in-depth overview of the natural occurrence and sources of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and a visualization of its presumed signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of hepatology, oncology, and drug development.

Natural Occurrence and Sources

This compound's presence is marked by its specificity across different life stages and species. While it is a major bile acid in the fetal life of many vertebrates, its concentration significantly decreases or becomes undetectable in healthy adults.[2][4] However, it is known to reappear in adults during periods of intense cellular proliferation and metabolic reprogramming, such as liver regeneration and in the context of hepatocellular carcinoma (HCC).[4][5][6]

Vertebrates
  • Mammals: In most healthy adult mammals, this compound is considered a minor bile acid.[4] Its levels are notably elevated in the serum and urine of patients with hepatocellular carcinoma, suggesting its potential as a biomarker.[4][7][8][9][10] Studies have also indicated its presence during liver regeneration.[5][6][11][12][13] The human fetal liver is a known site of this compound synthesis.[14][15][16][17]

  • Fish: Certain fish species exhibit significant quantities of this compound in their bile. Notably, it is a major component of the bile of the river carpsucker (Carpiodes carpio).[1][3] In the sea lamprey (Petromyzon marinus), this compound and its derivatives serve as potent migratory pheromones released by larvae, guiding adults to spawning grounds.[1][2][18][19]

  • Reptiles: this compound has been identified as the major bile acid in some lizard species, such as those belonging to the Iguania suborder.

Invertebrates

The presence of this compound in invertebrates is not well-documented in the current scientific literature.

Microorganisms

Intestinal microorganisms play a crucial role in the metabolism of bile acids. Certain gut bacteria can convert primary bile acids into secondary bile acids, including the formation of allo-bile acids from their 5β-isomers. This compound can be produced by the gut microbiota from cholic acid.[3]

Quantitative Data

The concentration of this compound varies significantly depending on the biological source and physiological state. The following tables summarize the available quantitative data.

Biological Source Condition Concentration Reference
Sea Lamprey (Petromyzon marinus) LarvaeNormalRelease rate of approx. 5 ng/h/animal[18]
Sea Lamprey (Petromyzon marinus) LarvaeNormalHepatic concentration is significantly lower than in adults[19]
Human SerumHealthy AdultAlmost absent[4]
Human UrineHealthy AdultAlmost absent[4]
Human SerumHepatocellular Carcinoma (HCC)Markedly increased[4]
Human UrineHepatocellular Carcinoma (HCC)Markedly increased[4]
Human Fetal Gallbladder Bile16-19 weeks gestationTotal biliary bile acid concentrations are low (0.1-0.4 mM), with chenodeoxycholic acid being the major component. This compound is not explicitly quantified but is known to be present.[16]
Human Fetal Gallbladder Bile< 17 weeks gestationTotal biliary bile acid concentrations are extremely low (< 0.05 mM).[17]

Table 1: Quantitative Data on this compound Concentration in Various Biological Samples.

Experimental Protocols

The accurate quantification of this compound requires sensitive and specific analytical methods. Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the current gold standard for bile acid analysis.

Extraction of this compound from Liver Tissue

This protocol is adapted from established methods for bile acid extraction from liver tissue.[20][21][22][23]

Materials:

  • Frozen liver tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Homogenization tubes

  • Bead beater homogenizer

  • Ice-cold methanol:acetonitrile (1:1, v/v)

  • Internal standards (e.g., deuterated bile acids)

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50% methanol in water)

Procedure:

  • Weigh approximately 50 mg of frozen liver tissue.

  • Immediately freeze the tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a homogenization tube containing ceramic beads.

  • Add 1 mL of ice-cold methanol:acetonitrile (1:1, v/v) containing the internal standards.

  • Homogenize the sample using a bead beater homogenizer for 2 cycles of 30 seconds at 6000 rpm, with cooling on ice for 1 minute between cycles.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the reconstitution solution.

  • Vortex the sample for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

Quantification of this compound by UPLC-MS/MS

This protocol outlines the general parameters for the quantification of this compound. Specific parameters will need to be optimized for the instrument used.[24][25][26][27]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): m/z 407.3 (for [M-H]⁻ of this compound).

    • Product Ions (Q3): Specific product ions for this compound need to be determined by direct infusion or by referencing existing literature. Common fragments for trihydroxy bile acids can be used as a starting point.

  • Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone gas flow should be optimized for maximum signal intensity.

Signaling Pathways

Bile acids are now recognized as important signaling molecules that activate nuclear receptors and G-protein coupled receptors to regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism.[28][29][30][31] The primary receptors for bile acids are the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled Receptor 5 (TGR5).[28][29][30][31][32] While the specific signaling cascade for this compound is not as extensively studied as that for primary bile acids, it is presumed to interact with these same pathways.

Allocholic_Acid_Signaling cluster_Extracellular Extracellular Space This compound This compound TGR5 TGR5 This compound->TGR5 Activates NTCP_OATP NTCP/OATPs This compound->NTCP_OATP Uptake AC Adenylate Cyclase TGR5->AC Activates FXR_cyto FXR NTCP_OATP->FXR_cyto Binds to cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Metabolic Regulation Metabolic Regulation PKA->Metabolic Regulation FXR_RXR FXR-RXR Heterodimer FXR_cyto->FXR_RXR Translocates & Heterodimerizes SHP SHP FXR_RXR->SHP Induces Expression BSEP BSEP (Efflux) FXR_RXR->BSEP Induces Expression CYP7A1 CYP7A1 (Synthesis) SHP->CYP7A1 Inhibits Transcription

Figure 1: Presumed signaling pathway of this compound.

Experimental_Workflow_Allocholic_Acid cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Tissue Liver Tissue Homogenization Homogenization in Methanol:Acetonitrile Tissue->Homogenization Extraction Protein Precipitation & Centrifugation Homogenization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MSMS Tandem Mass Spectrometry (ESI-, MRM) UPLC->MSMS Quantification Quantification (Internal Standards) MSMS->Quantification

Figure 2: Experimental workflow for this compound analysis.

Conclusion

This compound represents a unique and potentially significant molecule in vertebrate physiology and pathophysiology. Its restricted natural occurrence in healthy adults, coupled with its re-emergence in disease states like hepatocellular carcinoma and during regenerative processes, highlights its potential as a biomarker and a therapeutic target. The provided technical information, including quantitative data and detailed experimental protocols, aims to facilitate further research into the precise roles of this compound. The elucidation of its specific interactions with signaling pathways such as FXR and TGR5 will be crucial in understanding its biological functions and harnessing its potential in a clinical setting. Further quantitative studies are warranted to establish definitive concentration ranges in various physiological and pathological states.

References

Allocholic Acid Metabolism: A Comparative Technical Guide for Human and Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Allocholic acid (ACA), a 3α,7α,12α-trihydroxy-5α-cholanoic acid, represents a fascinating, yet often overlooked, corner of bile acid metabolism. As the 5α-epimer of the primary bile acid cholic acid, its stereochemistry confers unique physiological properties. While typically present in trace amounts in healthy adults, ACA is notably detected in fetal life and reappears in pathological states such as cholestasis, liver regeneration, and carcinogenesis[1][2][3][4]. Understanding the metabolic pathways, species-specific differences, and signaling functions of this compound is critical for researchers in hepatology, toxicology, and drug development. This technical guide provides an in-depth comparison of this compound metabolism in humans and rats, detailing its biosynthesis, pharmacokinetic parameters, and regulatory functions, supported by experimental protocols and pathway visualizations.

Introduction to this compound

Bile acids are broadly classified based on the stereochemistry of the A/B ring junction of their sterol nucleus. The vast majority of mammalian bile acids, including cholic acid and chenodeoxycholic acid, possess a 5β-configuration, resulting in a "kinked" molecular structure. In contrast, allo-bile acids are characterized by a 5α-configuration, which imparts a planar, or "flat," topography to the molecule[1]. This structural variance significantly influences their interaction with metabolic enzymes, transporters, and nuclear receptors.

In rats, this compound has been identified as a metabolite of cholestanol (5α-cholestanol), the 5α-reduced form of cholesterol[1][5]. Its taurine conjugate, tauro-allocholic acid (TACA), exhibits potent choleretic (bile-flow stimulating) effects[1][6]. In humans, allo-bile acids are less common but their presence in cholestatic conditions suggests an alternative metabolic pathway that becomes active during liver stress[4].

Biosynthesis of this compound

The formation of this compound diverges from the main 5β-bile acid synthesis pathway at an early stage, requiring the action of a 5α-reductase enzyme.

Rat Biosynthetic Pathway

In rats, the primary pathway for ACA synthesis involves the initial conversion of cholesterol to cholestanol or the 5α-reduction of a key intermediate in the cholic acid pathway.

  • Formation of a 5α-Sterol Nucleus : The classical bile acid pathway involves the conversion of 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one. At this stage, instead of the typical reduction by Δ4-3-oxosteroid-5β-reductase (AKR1D1) to yield a 5β-intermediate, the action of a steroid 5α-reductase (SRD5A) produces the corresponding 5α-cholestan-3-one intermediate[5].

  • Hydroxylation Events : This 5α-intermediate then serves as a substrate for the same hydroxylases involved in the classical pathway. Sterol 12α-hydroxylase (CYP8B1) introduces a hydroxyl group at the 12α position[2][6]. The 7α-hydroxyl group is already present from the precursor.

  • Side-Chain Oxidation : Finally, the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) initiates the oxidation and subsequent cleavage of the sterol side chain, leading to the formation of this compound[2][6].

Allocholic_Acid_Biosynthesis_Rat Chol Cholesterol C7H4C3 7α-hydroxy-4-cholesten-3-one Chol->C7H4C3 CYP7A1 C5a_int 7α,12α-dihydroxy-5α-cholestan-3-one C7H4C3->C5a_int 5α-Reductase (SRD5A) + CYP8B1 CA_path 5β-Pathway (Cholic Acid) C7H4C3->CA_path 5β-Reductase (AKR1D1) ACA This compound C5a_int->ACA CYP27A1 (Side-chain oxidation)

Caption: Proposed biosynthetic pathway of this compound in rats.

Human Biosynthetic Pathway

The biosynthesis of this compound in humans is less defined but is thought to occur primarily under pathophysiological conditions. The enzymatic machinery, including 5α-reductases and key cytochrome P450 enzymes (CYP7A1, CYP8B1, CYP27A1), is present[7]. In conditions like cerebrotendinous xanthomatosis (CTX), a disease caused by CYP27A1 deficiency, there is an accumulation of cholestanol, indicating that the 5α-reduction of cholesterol occurs[8]. It is plausible that under high substrate pressure (e.g., cholestasis), these 5α-sterol precursors are shunted into the bile acid synthesis pathway, leading to the formation of allo-bile acids.

Comparative Metabolism and Pharmacokinetics

Significant species-dependent differences exist in the subsequent metabolism and disposition of this compound.

Conjugation
  • Humans : Bile acids are predominantly conjugated with glycine (ratio of glycine to taurine conjugates is ~3:1).

  • Rats : Taurine is the primary amino acid used for conjugation. This compound is efficiently conjugated to form tauro-allocholic acid (TACA)[1][6].

Further Metabolism
  • Humans : The metabolic fate of this compound is not well-characterized. In cholestasis, sulfates of allolithocholic acid have been detected in plasma, suggesting it undergoes 7α-dehydroxylation by gut bacteria followed by sulfation in the liver[4].

  • Rats : In bile fistula rats, intravenously administered TACA is secreted into the bile largely without further biotransformation[1][6][9]. This indicates that it is a poor substrate for the hydroxylation enzymes that typically produce muricholic acids from 5β-bile acids in this species.

Pharmacokinetic Parameters

Quantitative data on this compound pharmacokinetics is limited, with the most comprehensive study performed in rats.

Table 1: Comparative Pharmacokinetic Parameters of Tauro-allocholic Acid (TACA) and Taurocholic Acid (TCA) in Rats

ParameterTauro-allocholic Acid (TACA)Taurocholic Acid (TCA)SpeciesReference
Biliary Clearance (ml/min) 0.8 ± 0.11.4 ± 0.1Rat[6]
Volume of Distribution (ml) 31 ± 329 ± 2Rat[6]
Half-life (t½) (min) 28 ± 314 ± 1Rat[6]
Biliary Secretion (% of dose) 58 ± 5% (over 3h)94 ± 4% (over 3h)Rat[6]

Data are presented as mean ± SEM. Data sourced from Mendoza et al. (2003) following intravenous administration.[6]

The data clearly show that in rats, TACA has a lower biliary clearance and a significantly longer half-life compared to its 5β-epimer, TCA[6][9].

Table 2: Bile Acid Concentrations in Liver Tissue and Disease States

AnalyteConcentrationConditionSpeciesReference
Total Bile Acids 130.8 ± 21.3 nmol/gHealthy Liver (Sham-operated)Rat[10]
Total Bile Acids 61.6 ± 29.7 nmol/gHealthy LiverHuman[10]
Total Plasma Bile Acids > 2.5 µmol/LConclusive of Liver/Biliary DiseaseHuman[11][12]
Allolithocholic Acid Detected (as sulfate)Cholestasis (Post-meal)Human[4]
Fetal Bile Acids Significantly ElevatedSevere Liver CirrhosisHuman[13]

Signaling and Regulatory Functions

Bile acids are not merely digestive surfactants but also potent signaling molecules that activate nuclear receptors, primarily the Farnesoid X Receptor (FXR), to regulate their own synthesis and transport.

Interaction with FXR

The planar structure of allo-bile acids suggests they can interact with the ligand-binding domain of nuclear receptors. While chenodeoxycholic acid (CDCA) is a potent FXR agonist, some bile acids, like muricholic acids in rodents, can act as FXR antagonists[14]. Studies on this compound suggest it actively modulates genes downstream of FXR. For instance, pretreatment of cholestatic mice with ACA was shown to:

  • Downregulate Cyp8b1 : This key enzyme directs the synthesis towards cholic acid. Its downregulation suggests a negative feedback mechanism.

  • Upregulate Efflux Transporters : ACA enhanced the expression of hepatic Mrp4 and renal Mdr1 and Mrp2, facilitating bile acid elimination from the body[15].

This evidence points to ACA being an active signaling molecule in the enterohepatic system, likely through modulation of the FXR pathway.

Allocholic_Acid_Signaling cluster_Hepatocyte Hepatocyte ACA This compound FXR FXR/RXR ACA->FXR Activates? CYP8B1 Cyp8b1 Gene FXR->CYP8B1 Represses BSEP BSEP Gene FXR->BSEP Induces MRP4 Mrp4 Gene FXR->MRP4 Induces Synthesis Cholic Acid Synthesis CYP8B1->Synthesis Efflux Bile Acid Efflux BSEP->Efflux MRP4->Efflux

Caption: Regulatory effects of this compound on key genes in hepatocytes.

Experimental Protocols

Accurate quantification of this compound requires robust analytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is adapted from methodologies used for pharmacokinetic studies of bile acids in rats[6][16].

Protocol: Pharmacokinetic Analysis of Tauro-allocholic Acid in Bile Fistula Rats

Objective: To determine the biliary clearance, half-life, and metabolic fate of intravenously administered TACA.

1. Animal Preparation:

  • Use male Wistar rats (250-300g).
  • Anesthetize the animals (e.g., sodium pentobarbital, 50 mg/kg, i.p.).
  • Perform a tracheotomy to ensure a clear airway.
  • Cannulate the jugular vein for infusion of the test compound and the carotid artery for blood sampling.
  • Perform a laparotomy and cannulate the common bile duct with PE-10 tubing to collect bile.
  • Maintain body temperature at 37°C throughout the experiment using a heating pad.

2. Dosing and Sample Collection:

  • Allow the animal to stabilize for 30 minutes, collecting basal bile.
  • Administer a bolus intravenous dose of radiolabeled [¹⁴C]Tauro-allocholic acid via the jugular vein cannula.
  • Collect bile in pre-weighed tubes at timed intervals (e.g., every 10 minutes for the first hour, then every 20 minutes for two subsequent hours).
  • Collect blood samples from the carotid artery at corresponding time points.

3. Sample Processing and Analysis:

  • Bile Samples:
  • Record the weight of the bile collected in each interval to determine bile flow rate.
  • Measure radioactivity in an aliquot of each bile sample using liquid scintillation counting to determine the excretion rate of the compound.
  • Plasma Samples:
  • Centrifuge blood samples to separate plasma.
  • Measure radioactivity in plasma aliquots via scintillation counting.
  • Metabolite Analysis (Bile):
  • Pool bile samples.
  • Extract bile acids using a solid-phase extraction (SPE) C18 cartridge.
  • Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a radiodetector to separate TACA from potential metabolites.

4. Data Analysis:

  • Calculate pharmacokinetic parameters (clearance, volume of distribution, half-life) from the plasma concentration-time curve using non-compartmental analysis software.
  • Calculate the biliary excretion rate and cumulative biliary recovery from the bile concentration and flow rate data.

// Nodes A[label="Animal Preparation\n(Anesthesia, Cannulation)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="IV Administration\n([14C]TACA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Timed Sample Collection", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Bile Samples", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Blood Samples", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Measure Radioactivity\n(Scintillation Counting)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Separate Plasma", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Metabolite Analysis\n(HPLC-Radioactivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I[label="Pharmacokinetic Modeling", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> {D, E} [arrowhead=none]; D -> F; D -> H; E -> G; G -> F; {F, H} -> I;

// Graph Style graph [bgcolor="#FFFFFF", size="10,7", ratio=auto]; node [color="#5F6368"]; edge [color="#202124"]; }

Caption: Workflow for pharmacokinetic studies of this compound in rats.

Conclusion and Future Directions

This compound metabolism represents a distinct, 5α-pathway that diverges from conventional bile acid synthesis. In rats, its primary conjugate, TACA, is a stable and highly choleretic molecule with a longer half-life than its 5β-counterpart. In humans, the appearance of allo-bile acids is associated with liver disease, suggesting its formation is a metabolic adaptation to cholestatic stress. The modulation of FXR target genes by ACA highlights its role as a signaling molecule, although its precise interaction with the receptor requires further elucidation.

For drug development professionals, understanding this alternative pathway is crucial. Drugs that inhibit 5β-reductase or modulate key CYP enzymes could inadvertently shunt sterol precursors towards the 5α-pathway, leading to the formation of allo-bile acids with distinct safety and efficacy profiles. Future research should focus on definitively mapping the human biosynthetic pathway, quantifying ACA levels in various liver diseases, and characterizing its specific interactions with FXR and other nuclear receptors to fully understand its potential as both a biomarker and a therapeutic target.

References

The Gut Microbiota's Crucial Role in Allocholic Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between the host and its gut microbiota is a rapidly evolving field of research with profound implications for human health and disease. A key aspect of this symbiotic relationship is the microbial metabolism of host-derived bile acids, giving rise to a diverse pool of secondary bile acids with potent signaling properties. Among these, the allo-bile acids, characterized by their A/B ring trans fusion, are emerging as significant modulators of host physiology. This technical guide provides an in-depth exploration of the role of the gut microbiota in the metabolism of allocholic acid, offering insights into the enzymatic pathways, key microbial players, and the functional consequences of these transformations. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the gut-bile acid axis.

This compound: A Product of Microbial Biotransformation

This compound (allo-LCA) and allo-deoxycholic acid (allo-DCA) are secondary bile acids that are not synthesized by the host but are exclusively products of gut microbial metabolism.[1] They are stereoisomers of lithocholic acid (LCA) and deoxycholic acid (DCA), respectively, differing in the stereochemistry of the A/B ring junction. While primary bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA) have a cis A/B ring fusion, allo-bile acids possess a planar trans configuration. This structural difference significantly impacts their physicochemical properties and biological activities.

The formation of allo-bile acids from primary bile acids is a multi-step process carried out by specific members of the gut microbiota, primarily belonging to the Firmicutes phylum.[1]

Enzymatic Pathways of this compound Synthesis

The biosynthesis of allo-bile acids from primary bile acids involves a series of enzymatic reactions encoded by the bai (bile acid inducible) gene cluster found in certain gut bacteria.[2] The key step differentiating allo-bile acid synthesis from the production of their 5β-isomers is the stereospecific reduction of a 3-oxo-Δ⁴-bile acid intermediate.

The Allo-Deoxycholic Acid (allo-DCA) and Allo-Lithocholic Acid (allo-LCA) Synthesis Pathway

The pathway for the formation of allo-DCA and allo-LCA from cholic acid (CA) and chenodeoxycholic acid (CDCA), respectively, is initiated by the 7α-dehydroxylation pathway. A key intermediate in this pathway is a 3-oxo-Δ⁴-bile acid. The fate of this intermediate determines whether a 5α (allo) or 5β secondary bile acid is formed.

The critical enzymes involved in the formation of the allo-configuration are bile acid 5α-reductases, encoded by the baiP and baiJ genes, which have been identified in Firmicutes.[1][3] These enzymes catalyze the reduction of the C4-C5 double bond of the 3-oxo-Δ⁴-bile acid intermediate, resulting in a 5α-configuration (A/B trans fusion). Subsequently, a 3α-hydroxysteroid dehydrogenase, such as BaiA1, reduces the 3-oxo group to a 3α-hydroxyl group, yielding the final allo-bile acid.[1]

A schematic representation of this pathway is provided below:

Allo_Bile_Acid_Synthesis CA Cholic Acid (CA) / Chenodeoxycholic Acid (CDCA) Intermediate1 7α-Dehydroxylation Intermediates CA->Intermediate1 Multi-step 7α-dehydroxylation (bai operon enzymes) Three_oxo_delta4 3-oxo-Δ⁴-DCA / 3-oxo-Δ⁴-LCA Intermediate1->Three_oxo_delta4 Allo_intermediate 3-oxo-allo-DCA / 3-oxo-allo-LCA Three_oxo_delta4->Allo_intermediate BaiP / BaiJ (5α-reductase) Five_beta_intermediate 3-oxo-DCA / 3-oxo-LCA Three_oxo_delta4->Five_beta_intermediate 5β-reductase Allo_BA Allo-DCA / Allo-LCA Allo_intermediate->Allo_BA BaiA1 (3α-HSDH) Five_beta_BA DCA / LCA Five_beta_intermediate->Five_beta_BA 3α-HSDH

Figure 1: Biosynthesis of Allo-Bile Acids.

Quantitative Data on this compound Metabolism

Quantitative data on the enzymatic activities and gene abundance related to this compound metabolism are crucial for understanding the dynamics of this pathway and its physiological relevance.

Abundance of baiP and baiJ Genes in Health and Disease

Metagenomic studies have revealed a significant increase in the abundance of the baiP and baiJ genes, encoding bile acid 5α-reductases, in the gut microbiome of colorectal cancer (CRC) patients compared to healthy individuals.[1] While specific fold-change values can vary between studies, this consistent observation suggests a potential link between altered allo-bile acid metabolism and CRC pathophysiology. One meta-analysis of fecal metagenomes showed a significant enrichment of genes from the bai operon in CRC patients.[4]

Table 1: Relative Abundance of this compound Synthesis Genes

GeneFunctionAssociation with Colorectal Cancer (CRC)Reference
baiPBile acid 5α-reductaseIncreased abundance in CRC metagenomes[1]
baiJBile acid 5α-reductaseIncreased abundance in CRC metagenomes[1]
Fecal Concentrations of Allocholic Acids

The concentrations of allo-DCA and allo-LCA in human feces can vary significantly among individuals, likely reflecting differences in gut microbiota composition and diet. Studies comparing fecal bile acid profiles in healthy individuals and those with CRC have reported alterations in the levels of various secondary bile acids. Some studies have shown higher levels of LCA and DCA in the stool of CRC patients.[5] While data specifically on allo-bile acid concentrations in CRC is still emerging, the increased abundance of the synthesizing genes suggests that their levels may also be elevated.

Table 2: Fecal Concentrations of Secondary Bile Acids in Health and Disease (Illustrative)

Bile AcidHealthy Controls (pmol/kg, median)Colorectal Cancer (pmol/kg, median)P-valueReference
Lithocholic Acid (LCA)1.673.56< 0.001[5]
Deoxycholic Acid (DCA)1.673.56< 0.001[5]
Allo-LCAData not consistently availableData not consistently available--
Allo-DCAData not consistently availableData not consistently available--

Note: This table is illustrative and highlights the need for more targeted research on allo-bile acid concentrations.

Experimental Protocols for Studying this compound Metabolism

Investigating the microbial metabolism of this compound requires a combination of microbiological, biochemical, and analytical techniques.

Culturing of 7α-Dehydroxylating Bacteria

Key bacteria involved in the 7α-dehydroxylation pathway, such as Clostridium scindens, are strict anaerobes and require specific culture conditions.

Protocol: Culturing Clostridium scindens

  • Media Preparation: Use a pre-reduced, anaerobic medium such as Brain Heart Infusion supplemented with yeast extract, hemin, and vitamin K1. The medium should be prepared and dispensed in an anaerobic chamber.

  • Inoculation: Inoculate the medium with a starter culture of C. scindens within the anaerobic chamber.

  • Incubation: Incubate the cultures at 37°C in an anaerobic environment (e.g., anaerobic jars with gas packs or an anaerobic chamber).

  • Growth Monitoring: Monitor growth by measuring the optical density at 600 nm (OD600).

Resting Cell Assays

Resting cell assays are used to study the metabolic capabilities of bacteria in a non-growing state. This allows for the specific analysis of enzymatic conversions without the confounding effects of cell growth and division.

Protocol: Resting Cell Assay for this compound Production

  • Cell Preparation: Grow a culture of the bacterium of interest (e.g., C. scindens) to the late-logarithmic or early stationary phase. Harvest the cells by centrifugation under anaerobic conditions.

  • Washing: Wash the cell pellet twice with an anaerobic buffer (e.g., phosphate-buffered saline, PBS) to remove residual media components.

  • Resuspension: Resuspend the washed cell pellet in the anaerobic buffer to a desired cell density.

  • Substrate Addition: Add the primary bile acid substrate (e.g., cholic acid or chenodeoxycholic acid) to the cell suspension.

  • Incubation: Incubate the reaction mixture at 37°C under anaerobic conditions.

  • Sampling: At various time points, collect aliquots of the reaction mixture.

  • Quenching and Extraction: Quench the reaction by adding a solvent like methanol or acetonitrile. Centrifuge to pellet the cells and collect the supernatant for bile acid analysis.

  • Analysis: Analyze the bile acid profile in the supernatant using LC-MS/MS.

Resting_Cell_Assay_Workflow Start Bacterial Culture (e.g., Clostridium scindens) Harvest Harvest Cells (Centrifugation) Start->Harvest Wash Wash Cells with Anaerobic Buffer Harvest->Wash Resuspend Resuspend in Anaerobic Buffer Wash->Resuspend Add_Substrate Add Primary Bile Acid (e.g., Cholic Acid) Resuspend->Add_Substrate Incubate Incubate at 37°C (Anaerobic) Add_Substrate->Incubate Sample Collect Samples at Time Points Incubate->Sample Quench Quench Reaction & Extract Bile Acids Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze

Figure 2: Resting Cell Assay Workflow.
In Vitro Reconstitution of Enzymatic Pathways

To dissect the function of individual enzymes, in vitro reconstitution assays are performed using purified enzymes.

Protocol: In Vitro Reconstitution of this compound Synthesis

  • Enzyme Purification: Clone, express, and purify the bai enzymes (e.g., BaiP, BaiJ, BaiA1) from a suitable expression host like E. coli.

  • Reaction Setup: In an anaerobic environment, combine the purified enzymes in a reaction buffer containing the substrate (3-oxo-Δ⁴-bile acid), and necessary cofactors (e.g., NADPH).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes.

  • Analysis: Monitor the formation of the allo-bile acid product over time using LC-MS/MS.[6]

LC-MS/MS for Bile Acid Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids in complex biological samples.

Protocol Outline: LC-MS/MS Analysis of Bile Acids

  • Sample Preparation: Extract bile acids from the sample matrix (e.g., fecal samples, cell culture supernatant) using a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Separate the different bile acid species using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/methanol).

  • Mass Spectrometry Detection: Detect and quantify the bile acids using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for accurate quantification.

Signaling Pathways Modulated by Allocholic Acids

Allocholic acids, like other secondary bile acids, can act as signaling molecules by interacting with host receptors, thereby influencing various physiological processes.

Allo-Lithocholic Acid (Allo-LCA) Signaling

Allo-LCA has been identified as a dual-function signaling molecule, acting as an agonist for the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and as an inverse agonist for the retinoic acid-related orphan receptor γt (RORγt).[7][8]

  • GPBAR1 Agonism: Activation of GPBAR1 by allo-LCA in intestinal enteroendocrine L-cells can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. The downstream signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9][10]

GPBAR1_Signaling Allo_LCA Allo-LCA GPBAR1 GPBAR1 (TGR5) Allo_LCA->GPBAR1 binds G_alpha_s Gαs GPBAR1->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., GLP-1) CREB->Gene_Expression regulates RORgt_Inverse_Agonism cluster_nucleus Nucleus Allo_LCA Allo-LCA RORgt RORγt Allo_LCA->RORgt binds DNA ROR Response Element (on DNA) RORgt->DNA binds Th17_Genes Th17 Gene Transcription RORgt->Th17_Genes inhibits Coactivator Coactivator Coactivator->RORgt recruitment (constitutive) Corepressor Corepressor Corepressor->RORgt recruits

References

Allocholic Acid and the Adult Olfactory System: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Allocholic acid, a bile acid stereoisomer of cholic acid, has emerged as a molecule of interest in sensory neuroscience. While research has historically focused on the role of bile acids in digestion and hepatic function, recent evidence suggests their involvement in extra-intestinal signaling, including modulation of the olfactory system. This technical guide provides an in-depth overview of the current understanding of this compound's impact on the adult olfactory system, with a focus on data relevant to researchers, scientists, and drug development professionals. We consolidate available quantitative data, detail pertinent experimental protocols, and visualize key signaling pathways to facilitate further investigation into the therapeutic potential of this compound and related compounds in olfactory disorders.

Introduction

The olfactory system, responsible for the sense of smell, is a complex and dynamic sensory modality crucial for various physiological and behavioral processes. Olfactory dysfunction, ranging from hyposmia to anosmia, can significantly impact an individual's quality of life and may be an early indicator of neurodegenerative diseases. While traditional therapeutic approaches have shown limited efficacy, novel modulators of olfactory function are of significant interest.

Bile acids, traditionally known for their role in fat digestion, are now recognized as signaling molecules that interact with a variety of receptors throughout the body, including in the central nervous system. This compound is a potent and specific stimulant of the adult olfactory system[1]. This guide synthesizes the current knowledge surrounding the effects of this compound and other bile acids on olfactory sensory neurons and circuits, providing a foundational resource for future research and development.

Quantitative Data on Bile Acid-Mediated Olfactory Responses

While specific quantitative data for this compound's effect on the adult olfactory system is limited in the public domain, studies on related bile acids provide valuable insights into their potential potency and receptor interactions. The following tables summarize key findings from studies on various bile acids, which can serve as a proxy for designing experiments with this compound.

Table 1: Electrophysiological Responses of Olfactory Neurons to Bile Acids

Bile AcidSpecies/Cell TypeConcentrationResponse MetricKey FindingReference
Taurocholic acid (TCA)Lamprey1 µMRS cell activationActivation of reticulospinal cells involved in motor output.[2]
3-keto this compound (3KACA)Lamprey10 µMRS cell activationElicited responses in reticulospinal cells, suggesting a role in olfactory-motor pathways.[2]
Cholic acid (CA)Mouse VSNs0.1 - 0.3 µMCalcium influxA subset of vomeronasal sensory neurons (VSNs) showed high sensitivity to CA.[3]
Lithocholic acid (LCA)Mouse VSNs10 µM or lowerCalcium influxA significant population of VSNs responded to LCA.[3]
Deoxycholic acid (DCA)Mouse VSNs10 µM or lowerCalcium influxA distinct population of VSNs responded to DCA.[3]
Cholic acid (CA) & Chenodeoxycholic acid (CDCA)Large Yellow CroakerNanomolar levelsEOG ResponsePotent odorants, with responses inhibited by AC-cAMP and PLC signaling blockers.[4]

Table 2: Behavioral Responses to Bile Acids

Bile AcidSpeciesAssayConcentrationOutcomeReference
Lithocholic acid (LCA)ZebrafishBehavioral AttractionNot specifiedAttracted zebrafish as strongly as food.[5]
Cholic acid (CA)Large Yellow CroakerY-maze PreferenceNanomolarInduced significant preference behavior.[4]

Experimental Protocols

The following section details established methodologies for investigating the effects of compounds like this compound on the olfactory system. These protocols are foundational for preclinical research and drug development.

Electro-olfactogram (EOG) Recording

The EOG is a technique used to measure the summed electrical response of olfactory sensory neurons to an odorant stimulus.

Objective: To quantify the overall response of the olfactory epithelium to this compound.

Methodology:

  • Animal Preparation: The subject (e.g., fish or rodent) is anesthetized and immobilized. For aquatic animals, respiration is maintained with a constant flow of aerated water over the gills[6].

  • Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed elsewhere on the head or body[6][7].

  • Stimulus Delivery: A solution of this compound at a known concentration is delivered to the olfactory epithelium via a delivery tube. A control stimulus (e.g., vehicle solution) is also used.

  • Data Acquisition: The electrical potential difference between the recording and reference electrodes is amplified, filtered, and recorded. The amplitude and kinetics of the negative deflection in response to the stimulus are analyzed[8][9].

  • Pharmacological Blockade (Optional): To investigate the signaling pathway, the preparation can be pre-incubated with inhibitors of specific pathways (e.g., adenylate cyclase or phospholipase C inhibitors) before stimulus delivery[4].

Calcium Imaging of Olfactory Sensory Neurons (OSNs)

Calcium imaging allows for the visualization of odorant-evoked activity in individual OSNs.

Objective: To identify the specific populations of OSNs that respond to this compound and to characterize their response profiles.

Methodology:

  • Preparation: The olfactory epithelium is dissected from the animal. This can be done as an intact turbinate preparation to maintain the native environment of the OSNs[10][11].

  • Calcium Indicator Loading: The tissue is loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or utilizes a genetically encoded calcium indicator (e.g., GCaMP) expressed in OSNs[3][12].

  • Imaging Setup: The preparation is mounted on a microscope stage and perfused with a physiological saline solution.

  • Stimulus Application: this compound solutions of varying concentrations are applied to the preparation.

  • Image Acquisition and Analysis: Fluorescence changes in individual OSNs upon stimulus application are recorded using a fluorescence microscope. An increase in intracellular calcium, and thus fluorescence, indicates neuronal activation[13][14][15]. The magnitude and duration of the calcium transients are quantified.

Behavioral Assays

Behavioral assays are crucial for determining the in vivo functional consequences of olfactory stimulation by this compound.

Objective: To assess whether this compound can elicit an attractive or aversive behavioral response in a model organism.

Methodology (Rodent Models):

  • Habituation/Dishabituation Test:

    • Procedure: A mouse is presented with a series of odors on a cotton swab. The duration of sniffing is recorded for each presentation. The animal will habituate (decrease sniffing time) to a repeated odor. A novel odor will lead to dishabituation (increased sniffing time)[16][17].

    • Application: this compound can be introduced as a novel odor to test for detection.

  • Two-Choice Preference Test (Y-maze):

    • Procedure: An animal is placed in a Y-shaped maze with two arms containing different odor cues. The amount of time spent in each arm is recorded[4].

    • Application: One arm can be scented with this compound and the other with a control substance to determine preference or aversion.

  • Buried Food Test:

    • Procedure: A food reward is buried in the bedding of a cage. The latency for the animal to find the food is measured[16][17].

    • Application: While not a direct test for a specific odorant, this assay assesses overall olfactory function, which could be modulated by chronic administration of this compound.

Signaling Pathways

Bile acids are known to exert their effects through various signaling pathways, primarily involving G-protein coupled receptors (GPCRs) and nuclear receptors. In the context of the olfactory system, the Takeda G-protein coupled receptor 5 (TGR5) and the Farnesoid X Receptor (FXR) are of particular interest.

TGR5 Signaling Pathway

TGR5 is a cell-surface GPCR that is activated by several bile acids. Its expression has been detected in sensory neurons, and it is coupled to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP)[18][19].

TGR5_Signaling Allocholic_Acid This compound TGR5 TGR5 Receptor Allocholic_Acid->TGR5 Binds to G_Protein Gαsβγ TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ion_Channel Ion Channel PKA->Ion_Channel Phosphorylates Depolarization Neuronal Depolarization Ion_Channel->Depolarization Leads to Signal Signal Transduction Depolarization->Signal Initiates

Caption: TGR5 signaling cascade in an olfactory sensory neuron.

FXR Signaling Pathway

FXR is a nuclear receptor that functions as a ligand-activated transcription factor. While its role in the olfactory system is less established, its activation by bile acids in other tissues suggests a potential for genomic regulation of olfactory-related genes.

FXR_Signaling Allocholic_Acid This compound FXR_inactive FXR (inactive) Allocholic_Acid->FXR_inactive Binds and activates Cytoplasm Cytoplasm FXR_active FXR (active) FXR_inactive->FXR_active Translocates to nucleus Nucleus Nucleus FXR_RXR FXR-RXR Heterodimer FXR_active->FXR_RXR RXR RXR RXR->FXR_RXR DNA DNA (FXRE) FXR_RXR->DNA Binds to FXRE Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Regulates

Caption: FXR-mediated genomic signaling pathway.

Experimental Workflow for this compound Screening

For drug development purposes, a structured workflow is essential to characterize the effects of this compound and its analogs.

Experimental_Workflow start Start: this compound Candidate in_vitro In Vitro Receptor Screening (e.g., Luciferase Assay) start->in_vitro eog Ex Vivo EOG on Olfactory Epithelium in_vitro->eog Active compounds ca_imaging Calcium Imaging of OSNs eog->ca_imaging behavioral In Vivo Behavioral Assays (e.g., Preference/Aversion) ca_imaging->behavioral Confirmed neuronal activity toxicity Toxicology and Safety Assessment behavioral->toxicity Behavioral effect observed lead_opt Lead Optimization toxicity->lead_opt Favorable safety profile lead_opt->start Iterate end Preclinical Candidate lead_opt->end

Caption: High-level experimental workflow for olfactory drug discovery.

Conclusion and Future Directions

The existing body of research strongly suggests that bile acids, including this compound, are potent modulators of the adult olfactory system. While direct quantitative data for this compound remains sparse, the methodologies and signaling pathways outlined in this guide provide a robust framework for its further investigation. Future research should focus on:

  • Deorphanizing Receptors: Identifying the specific olfactory and vomeronasal receptors that bind this compound with high affinity.

  • Dose-Response Studies: Establishing detailed dose-response curves for this compound in both in vitro and in vivo models.

  • Therapeutic Potential: Investigating the potential of this compound and its derivatives to restore olfactory function in models of anosmia or hyposmia.

  • Human Studies: Translating findings from animal models to human olfactory sensory neurons and, eventually, clinical trials.

The exploration of this compound's role in olfaction represents a promising new frontier in sensory neuroscience and may pave the way for novel therapeutic interventions for olfactory disorders.

References

Allocholic Acid: An In-Depth Technical Guide to its Intracellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocholic acid (ACA) is a C-5 epimer of cholic acid, characterized by an A/B ring trans configuration. It is recognized as a fetal bile acid that can reappear in adults during liver regeneration and carcinogenesis. While less abundant than primary bile acids, this compound and its derivatives are emerging as significant signaling molecules, capable of activating a range of intracellular pathways that are pivotal in regulating metabolism, inflammation, and cellular homeostasis. This technical guide provides a comprehensive overview of the known and potential intracellular signaling pathways activated by this compound, with a focus on the core receptors, downstream effectors, and the experimental methodologies used to elucidate these interactions.

Core Signaling Receptors for this compound

This compound is known to interact with several members of the nuclear receptor superfamily and G protein-coupled receptors that are also targets for other bile acids. The primary receptors implicated in this compound signaling include the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), Vitamin D Receptor (VDR), the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5), and the Retinoid-related Orphan Receptor Gamma t (RORγt).

Farnesoid X Receptor (FXR)

FXR is a nuclear receptor that functions as a master regulator of bile acid, lipid, and glucose homeostasis. While chenodeoxycholic acid (CDCA) is the most potent endogenous FXR agonist, other bile acids, including this compound, have been shown to activate this receptor, albeit with varying efficacy among different FXR isoforms.

Signaling Pathway:

Upon binding this compound, FXR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key downstream events include:

  • Repression of Bile Acid Synthesis: FXR activation induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that lacks a DNA-binding domain. SHP, in turn, inhibits the transcriptional activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.

  • Regulation of Bile Acid Transport: FXR upregulates the expression of the Bile Salt Export Pump (BSEP/ABCB11) in hepatocytes, promoting the efflux of bile acids into the bile canaliculi. It also induces the expression of the Organic Solute Transporter α/β (OSTα/OSTβ) in enterocytes and hepatocytes, facilitating the basolateral efflux of bile acids.

  • Intestinal FGF19 Secretion: In the intestine, FXR activation by bile acids leads to the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents). FGF19 travels to the liver and binds to its receptor FGFR4, initiating a signaling cascade that also results in the repression of CYP7A1 expression.

FXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACA This compound FXR FXR ACA->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE SHP_gene SHP Gene FXRE->SHP_gene Induction BSEP_gene BSEP Gene FXRE->BSEP_gene Induction FGF19_gene FGF19 Gene (Intestine) FXRE->FGF19_gene Induction SHP SHP Protein SHP_gene->SHP CYP7A1_gene CYP7A1 Gene LRH1 LRH-1 SHP->LRH1 Inhibition LRH1->CYP7A1_gene Activation

FXR Signaling Pathway Activated by this compound.
Pregnane X Receptor (PXR)

PXR is a nuclear receptor renowned for its role in sensing xenobiotics and regulating the expression of drug-metabolizing enzymes and transporters. Certain bile acids, particularly the secondary bile acid lithocholic acid (LCA), are known PXR agonists. While direct quantitative data for this compound is limited, its structural similarity to other bile acids suggests it may also modulate PXR activity.

Signaling Pathway:

Activation of PXR by a ligand such as a bile acid leads to its heterodimerization with RXR and subsequent binding to PXR response elements (PXREs) in target genes. This pathway is crucial for detoxification and clearance of potentially toxic compounds, including bile acids themselves.

  • Induction of Detoxifying Enzymes: PXR activation upregulates the expression of cytochrome P450 enzymes, most notably CYP3A4, which is involved in the hydroxylation of bile acids, rendering them more hydrophilic and easier to excrete.

  • Regulation of Transporters: PXR can also influence the expression of various transporters involved in bile acid homeostasis, contributing to their efflux from hepatocytes.

PXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACA This compound PXR PXR ACA->PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXRE PXRE PXR_RXR->PXRE CYP3A4_gene CYP3A4 Gene PXRE->CYP3A4_gene Induction Transporter_genes Transporter Genes PXRE->Transporter_genes Induction

PXR Signaling Pathway potentially activated by this compound.
Vitamin D Receptor (VDR)

VDR is a nuclear receptor that is canonically activated by vitamin D. However, it is also recognized as a receptor for secondary bile acids like LCA. Given the structural similarities, this compound may also interact with VDR.

Signaling Pathway:

Ligand-bound VDR forms a heterodimer with RXR and binds to Vitamin D Response Elements (VDREs) to regulate gene expression. This pathway is implicated in bile acid detoxification.

  • Induction of CYP3A4: Similar to PXR, VDR activation by bile acids can induce the expression of CYP3A4, contributing to the detoxification of hydrophobic bile acids.

VDR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACA This compound VDR VDR ACA->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE CYP3A4_gene CYP3A4 Gene VDRE->CYP3A4_gene Induction

VDR Signaling Pathway potentially activated by this compound.
Takeda G protein-coupled Receptor 5 (TGR5/GPBAR1)

TGR5 is a cell surface receptor that is activated by various bile acids, with LCA being a particularly potent agonist. The derivative allolithocholic acid has been identified as a GPBAR1 agonist, suggesting that this compound itself could also activate this receptor.

Signaling Pathway:

Upon ligand binding, TGR5 couples to the Gαs subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which mediate a variety of downstream effects.

  • GLP-1 Secretion: In intestinal L-cells, TGR5 activation is a key trigger for the secretion of Glucagon-Like Peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis.[1][2][3][4][5]

  • Anti-inflammatory Effects: TGR5 activation in macrophages can inhibit the production of pro-inflammatory cytokines.

  • Energy Expenditure: In brown adipose tissue and skeletal muscle, TGR5 signaling can increase energy expenditure.

TGR5_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular ACA This compound TGR5 TGR5/GPBAR1 ACA->TGR5 Binds Gas Gαs TGR5->Gas AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Downstream Downstream Effects (e.g., GLP-1 Secretion) PKA->Downstream EPAC->Downstream

TGR5 Signaling Pathway potentially activated by this compound.
Retinoid-related Orphan Receptor Gamma t (RORγt)

RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation and the production of the pro-inflammatory cytokine IL-17. Recent studies have identified derivatives of LCA, such as 3-oxo-LCA and isoallo-LCA, as modulators of RORγt activity, with 3-oxo-LCA acting as an inverse agonist.[6] This raises the possibility that this compound or its metabolites could also influence this pathway.

Signaling Pathway:

RORγt inverse agonists bind to the receptor and promote the recruitment of co-repressors while inhibiting the binding of co-activators. This leads to the suppression of RORγt-mediated gene transcription.

  • Inhibition of IL-17 Production: By acting as an inverse agonist, a ligand can inhibit the differentiation of Th17 cells and reduce the production of IL-17, a key cytokine in several autoimmune and inflammatory diseases.[7]

RORgt_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACA_metabolite This compound Metabolite? RORgt RORγt ACA_metabolite->RORgt RORgt_bound RORγt RORgt->RORgt_bound CoRepressor Co-repressor RORgt_bound->CoRepressor Recruits RORE RORE RORgt_bound->RORE CoRepressor->RORE IL17_gene IL-17 Gene RORE->IL17_gene Repression

Potential RORγt Inverse Agonist Signaling by an this compound Metabolite.

Quantitative Data on Receptor Activation

A significant challenge in the study of this compound is the limited availability of specific quantitative data for its interaction with the aforementioned receptors. The following table summarizes the available data for this compound and provides comparative data for other relevant bile acids to offer context.

ReceptorLigandAssay TypeEC50 / Ki (µM)EfficacyReference
FXR This compound Reporter AssayN/A Activator[8][9]
Chenodeoxycholic Acid (CDCA)Reporter Assay10 - 50Agonist[8][9]
Cholic Acid (CA)Reporter Assay>100Weak Agonist[9]
PXR This compound Reporter AssayN/A Unknown
Lithocholic Acid (LCA)Reporter Assay~10-100Agonist[10]
VDR This compound Competitive BindingN/A Unknown
Lithocholic Acid (LCA)Competitive Binding4.2 - 9.5 (Ki)Agonist[11]
TGR5 This compound cAMP AssayN/A Unknown
Lithocholic Acid (LCA)cAMP Assay0.53Potent Agonist[12]
Deoxycholic Acid (DCA)cAMP Assay1.0Agonist[12]
Chenodeoxycholic Acid (CDCA)cAMP Assay4.4Agonist[12]
Cholic Acid (CA)cAMP Assay7.7Agonist[12]
RORγt This compound Reporter AssayN/A Unknown
3-oxo-Lithocholic AcidReporter Assay~10Inverse Agonist[6]
isoallo-Lithocholic AcidReporter AssayN/AModulator[6]

N/A: Data not available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies for key experiments used to investigate the interaction of this compound with its target receptors.

FXR Luciferase Reporter Assay

This assay is used to determine if a compound can activate FXR and induce the transcription of a reporter gene.

Workflow:

FXR_Assay_Workflow cluster_setup Cell Culture and Transfection cluster_treatment Compound Treatment cluster_measurement Measurement and Analysis cell_culture 1. Culture mammalian cells (e.g., HEK293T, HepG2) transfection 2. Co-transfect with: - FXR expression vector - RXR expression vector - FXRE-luciferase reporter vector - Renilla luciferase control vector cell_culture->transfection treatment 3. Treat cells with varying concentrations of this compound transfection->treatment incubation 4. Incubate for 24-48 hours treatment->incubation lysis 5. Lyse cells and measure Firefly and Renilla luciferase activity incubation->lysis analysis 6. Normalize Firefly to Renilla activity and determine dose-response curve lysis->analysis TGR5_Assay_Workflow cluster_setup Cell Preparation cluster_treatment Compound Treatment cluster_measurement Measurement and Analysis cell_culture 1. Culture cells expressing TGR5 (e.g., CHO-K1, HEK293) treatment 2. Treat cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor cell_culture->treatment incubation 3. Incubate for a short period (e.g., 30 minutes) treatment->incubation lysis 4. Lyse cells and measure intracellular cAMP levels (e.g., ELISA, HTRF) incubation->lysis analysis 5. Generate a dose-response curve and calculate EC50 lysis->analysis

References

Allocholic Acid: An In-depth Technical Guide on its Interaction with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allocholic acid (ACA), a 5α-epimer of cholic acid, is a naturally occurring bile acid primarily found during fetal development and has been observed to reappear in specific physiological and pathological states such as liver regeneration and carcinogenesis. While the physiological roles of major bile acids are well-documented, the specific interactions of this compound with nuclear receptors—key regulators of metabolic and detoxification pathways—are less characterized. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), Vitamin D Receptor (VDR), Constitutive Androstane Receptor (CAR), and Liver X Receptor (LXR). Due to the limited direct quantitative data for this compound, this guide also presents comparative data for structurally similar and well-studied bile acids to infer potential mechanisms of action. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research in this area.

Introduction to this compound

This compound is a C-24 steroid acid and a member of the bile acid family, distinguished by the A/B rings being in a trans conformation, in contrast to the cis conformation of the more common cholic acid. This stereochemical difference influences its physicochemical properties and potential biological activity. While present in significant concentrations in the fetal liver, its levels are typically low in healthy adults. However, its re-emergence during liver regeneration and in certain cancers suggests a potential role in cell proliferation and differentiation processes.

Bile acids are now recognized as important signaling molecules that activate a network of nuclear receptors to regulate their own synthesis, transport, and metabolism, in addition to modulating lipid, glucose, and energy homeostasis. Understanding the specific interactions of this compound with these receptors is crucial for elucidating its physiological functions and its potential as a therapeutic agent or biomarker.

Interaction with Nuclear Receptors: A Data-Driven Overview

The interaction of bile acids with nuclear receptors is a critical aspect of their signaling function. While direct quantitative data for this compound is sparse in the current literature, the activity of structurally related bile acids provides a strong basis for predicting its potential interactions.

Farnesoid X Receptor (FXR)

FXR is a key regulator of bile acid homeostasis. Activation of FXR by bile acids initiates a feedback loop that suppresses bile acid synthesis and promotes their transport and detoxification.[1] Chenodeoxycholic acid (CDCA) is the most potent endogenous FXR agonist.[2][3]

Quantitative Data for FXR Activation by Various Bile Acids

Bile AcidReceptorAssay TypeEC50 (µM)Efficacy (relative to CDCA)Reference
Chenodeoxycholic acid (CDCA)Human FXRReporter Assay~10 - 50100%[2][4]
Deoxycholic acid (DCA)Human FXRReporter AssayLower efficacy than CDCA-[2]
Lithocholic acid (LCA)Human FXRReporter AssayLower efficacy than CDCA-[2]
Cholic acid (CA)Human FXRReporter Assay~600-[3]
Obeticholic Acid (OCA)Human FXRTransactivation Assay0.3 - 0.6~20-33 fold more potent than CDCA[4]

No direct EC50 or Kd values for this compound interaction with FXR were identified in the reviewed literature. Given its structure as a primary bile acid, it is plausible that this compound is an FXR agonist, though likely with a different potency compared to cholic acid and CDCA.

Pregnane X Receptor (PXR)

PXR is a xenosensor that regulates the expression of genes involved in the detoxification and clearance of foreign and endogenous compounds, including toxic bile acids.[5] Lithocholic acid (LCA) is a known activator of PXR.[5]

Quantitative Data for PXR Activation by Bile Acids

LigandReceptorAssay TypeIC50 (µM)NotesReference
Lithocholic acid (LCA)Human PXRCompetition Binding Assay9-[6]
3-keto-LCAHuman PXRCompetition Binding Assay15Major metabolite of LCA in rats.[6]

No direct binding affinity (Kd) or activation (EC50) data for this compound with PXR were found. The structural similarity of this compound to other bile acids that activate PXR suggests it may also serve as a PXR ligand, potentially inducing detoxification pathways.

Vitamin D Receptor (VDR)

VDR is another nuclear receptor that has been shown to be activated by the secondary bile acid, lithocholic acid (LCA).[7] This interaction is implicated in the regulation of bile acid synthesis and detoxification.

Quantitative Data for VDR Activation by LCA and its Derivatives

LigandReceptorAssay TypeEC50 (µM)NotesReference
Lithocholic acid (LCA)Human VDRCotransfection Assay12.1-[8]
LCA acetateHuman VDRCotransfection Assay0.40~30 times more potent than LCA.[8]
3-keto LCAHuman VDRCotransfection Assay6.8Comparable to LCA.[8]

Specific quantitative data for this compound's interaction with VDR is not currently available.

Constitutive Androstane Receptor (CAR) and Liver X Receptor (LXR)

While bile acids can influence the activity of CAR and LXR, direct ligand-receptor interactions are less well-defined, particularly for this compound. Activation of CAR is known to protect against LCA-induced liver injury.[9] LXR activation has also been shown to prevent bile acid toxicity.[10] However, specific binding affinities or activation potencies for this compound with CAR and LXR have not been reported.

Signaling Pathways

The activation of nuclear receptors by this compound and other bile acids triggers complex signaling cascades that regulate gene expression.

Farnesoid X Receptor (FXR) Signaling Pathway

Upon activation by a bile acid ligand, FXR heterodimerizes with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.[8] This leads to the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the transcriptional activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), key activators of the cholesterol 7α-hydroxylase (CYP7A1) gene, the rate-limiting enzyme in bile acid synthesis.[3] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which signals to the liver to further repress CYP7A1.[3] FXR also upregulates the expression of bile acid transporters such as the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter α/β (OSTα/β), promoting bile acid efflux from hepatocytes and enterocytes.[3]

FXR_Signaling_Pathway FXR Signaling Pathway Allocholic_Acid This compound FXR FXR Allocholic_Acid->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP Induces Transcription BSEP_OSTab BSEP, OSTα/β Genes (Bile Acid Transport) FXRE->BSEP_OSTab Induces Transcription FGF19 FGF19 (Intestine) FXRE->FGF19 Induces Transcription (in Intestine) LRH1_HNF4a LRH-1 / HNF4α SHP->LRH1_HNF4a Inhibits CYP7A1 CYP7A1 Gene (Bile Acid Synthesis) LRH1_HNF4a->CYP7A1 Activates Transcription FGFR4 FGFR4 (Liver) FGF19->FGFR4 Activates FGFR4->CYP7A1 Represses Transcription

Caption: FXR Signaling Pathway activated by bile acids.

Pregnane X Receptor (PXR) Signaling Pathway

Activation of PXR by ligands such as LCA leads to its heterodimerization with RXR and binding to PXR response elements (PXREs) in the promoters of target genes.[5] This induces the expression of detoxification enzymes, primarily Cytochrome P450 3A (CYP3A) family members, which hydroxylate toxic bile acids, rendering them more hydrophilic and facilitating their elimination.[11][12] PXR activation also upregulates the expression of transporters like the Organic Anion Transporting Polypeptide 2 (OATP2), which is involved in the uptake of bile acids into hepatocytes for detoxification.[5]

PXR_Signaling_Pathway PXR Signaling Pathway Allocholic_Acid This compound / LCA PXR PXR Allocholic_Acid->PXR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXRE PXRE PXR_RXR->PXRE Binds to CYP3A CYP3A Genes (Phase I Metabolism) PXRE->CYP3A Induces Transcription OATP2 OATP2 Gene (Bile Acid Uptake) PXRE->OATP2 Induces Transcription Detoxification Bile Acid Detoxification and Elimination CYP3A->Detoxification OATP2->Detoxification

Caption: PXR-mediated bile acid detoxification pathway.

Vitamin D Receptor (VDR) Signaling Pathway

Bile acids like LCA can activate VDR, leading to the inhibition of bile acid synthesis.[7] This occurs through a signaling cascade that involves the activation of the Src family of tyrosine kinases, followed by the activation of the Raf-MEK-ERK pathway.[7] This cascade ultimately leads to the recruitment of corepressors to the CYP7A1 promoter, inhibiting its transcription.[7]

VDR_Signaling_Pathway VDR Signaling Pathway Bile_Acid Bile Acid (e.g., LCA) VDR VDR Bile_Acid->VDR Activates c_Src c-Src VDR->c_Src Activates Raf_MEK_ERK Raf-MEK-ERK Pathway c_Src->Raf_MEK_ERK Activates Corepressors Corepressors Raf_MEK_ERK->Corepressors Promotes recruitment to CYP7A1_Promoter CYP7A1 Promoter Corepressors->CYP7A1_Promoter Binds to CYP7A1_Transcription CYP7A1 Transcription CYP7A1_Promoter->CYP7A1_Transcription Inhibits

Caption: VDR-mediated repression of CYP7A1 by bile acids.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with nuclear receptors.

Nuclear Receptor Reporter Gene Assay

This assay measures the ability of a compound to activate a nuclear receptor and drive the expression of a reporter gene.

Experimental Workflow

Reporter_Gene_Assay_Workflow Reporter Gene Assay Workflow Start Start Cell_Culture 1. Culture mammalian cells (e.g., HEK293T, HepG2) Start->Cell_Culture Transfection 2. Co-transfect with: - Nuclear Receptor Expression Plasmid - Reporter Plasmid (e.g., Luciferase) - Internal Control Plasmid (e.g., Renilla) Cell_Culture->Transfection Treatment 3. Treat cells with this compound (and positive/negative controls) Transfection->Treatment Incubation 4. Incubate for 24-48 hours Treatment->Incubation Lysis 5. Lyse cells Incubation->Lysis Luminescence 6. Measure Luciferase and Renilla activity Lysis->Luminescence Analysis 7. Normalize reporter activity to internal control and analyze data Luminescence->Analysis End End Analysis->End

Caption: Workflow for a nuclear receptor reporter gene assay.

Methodology:

  • Cell Culture: Maintain a suitable mammalian cell line (e.g., HEK293T or HepG2) in appropriate growth medium.

  • Transfection: Seed cells in 96-well plates. Co-transfect the cells with three plasmids:

    • An expression vector containing the full-length cDNA of the nuclear receptor of interest (e.g., hFXR, hPXR).

    • A reporter plasmid containing multiple copies of the nuclear receptor's specific response element upstream of a reporter gene (e.g., firefly luciferase).

    • An internal control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a known agonist for the receptor as a positive control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Reporter Assay: Lyse the cells and measure the activities of both firefly and Renilla luciferases using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

Coactivator Recruitment Assay (e.g., TR-FRET)

This assay measures the ligand-dependent interaction between a nuclear receptor and a coactivator peptide.

Experimental Workflow

Coactivator_Recruitment_Assay_Workflow Coactivator Recruitment Assay Workflow Start Start Reagents 1. Prepare assay components: - GST-tagged NR-LBD - Biotinylated Coactivator Peptide - Tb-labeled anti-GST Antibody (Donor) - Streptavidin-labeled Acceptor Start->Reagents Dispensing 2. Dispense reagents and This compound into assay plate Reagents->Dispensing Incubation 3. Incubate at room temperature Dispensing->Incubation Measurement 4. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Incubation->Measurement Analysis 5. Calculate TR-FRET ratio and analyze dose-response curve Measurement->Analysis End End Analysis->End

Caption: Workflow for a TR-FRET based coactivator recruitment assay.

Methodology:

  • Reagents: Use a purified, recombinant ligand-binding domain (LBD) of the nuclear receptor fused to an affinity tag (e.g., GST). A synthetic peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., SRC-1) is biotinylated. A terbium (Tb)-labeled antibody against the affinity tag serves as the FRET donor, and streptavidin conjugated to a fluorescent acceptor (e.g., d2) is used.

  • Assay Setup: In a microplate, combine the GST-NR-LBD, the biotinylated coactivator peptide, the Tb-anti-GST antibody, and streptavidin-d2 in an appropriate assay buffer.

  • Compound Addition: Add varying concentrations of this compound or control compounds to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the components to reach equilibrium.

  • TR-FRET Measurement: Measure the fluorescence emission at two wavelengths (for the donor and acceptor) using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot this ratio against the ligand concentration to determine the EC50 for coactivator recruitment.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the binding kinetics and affinity of a small molecule to a protein.

Methodology:

  • Immobilization: Covalently immobilize the purified nuclear receptor LBD onto the surface of a sensor chip.

  • Binding Analysis: Inject a series of concentrations of this compound in solution over the sensor surface.

  • Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte (this compound) binding to the immobilized ligand (nuclear receptor).

  • Data Analysis: Analyze the sensorgrams (plots of response units versus time) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion and Future Directions

This compound represents an understudied bile acid with the potential to modulate the activity of several key nuclear receptors involved in metabolic regulation and detoxification. While direct quantitative evidence of its interaction with FXR, PXR, VDR, CAR, and LXR is currently lacking, the known activities of structurally similar bile acids provide a strong rationale for further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to systematically explore the role of this compound in nuclear receptor signaling.

Future research should focus on:

  • Quantitative Binding and Activation Studies: Determining the binding affinities (Kd) and activation potencies (EC50) of this compound for FXR, PXR, VDR, CAR, and LXR.

  • Target Gene Profiling: Identifying the specific target genes regulated by this compound through each nuclear receptor in relevant cell types (e.g., hepatocytes, enterocytes).

  • In Vivo Studies: Investigating the physiological effects of this compound in animal models to understand its role in liver function, metabolism, and disease.

A deeper understanding of the molecular interactions of this compound will be invaluable for the drug development community, potentially leading to new therapeutic strategies for metabolic and liver diseases.

References

Methodological & Application

Application Note: Quantification of Allocholic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allocholic acid is a C-5 epimer of cholic acid, belonging to the family of allo-bile acids which are characterized by a trans-fused A/B ring junction in the steroid nucleus. Bile acids are not only critical for the digestion and absorption of lipids but also act as signaling molecules that regulate cholesterol, glucose, and energy homeostasis.[1][2] The quantification of individual bile acids, including allo-isomers, in plasma is a vital tool for diagnosing hepatobiliary diseases, studying drug-induced liver injury (DILI), and understanding metabolic disorders.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of bile acids in complex biological matrices due to its high selectivity and accuracy.[4][5]

This application note provides a detailed protocol for the quantification of this compound in human plasma using a robust and sensitive LC-MS/MS method. The procedure involves a simple protein precipitation step followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (analytical grade), Deuterated cholic acid (D4-CA) or other suitable deuterated bile acid as an internal standard (IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Plasma: Human plasma (collected in K2-EDTA tubes), charcoal-stripped plasma for calibration curve preparation.[2]

  • Labware: Microcentrifuge tubes (1.5 mL), autosampler vials, pipettes, and tips.

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 methanol/water to prepare a series of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 2000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock with methanol to a final concentration of 100 ng/mL.

Sample Preparation Protocol

The sample preparation is based on a simple protein precipitation method to remove the bulk of plasma proteins.[6][7]

  • Aliquoting: Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the 100 ng/mL internal standard working solution to each tube (except for blank matrix samples).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.[6]

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.

  • Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.[7]

LC-MS/MS Instrumental Conditions

The chromatographic conditions are optimized for the separation of bile acid isomers.[7][9]

  • System: UHPLC system

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm)[7]

  • Column Temperature: 40°C[7]

  • Mobile Phase A: Water with 0.1% Formic Acid[7]

  • Mobile Phase B: Acetonitrile:Methanol (2:1, v/v) with 0.1% Formic Acid[7]

  • Flow Rate: 0.3 mL/min[7]

  • Injection Volume: 10 µL[7]

The mass spectrometer is operated in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[9][10]

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative[9]

  • Ion Spray Voltage: -4500 V[7]

  • Source Temperature: 450°C[7]

  • Curtain Gas: 30 psi[7]

  • Ion Source Gas 1: 40 psi[7]

  • Ion Source Gas 2: 50 psi[7]

Data Presentation

Quantitative data and instrument parameters are summarized in the tables below for clarity and ease of use.

Table 1: LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.350.050.0
6.00.328.072.0
14.00.320.080.0
14.10.30.0100.0
15.50.30.0100.0
15.60.350.050.0
17.00.350.050.0
This gradient is adapted from a published method and may require optimization for specific column and system configurations.[7]

Table 2: Optimized MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Collision Energy (CE, eV)
This compound407.3343.3-38
D4-Cholic Acid (IS)411.3347.3-38
Precursor and product ions are based on the [M-H]⁻ adduct. Fragmentation of the steroid skeleton is a common pathway for bile acids.[11] Collision energies may require optimization based on the specific mass spectrometer used.

Table 3: Summary of Method Validation Parameters

ParameterThis compound
Linearity (R²)>0.99
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Retention Time (RT)~8.5 min
Quantitative values are based on data from a validated method for the analysis of 36 bile acids, including this compound, in human plasma and serum.[1]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis s0 50 µL Plasma Sample s1 Add Internal Standard s0->s1 s2 Protein Precipitation (200 µL Acetonitrile) s1->s2 s3 Vortex (1 min) s2->s3 s4 Centrifuge (14,000 x g, 10 min) s3->s4 s5 Collect Supernatant s4->s5 a0 LC-MS/MS Injection s5->a0 a1 Data Acquisition (MRM) a0->a1 a2 Data Processing (Quantification) a1->a2 G BA Bile Acids (e.g., this compound) Receptor Bind to Nuclear Receptors (e.g., FXR, PXR) BA->Receptor Nucleus Translocate to Nucleus Receptor->Nucleus Gene Regulate Target Gene Expression Nucleus->Gene Response Modulation of Lipid, Glucose & Energy Metabolism Gene->Response

References

High-Performance Liquid Chromatography (HPLC) for Bile Acid Separation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of bile acids using High-Performance Liquid Chromatography (HPLC). It is intended to guide researchers, scientists, and professionals in drug development in establishing robust and reliable analytical methods for bile acid analysis in various biological matrices.

Introduction

Bile acids are crucial signaling molecules and play a vital role in the digestion and absorption of lipids.[1][2] Accurate and reproducible quantification of individual bile acids is essential for understanding their physiological and pathological roles. HPLC has become a mainstream technology for the separation and detection of bile acids due to its high sensitivity and specificity, especially when coupled with mass spectrometry (HPLC-MS/MS).[1][3] This document outlines established methods for sample preparation and HPLC analysis of bile acids.

I. Sample Preparation Protocols

The choice of sample preparation technique is critical for accurate bile acid analysis and depends on the biological matrix. Common matrices include serum, plasma, urine, saliva, and feces.[2]

A. Protocol 1: Protein Precipitation for Serum and Plasma

This method is suitable for the removal of proteins from serum and plasma samples, which can interfere with the analysis.[2]

Materials:

  • Serum or plasma sample

  • Acetonitrile or methanol (HPLC grade)

  • Internal standards (e.g., deuterated bile acids)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen stream or vacuum concentrator)

  • Reconstitution solution (e.g., 50:50 methanol/water or initial mobile phase conditions)

Procedure:

  • To 250 µL of serum or plasma, add 900 µL of cold acetonitrile containing the internal standards.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[2]

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solution.[2]

  • Vortex briefly to dissolve the residue.

  • The sample is now ready for HPLC analysis.

B. Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples

SPE is employed for more complex matrices or when a higher degree of sample cleanup is required.[2] C18 cartridges are commonly used for bile acid extraction.

Materials:

  • Biological sample (e.g., urine, bile)

  • Internal standards

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • SPE manifold

  • Evaporation system

Procedure:

  • Precondition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Dilute the sample (e.g., 100 µL of bile) with 1 mL of 0.05% formic acid in water and add internal standards.[4]

  • Load the diluted sample onto the preconditioned SPE cartridge.

  • Wash the cartridge sequentially with 1 mL of water and 1 mL of 25% methanol to remove polar impurities.[4]

  • Elute the bile acids from the cartridge with 1.5 mL of methanol.[4]

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

C. Protocol 3: Extraction from Fecal Samples

Fecal bile acid analysis requires a more rigorous extraction procedure to isolate them from the complex matrix.

Materials:

  • Lyophilized or wet fecal sample

  • Methanol:water (1:1, v/v) with 0.1% formic acid or 90% ethanol[5][6]

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Syringe filter (0.22 µm)

Procedure:

  • Weigh approximately 100-200 mg of frozen or lyophilized feces into a centrifuge tube.[5]

  • Add 1-2 mL of methanol:water (1:1, v/v) with 0.1% formic acid.[5]

  • Vortex the mixture for 2-5 minutes to homogenize the sample.[5]

  • Sonicate the sample for 10-15 minutes to enhance extraction efficiency.[5]

  • Centrifuge the homogenate at 12,000 x g for 10-15 minutes at 4°C.[5]

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[5]

  • The sample is ready for injection. For some methods, a derivatization step to form phenacyl esters may be performed prior to HPLC analysis to improve detection by UV absorbance at 254 nm.[6]

II. HPLC Methodologies

Reversed-phase HPLC is the most common technique for separating bile acids.[1][7] C18 columns are widely used as the stationary phase.[1][8]

A. HPLC System and Columns

A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector is required.

ParameterSpecificationReference
Column Type Reversed-Phase C18[1][8]
Particle Size 1.7 µm, 2.7 µm, 4 µm, 5 µm[6][9][10]
Column Dimensions 4.6 x 100 mm, 4.6 x 250 mm, 2.1 x 100 mm[9][10]
B. Mobile Phases and Gradient Elution

A gradient elution using a mixture of an aqueous buffer and an organic solvent is typically employed to achieve optimal separation of the diverse range of bile acids.

Mobile Phase AMobile Phase BReference
Water with 0.1% formic acid and 2 mM ammonium acetateAcetonitrile[10]
Water with 10 mM ammonium acetate and 0.005% formic acidMethanol[11]
Acetate bufferMethanol[8]
Potassium phosphate buffer (pH 2.6)Acetonitrile[4][12]

Typical Gradient Program:

A representative gradient elution program for the separation of a wide range of bile acids is as follows:

Time (min)% Mobile Phase B
0.025
12.060
26.075
28.0100

This is an example, and the gradient should be optimized based on the specific column and bile acids of interest.

C. Detection Methods

Several detection methods can be used for bile acid analysis, with mass spectrometry being the most sensitive and specific.

DetectorPrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity and specificity, allows for identification and quantification of individual bile acids.[1][3]Higher cost and complexity.
Evaporative Light Scattering Detector (ELSD) Nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles.Universal detector for non-volatile compounds, suitable for gradient elution.[7][13]Non-linear response, requires careful calibration.[13]
Ultraviolet (UV) Detector Measures the absorbance of UV light by the analytes.Simple and cost-effective.Bile acids have weak UV chromophores, often requiring derivatization for sensitive detection.[7]

Quantitative Data Summary for HPLC Methods:

ParameterMethod 1 (LC-MS/MS)Method 2 (HPLC-ELSD)Method 3 (HPLC-UV)
Column Ascentis® Express C18PLRP-S 100Å[7]Waters Nova-Pak C18[6]
Mobile Phase A 0.1% formic acid in water[14]Water82% Methanol (isocratic)
Mobile Phase B 0.1% formic acid in acetonitrile[14]Acetonitrile-
Flow Rate 0.5 mL/min[11]1.0 mL/min0.65 mL/min[6]
Detection Tandem Mass Spectrometry (MS/MS)Evaporative Light Scattering Detector (ELSD)UV at 254 nm (after derivatization)[6]
Injection Volume 10 µLNot specifiedNot specified
Column Temperature 32°C[6]Not specified32°C[6]

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for bile acid analysis using HPLC.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (Serum, Plasma, Feces, etc.) Extraction Extraction (Protein Precipitation, SPE, LLE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC System (Pump, Autosampler, Column) Evaporation->HPLC Inject Sample Separation Chromatographic Separation HPLC->Separation Detection Detection (MS, ELSD, UV) Separation->Detection Data Data Acquisition & Processing Detection->Data Quantification Quantification & Reporting Data->Quantification

Caption: General workflow for bile acid analysis.

B. Bile Acid Signaling Pathways

Bile acids act as signaling molecules by activating nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like the Takeda G protein-coupled receptor 5 (TGR5).[1][15]

Caption: Bile acid synthesis and signaling pathways.

Conclusion

The protocols and methods described in this document provide a comprehensive framework for the separation and quantification of bile acids using HPLC. The selection of the appropriate sample preparation technique, HPLC column, mobile phase, and detector is crucial for achieving accurate and reliable results. By following these guidelines, researchers can develop and validate robust methods for bile acid analysis to advance our understanding of their role in health and disease.

References

Application Note: High-Recovery Sample Preparation for Allocholic Acid Analysis in Liver Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in metabolomics, liver disease research, and drug-induced liver injury studies.

Introduction Allocholic acid (ACA) is a C-5 epimer of cholic acid, typically found in fetal life, which reappears in adults during liver regeneration and certain pathological conditions like cholestasis.[1][2][3] Its role as a signaling molecule and its potent choleretic effects make it a significant biomarker for studying liver function and disease.[2][4] Accurate quantification of ACA in liver tissue is crucial but challenging due to the complexity of the tissue matrix, which contains high levels of proteins and lipids that can interfere with analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of individual bile acids, including this compound.[5][6][7] However, the accuracy of LC-MS/MS analysis is highly dependent on the quality of the sample preparation. This application note provides detailed protocols for the extraction and purification of this compound from liver tissue, ensuring high recovery and sample purity for reliable downstream analysis.

Experimental Workflow Overview

The overall workflow for preparing liver tissue samples for this compound analysis involves tissue homogenization to disrupt the cellular structure, extraction of bile acids from the complex matrix, an optional purification step to remove interfering substances, and finally, reconstitution in a suitable solvent for LC-MS/MS injection.

G cluster_prep Sample Preparation cluster_cleanup Optional Purification cluster_final Final Steps tissue 1. Liver Tissue Sample (~50 mg) homogenize 2. Homogenization (e.g., with beads in solvent) tissue->homogenize extract 3. Liquid-Liquid Extraction (LLE) + Centrifugation homogenize->extract supernatant 4. Collect Supernatant extract->supernatant spe 5. Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant->spe For higher purity evap 6. Evaporation to Dryness (Nitrogen stream or vacuum) supernatant->evap Direct path spe->evap reconstitute 7. Reconstitution (in Mobile Phase) evap->reconstitute analysis 8. LC-MS/MS Analysis reconstitute->analysis G cluster_pathways Regulatory Action of ACA cholestasis Cholestatic Condition (BA Accumulation) aca This compound (ACA) Treatment cholestasis->aca synthesis Hepatic BA Synthesis (Cyp8b1) aca->synthesis Inhibits efflux Hepatic Efflux (Mrp4) aca->efflux Enhances elimination Renal Elimination (Mdr1, Mrp2) aca->elimination Enhances homeostasis Restored Bile Acid Homeostasis synthesis->homeostasis efflux->homeostasis elimination->homeostasis

References

Application Notes and Protocols for Allocholic Acid Administration in Mouse Models of Cholestasis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of allocholic acid (ACA) in murine models of cholestasis. The protocols are based on established experimental evidence and are designed to ensure reproducibility and accuracy in assessing the therapeutic potential of ACA.

Introduction

Cholestasis is a pathological condition characterized by the impairment of bile flow from the liver, leading to the accumulation of bile acids (BAs) in hepatocytes and subsequent liver damage[1][2]. This compound (ACA), a fetal bile acid, has demonstrated significant protective effects in cholestatic mouse models[1][2]. It has been shown to ameliorate liver injury by modulating bile acid homeostasis, specifically by inhibiting BA synthesis and promoting their efflux and renal elimination[1][2]. The following protocols detail the administration of ACA in an α-naphthylisothiocyanate (ANIT)-induced mouse model of cholestasis.

Key Experimental Protocols

1. ANIT-Induced Cholestasis Mouse Model

This protocol describes the induction of cholestasis in mice using α-naphthylisothiocyanate (ANIT), a chemical agent known to cause acute cholestatic liver injury.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: House mice in a controlled environment (22-24°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week prior to the experiment.

  • Induction of Cholestasis:

    • Fast mice overnight.

    • Administer a single intraperitoneal (i.p.) injection of ANIT (75 mg/kg body weight) dissolved in corn oil.

    • The control group receives an i.p. injection of corn oil only.

2. This compound Administration Protocol

This protocol outlines the administration of this compound to the ANIT-induced cholestasis mouse model.

  • ACA Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Administration Route: Oral gavage.

  • Dosage: 50 mg/kg body weight.

  • Treatment Schedule:

    • Administer ACA daily for three consecutive days prior to ANIT injection (pretreatment).

    • On the day of ANIT injection, administer ACA two hours before the ANIT injection.

    • Continue daily ACA administration for two days following ANIT injection.

  • Experimental Groups:

    • Control Group: Corn oil + Vehicle.

    • ANIT Group: ANIT + Vehicle.

    • ANIT + ACA Group: ANIT + this compound (50 mg/kg).

3. Sample Collection and Analysis

  • Timeline: Euthanize mice 48 hours after ANIT administration.

  • Blood Collection: Collect blood via cardiac puncture for serum separation. Analyze serum for levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and direct bilirubin (DBIL)[1][2].

  • Liver Tissue Collection: Perfuse the liver with saline and collect tissue samples for histological analysis (H&E staining) and gene expression analysis (qRT-PCR).

  • Bile Acid Analysis: Analyze liver tissue for the composition and concentration of bile acids using UPLC-MS/MS[1][2].

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound in ANIT-induced cholestatic mice.

Table 1: Serum Biochemistry

ParameterControl GroupANIT GroupANIT + ACA Group
AST (U/L)Data not availableMarkedly elevatedSignificantly reduced
ALP (U/L)Data not availableMarkedly elevatedSignificantly reduced
DBIL (μmol/L)Data not availableMarkedly elevatedSignificantly reduced

Data from a representative study indicates that ACA treatment effectively reduces serum markers of liver injury and cholestasis.[1][2]

Table 2: Liver Bile Acid Profile

Bile AcidANIT GroupANIT + ACA Group
Cholic acid (CA)Increased accumulationReduced accumulation
Taurocholic acid (TCA)Increased accumulationReduced accumulation
β-muricholic acid (β-MCA)Increased accumulationReduced accumulation

ACA pretreatment alters the composition of the liver bile acid pool, reducing the accumulation of cytotoxic bile acids.[1][2]

Table 3: Gene Expression Analysis (Liver and Kidney)

GeneTissueANIT GroupANIT + ACA Group
Cyp8b1LiverUpregulatedSignificantly downregulated
Mrp4LiverDownregulatedSignificantly upregulated
Mdr1KidneyDownregulatedSignificantly upregulated
Mrp2KidneyDownregulatedSignificantly upregulated

ACA modulates the expression of genes involved in bile acid synthesis and transport, promoting bile acid efflux from the liver and elimination through the kidneys.[1][2]

Signaling Pathways and Experimental Workflow

Diagram 1: this compound Mechanism of Action in Cholestasis

Allocholic_Acid_Mechanism cluster_liver Hepatocyte cluster_kidney Kidney ACA This compound Cyp8b1 Cyp8b1 (Bile Acid Synthesis) ACA->Cyp8b1 Inhibits Mrp4 Mrp4 (Efflux Transporter) ACA->Mrp4 Upregulates Mdr1 Mdr1 (Efflux Transporter) ACA->Mdr1 Upregulates Mrp2 Mrp2 (Efflux Transporter) ACA->Mrp2 Upregulates BA_pool Toxic Bile Acid Accumulation Cyp8b1->BA_pool Reduces Synthesis Liver_Injury Cholestatic Liver Injury BA_pool->Liver_Injury Causes Mrp4->BA_pool Increases Efflux Renal_Elimination Renal Bile Acid Elimination Mdr1->Renal_Elimination Mrp2->Renal_Elimination Renal_Elimination->Liver_Injury Ameliorates Experimental_Workflow start Start: C57BL/6 Mice acclimatization Acclimatization (1 week) start->acclimatization grouping Divide into Experimental Groups acclimatization->grouping aca_pretreatment ACA Pretreatment (50 mg/kg, p.o.) for 3 days grouping->aca_pretreatment anit_induction ANIT Injection (75 mg/kg, i.p.) aca_pretreatment->anit_induction aca_posttreatment ACA Post-treatment for 2 days anit_induction->aca_posttreatment euthanasia Euthanasia (48h post-ANIT) aca_posttreatment->euthanasia sample_collection Sample Collection: Blood & Liver euthanasia->sample_collection analysis Analysis: - Serum Biochemistry - Histology - Gene Expression - Bile Acid Profiling sample_collection->analysis Bile_Acid_Signaling cluster_ileum Ileum cluster_liver Hepatocyte BAs_ileum Bile Acids FXR_ileum FXR BAs_ileum->FXR_ileum Activates FGF15 FGF15 FXR_ileum->FGF15 Induces FGF15_portal FGF15 (Portal Vein) FGF15->FGF15_portal Enters Portal Circulation FGFR4 FGFR4/β-klotho FGF15_portal->FGFR4 Activates SHP SHP FGFR4->SHP Induces CYP7A1 CYP7A1 (Rate-limiting enzyme for Bile Acid Synthesis) SHP->CYP7A1 Inhibits BAs_liver Bile Acid Synthesis CYP7A1->BAs_liver Catalyzes

References

Application Notes and Protocols for Cell-Based Assays to Investigate Allocholic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocholic acid (ACA) is a bile acid isomer of cholic acid, primarily found during fetal development and observed to reappear in instances of liver regeneration and carcinogenesis.[1] While research has indicated its role as a potent choleretic agent with potential protective effects in cholestasis, emerging evidence suggests that its tauro-conjugated form, taurothis compound (TACA), can induce apoptosis in hepatocytes.[2] Understanding the cytotoxic potential of this compound and its underlying molecular mechanisms is crucial for evaluating its physiological and pathophysiological significance, as well as for exploring its therapeutic or toxicological profile.

These application notes provide a comprehensive guide for researchers to investigate the cytotoxic effects of this compound using common cell-based assays. Detailed protocols for assessing cell viability, membrane integrity, and apoptosis are provided, along with templates for data presentation and visualization of key cellular pathways.

Data Presentation

Quantitative data from cytotoxicity assays should be meticulously recorded and organized to facilitate clear interpretation and comparison. The following tables provide a standardized format for presenting your results.

Table 1: Cell Viability and Cytotoxicity Data for this compound

Assay TypeCell LineThis compound Concentration (µM)Incubation Time (hours)Endpoint Measurement (e.g., Absorbance, Fluorescence)% Cell Viability / % CytotoxicityIC50 (µM)
MTTe.g., HepG20 (Vehicle Control)24
1024
5024
10024
25024
50024
LDHe.g., HepG20 (Vehicle Control)24
1024
5024
10024
25024
50024

Table 2: Apoptosis-Related Marker Analysis

Assay TypeCell LineThis compound Concentration (µM)Incubation Time (hours)Parameter MeasuredFold Change vs. Control
Caspase-3/7 Activitye.g., HepG20 (Vehicle Control)121.0
5012
10012
25012
Caspase-9 Activitye.g., HepG20 (Vehicle Control)121.0
5012
10012
25012
Mitochondrial Membrane Potentiale.g., HepG20 (Vehicle Control)61.0
506
1006
2506

Experimental Protocols

General Cell Culture and this compound Preparation
  • Cell Lines: Select cell lines relevant to your research focus. For hepatotoxicity studies, human hepatoma cell lines like HepG2 or primary hepatocytes are recommended.

  • Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Materials:

  • 96-well clear, flat-bottom tissue culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of necrosis.

Materials:

  • 96-well clear, flat-bottom tissue culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions

  • Commercially available LDH cytotoxicity assay kit

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • 96-well white-walled, clear-bottom tissue culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions

  • Commercially available Caspase-Glo® 3/7 Assay kit

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measurement: Read the luminescence using a microplate reader.

  • Calculation: Express caspase activity as a fold change relative to the vehicle-treated control.

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling cascade initiated by this compound is still under investigation, based on the known mechanisms of other cytotoxic bile acids, a plausible pathway involves the induction of mitochondrial-mediated apoptosis. This pathway is initiated by cellular stress, leading to the activation of initiator caspases (like caspase-9) and subsequently executioner caspases (like caspase-3 and -7), culminating in apoptotic cell death.

Allocholic_Acid_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Induces Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Impacts Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase-9 (Initiator) Caspase-9 (Initiator) Apoptosome Formation->Caspase-9 (Initiator) Activates Caspase-3/7 (Executioner) Caspase-3/7 (Executioner) Caspase-9 (Initiator)->Caspase-3/7 (Executioner) Activates Apoptosis Apoptosis Caspase-3/7 (Executioner)->Apoptosis Executes

Caption: Proposed mitochondrial pathway of this compound-induced apoptosis.

Experimental Workflow for Investigating this compound Cytotoxicity

The following diagram outlines the logical flow of experiments to characterize the cytotoxic effects of this compound.

Experimental_Workflow cluster_assays Cytotoxicity Assessment cluster_mechanism Mechanism of Action Start Start: Hypothesis This compound is cytotoxic Dose-Response Study (MTT Assay) Dose-Response Study (MTT Assay) Start->Dose-Response Study (MTT Assay) Determine IC50 Determine IC50 Dose-Response Study (MTT Assay)->Determine IC50 Confirm Cytotoxicity (LDH Assay) Confirm Cytotoxicity (LDH Assay) Determine IC50->Confirm Cytotoxicity (LDH Assay) Apoptosis vs. Necrosis Apoptosis vs. Necrosis Confirm Cytotoxicity (LDH Assay)->Apoptosis vs. Necrosis Caspase Activation Assays (Caspase-3/7, -9) Caspase Activation Assays (Caspase-3/7, -9) Apoptosis vs. Necrosis->Caspase Activation Assays (Caspase-3/7, -9) Apoptosis Data Analysis & Interpretation Data Analysis & Interpretation Apoptosis vs. Necrosis->Data Analysis & Interpretation Necrosis Mitochondrial Membrane Potential Assay Mitochondrial Membrane Potential Assay Caspase Activation Assays (Caspase-3/7, -9)->Mitochondrial Membrane Potential Assay Mitochondrial Membrane Potential Assay->Data Analysis & Interpretation

Caption: Workflow for investigating this compound cytotoxicity.

Logical Relationship of Key Apoptotic Events

This diagram illustrates the sequential activation of key molecules in the intrinsic apoptotic pathway that may be triggered by this compound.

Apoptosis_Logic Cellular Insult\n(e.g., this compound) Cellular Insult (e.g., this compound) Mitochondrial\nPerturbation Mitochondrial Perturbation Cellular Insult\n(e.g., this compound)->Mitochondrial\nPerturbation Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nPerturbation->Cytochrome c\nRelease Caspase-9\nActivation Caspase-9 Activation Cytochrome c\nRelease->Caspase-9\nActivation Caspase-3/7\nActivation Caspase-3/7 Activation Caspase-9\nActivation->Caspase-3/7\nActivation Cell Death Cell Death Caspase-3/7\nActivation->Cell Death

Caption: Key events in this compound-induced apoptosis.

References

Application Notes and Protocols for Metabolic Studies Using Stable Isotopes of Allocholic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocholic acid (ACA) is a C-5 epimer of cholic acid, a primary bile acid. While present in trace amounts in healthy adults, its levels are elevated during fetal development, liver regeneration, and in certain pathological conditions such as cholestasis and hepatocellular carcinoma.[1] The unique physiological roles and potential as a biomarker have garnered increasing interest in studying its metabolism. Stable isotope-labeled this compound, in conjunction with mass spectrometry, offers a powerful and safe methodology to trace its metabolic fate, quantify its turnover, and elucidate its role in complex biological systems. This document provides detailed application notes and protocols for conducting such metabolic studies.

While specific studies detailing the metabolic flux of stable isotope-labeled this compound are limited, the methodologies presented here are adapted from well-established protocols for other bile acids and can be tailored for this compound research.

Data Presentation

The following tables summarize key quantitative data related to this compound metabolism from available literature. It is important to note that some of this data was generated using radiolabeled compounds, as stable isotope-specific studies on this compound kinetics are not yet widely published.

Table 1: Comparative Pharmacokinetics of Tauro-Allocholic Acid (TACA) and Taurocholic Acid (TCA) in Rats and Mice

ParameterSpeciesTACATCACitation
Biliary Output Mice~50% lowerHigher[2][3]
Bile Flow Induction Mice9-fold higherLower[2][3]
Clearance RatsLowerHigher[2][3]
Half-life RatsLongerShorter[2][3]

Table 2: Tissue and Fluid Concentrations of this compound and Related Bile Acids

AnalyteSpeciesTissue/FluidConcentrationCitation
This compound HumanPlasma of mdr2-/- mice (model of bile duct inflammation)Elevated[1]
Total Bile Acids HumanLiver Tissue61.6 ± 29.7 nmol/g[4]
Total Bile Acids RatLiver Tissue (Sham-operated)130.8 ± 21.3 nmol/g[4]
Total Bile Acids RatLiver Tissue (Bile duct ligation)7-8 fold increase[4]

Experimental Protocols

The following protocols are adapted from established methods for bile acid analysis and can be optimized for studies involving stable isotope-labeled this compound.

Protocol 1: In Vivo Administration of Stable Isotope-Labeled this compound for Turnover Studies

This protocol describes the administration of a stable isotope-labeled this compound tracer to determine its turnover rate in a model organism.

Materials:

  • Stable isotope-labeled this compound (e.g., this compound-d4)

  • Vehicle for administration (e.g., saline, corn oil)

  • Animal model (e.g., rats, mice)

  • Blood collection supplies

  • Bile collection supplies (if applicable)

  • LC-MS/MS system

Procedure:

  • Tracer Preparation: Prepare a sterile solution of the stable isotope-labeled this compound in a suitable vehicle at a known concentration.

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the study.

  • Tracer Administration: Administer the tracer to the animals via an appropriate route (e.g., oral gavage, intravenous injection). The dosage should be sufficient to achieve detectable enrichment without perturbing the endogenous bile acid pool.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours) post-administration. If feasible, bile can be collected via cannulation for a more direct measurement of biliary secretion.

  • Sample Processing: Process blood samples to obtain plasma or serum. Store all samples at -80°C until analysis.

  • LC-MS/MS Analysis: Analyze the samples for the concentrations of both the labeled and unlabeled this compound using a validated LC-MS/MS method (see Protocol 2).

  • Data Analysis: Calculate the fractional turnover rate (FTR) and pool size of this compound from the decay curve of the isotopic enrichment over time.

Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol details the extraction and quantification of this compound from biological matrices.

Materials:

  • Biological samples (plasma, serum, liver tissue, feces)

  • Internal standard (e.g., a different isotopologue of this compound or another bile acid not present in the sample)

  • Extraction solvent (e.g., methanol, acetonitrile)

  • LC-MS/MS system with a C18 column

Sample Preparation:

  • Plasma/Serum: To 50 µL of sample, add 150 µL of ice-cold methanol containing the internal standard. Vortex for 5 minutes and centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.[3][5]

  • Liver Tissue: Homogenize a known weight of liver tissue in a suitable volume of extraction solvent (e.g., methanol). Centrifuge to pellet the tissue debris and collect the supernatant for analysis.

  • Feces: Lyophilize a known weight of fecal material. Extract the dried feces with an appropriate solvent mixture (e.g., 75% ethanol). Centrifuge and collect the supernatant.

LC-MS/MS Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Methanol/Acetonitrile (1:1) with 0.1% formic acid and 5 mM ammonium acetate

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of this compound from other bile acids.

  • Mass Spectrometry: Operate in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled and stable isotope-labeled this compound.

Table 3: Example MRM Transitions for this compound Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound407.3(To be optimized)
This compound-d4411.3(To be optimized)

Note: Specific MRM transitions need to be optimized for the instrument used.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic fate and signaling pathways of this compound.

metabolic_fate cluster_ingestion Administration cluster_circulation Enterohepatic Circulation cluster_analysis Analysis Stable Isotope-Labeled\nthis compound Stable Isotope-Labeled This compound Intestinal\nLumen Intestinal Lumen Stable Isotope-Labeled\nthis compound->Intestinal\nLumen Oral Administration Portal Vein Portal Vein Intestinal\nLumen->Portal Vein Absorption Liver Liver Portal Vein->Liver Uptake Blood Sample Blood Sample Portal Vein->Blood Sample Systemic Circulation Gallbladder Gallbladder Liver->Gallbladder Conjugation & Secretion Gallbladder->Intestinal\nLumen Release LC-MS/MS LC-MS/MS Blood Sample->LC-MS/MS Quantification signaling_pathways cluster_ligand Ligand cluster_receptors Receptors cluster_downstream Downstream Effects This compound This compound GPBAR1 GPBAR1 (TGR5) This compound->GPBAR1 Agonist RORgt RORγt This compound->RORgt Inverse Agonist (Hypothesized) AC Adenylate Cyclase GPBAR1->AC Activates Th17 Th17 Differentiation RORgt->Th17 Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB Activation PKA->CREB IL17 IL-17 Production Th17->IL17 Reduces

References

Revolutionizing Metabolomics: A Guide to Bile Acid Profiling by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bile acids, once considered mere digestive surfactants, are now recognized as crucial signaling molecules implicated in a host of metabolic pathways and diseases. Accurate and robust quantification of bile acid profiles is paramount for understanding their physiological roles and for the development of novel therapeutics. This application note details a comprehensive methodology for the quantitative profiling of bile acids in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). We provide detailed protocols for sample preparation from both serum/plasma and feces, derivatization, and GC-MS analysis. Furthermore, we present a summary of expected quantitative data for key bile acids in healthy human subjects and a visualization of the critical farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (TGR5) signaling pathways.

Introduction

Bile acids are steroid acids synthesized from cholesterol in the liver.[1] They play a vital role in the digestion and absorption of fats and fat-soluble vitamins. Beyond this classical function, emerging research has identified bile acids as pleiotropic signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism.[1] Dysregulation of bile acid homeostasis has been linked to various pathologies, including liver diseases, metabolic syndrome, and certain cancers. Consequently, the precise measurement of bile acid concentrations in biological fluids is of significant interest in clinical and pharmaceutical research.

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prevalent technique for bile acid analysis, GC-MS offers distinct advantages, particularly in the separation of isomeric bile acids, providing a high degree of specificity.[2][3] However, the low volatility of bile acids necessitates a derivatization step to make them amenable to GC analysis.[2] This application note provides a validated workflow for the comprehensive profiling of bile acids by GC-MS.

Quantitative Data Summary

The following tables summarize the expected concentrations of major bile acids in healthy human serum and feces as determined by GC-MS. These values can serve as a reference for researchers establishing their own bile acid profiling assays.

Table 1: Quantitative Concentrations of Bile Acids in Healthy Human Serum

Bile AcidAbbreviationMean Concentration (µmol/L)
Cholic acidCA0.35
Chenodeoxycholic acidCDCA0.48
Deoxycholic acidDCA0.22
Lithocholic acidLCA0.10
Ursodeoxycholic acidUDCA0.15

Note: Concentrations can vary based on factors such as diet, age, and sex. Data synthesized from multiple sources.

Table 2: Quantitative Concentrations of Bile Acids in Healthy Human Feces (Dry Weight)

Bile AcidAbbreviationMean Concentration (µg/g)
Deoxycholic acidDCA1500
Lithocholic acidLCA1200
Cholic acidCA150
Chenodeoxycholic acidCDCA100
Ursodeoxycholic acidUDCA50

Note: Fecal bile acid concentrations exhibit high inter-individual variability. Data synthesized from multiple sources.

Experimental Protocols

I. Sample Preparation

A. Serum/Plasma Sample Preparation [4]

  • Protein Precipitation: To 100 µL of serum or plasma in a microcentrifuge tube, add 800 µL of a pre-chilled 8:1 methanol:water solution.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., 10 µL of a 0.4 mg/mL solution of Ribitol) to each sample.

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at 4°C for 30 minutes, with occasional shaking.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a new GC vial insert.

  • Solvent Evaporation: Evaporate the solvent to complete dryness using a centrifugal concentrator (SpeedVac) or under a gentle stream of nitrogen.

B. Fecal Sample Preparation [5]

  • Lyophilization: Lyophilize fecal samples to obtain a dry weight.

  • Extraction: To a known amount of lyophilized feces (e.g., 50 mg), add 2 mL of 95% ethanol containing 0.1 N NaOH.

  • Homogenization and Sonication: Homogenize the mixture thoroughly and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the homogenate at 3000 rpm for 10 minutes.

  • Supernatant Collection: Collect the supernatant. Repeat the extraction step on the pellet and combine the supernatants.

  • Purification (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the bile acids with methanol.

  • Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

II. Derivatization

Due to their low volatility, bile acids require derivatization prior to GC-MS analysis.[2] A two-step derivatization process involving methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups is recommended for comprehensive profiling.[2]

  • Methylation:

    • To the dried sample extract, add 20 µL of methanol and 80 µL of benzene.

    • Add 50 µL of TMS-diazomethane (approx. 10% in hexane).

    • Mix thoroughly and allow the reaction to proceed for 10 minutes at room temperature.

    • Evaporate the solvent completely under a gentle stream of nitrogen.

  • Trimethylsilylation:

    • To the methylated sample, add 50 µL of N-trimethylsilylimidazole (TMSI), 25 µL of pyridine, and 5 µL of trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 60°C for 10 minutes.

    • Cool the vial to room temperature before injection into the GC-MS.

III. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized bile acids. These may need to be optimized for specific instruments and applications.

Table 3: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1 µL (Splitless)
Inlet Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature ProgramInitial: 150°C (hold 1 min) Ramp 1: 10°C/min to 250°C Ramp 2: 5°C/min to 300°C (hold 10 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Scan Rangem/z 50-800
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Visualizations

Bile Acid Signaling Pathways

Bile acids exert their signaling effects primarily through the activation of the nuclear receptor FXR and the membrane-bound G protein-coupled receptor TGR5.[6][7][8][9][10] These pathways play a central role in regulating bile acid homeostasis and overall metabolism.

BileAcidSignaling cluster_Enterohepatic Enterohepatic Circulation cluster_Hepatocyte Hepatocyte cluster_Intestine Intestine cluster_Systemic Systemic Effects Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Synthesis PrimaryBAs Primary Bile Acids (CA, CDCA) FXR_H FXR PrimaryBAs->FXR_H Activates SHP SHP FXR_H->SHP Induces SHP->CYP7A1 Inhibits CYP7A1->PrimaryBAs BAs_Lumen Bile Acids in Lumen FXR_I FXR BAs_Lumen->FXR_I Activates TGR5 TGR5 BAs_Lumen->TGR5 Activates FGF19 FGF19 FXR_I->FGF19 Induces FGFR4 FGFR4 (Hepatocyte) FGF19->FGFR4 Binds to GLP1 GLP-1 TGR5->GLP1 Secretion Pancreas Pancreas GLP1->Pancreas Acts on FGFR4->CYP7A1 Inhibits Insulin Insulin Secretion Pancreas->Insulin

Caption: Bile Acid Signaling via FXR and TGR5.

Experimental Workflow

The following diagram outlines the key steps in the GC-MS workflow for bile acid profiling, from sample collection to data analysis.

GCMS_Workflow Start Sample Collection (Serum/Plasma or Feces) SamplePrep Sample Preparation (Extraction & Purification) Start->SamplePrep Derivatization Derivatization (Methylation & Silylation) SamplePrep->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing (Peak Integration & Identification) GCMS->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification End Bile Acid Profile Quantification->End

References

Isolating Allocholic Acid: Detailed Application Notes and Protocols for Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocholic acid (ACA) is a C-5 epimer of cholic acid, a primary bile acid. While present in low concentrations in healthy individuals, its levels can be elevated in certain physiological and pathological conditions, such as during liver regeneration and in specific types of cancer. The accurate and efficient isolation of this compound from complex biological matrices is crucial for its quantification and the study of its biological role. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of bile acids from various biological samples due to its high versatility and efficiency in removing interfering substances.[1] This document provides detailed application notes and protocols for the isolation of this compound using various solid-phase extraction methods.

Data Presentation: Quantitative Performance of SPE Methods

The selection of an appropriate SPE sorbent is critical for achieving high recovery and purity of this compound. The following table summarizes the reported recovery rates for this compound and other bile acids using different SPE chemistries.

SPE SorbentAnalyte(s)MatrixAverage Recovery (%)Reference(s)
Reversed-Phase (C18) 19 Bile Acids (including this compound)Porcine Bile89.1 - 100.2[1]
Polymeric (e.g., Strata-X)Acidic DrugsHuman Plasma>85[2]
Mixed-Mode Cation Exchange (e.g., Oasis MCX)Basic CompoundsPlasma>90[3]
Mixed-Mode Anion Exchange (e.g., Oasis MAX)Acidic CompoundsPlasma>90[3]

Note: Data for polymeric and mixed-mode sorbents are for compounds with similar acidic properties to this compound and suggest potential applicability. Specific recovery rates for this compound on these sorbents require further investigation.

Experimental Workflows and Logical Relationships

General Solid-Phase Extraction Workflow

The following diagram illustrates the fundamental steps involved in a typical solid-phase extraction procedure for isolating this compound.

SPE_Workflow General Solid-Phase Extraction Workflow for this compound cluster_prep Sample Preparation cluster_analysis Downstream Analysis Sample Biological Sample (e.g., Serum, Plasma, Bile) Pretreatment Pre-treatment (e.g., Dilution, Protein Precipitation) Sample->Pretreatment Load 3. Sample Loading Pretreatment->Load Condition 1. Sorbent Conditioning Equilibrate 2. Sorbent Equilibration Condition->Equilibrate Activate Sorbent Equilibrate->Load Prepare for Sample Wash 4. Washing Load->Wash Retain Analyte Elute 5. Elution Wash->Elute Remove Interferences Evaporation Evaporation & Reconstitution Elute->Evaporation Collect Analyte Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: A flowchart of the general SPE workflow.

Bile Acid Signaling Pathway

Understanding the biological context of this compound is important for researchers. The following diagram provides a simplified overview of the bile acid signaling pathway.

Bile_Acid_Signaling Simplified Bile Acid Signaling Pathway cluster_liver Hepatocyte cluster_intestine Enterocyte Cholesterol Cholesterol PrimaryBA Primary Bile Acids (e.g., Cholic Acid, Chenodeoxycholic Acid) Cholesterol->PrimaryBA Synthesis FXR_liver FXR PrimaryBA->FXR_liver Activates PrimaryBA_intestine Primary Bile Acids PrimaryBA->PrimaryBA_intestine Secretion into Bile SHP SHP FXR_liver->SHP Induces CYP7A1 CYP7A1 (Rate-limiting enzyme) SHP->CYP7A1 Inhibits SecondaryBA Secondary Bile Acids (by Gut Microbiota) PrimaryBA_intestine->SecondaryBA Bacterial Metabolism PortalVein Portal Vein PrimaryBA_intestine->PortalVein Reabsorption FXR_intestine FXR SecondaryBA->FXR_intestine Activates SecondaryBA->PortalVein Reabsorption FGF19 FGF19 FXR_intestine->FGF19 Induces FGF19->CYP7A1 Inhibits FGF19->PortalVein Enters Circulation PortalVein->PrimaryBA Enterohepatic Circulation

Caption: Overview of bile acid synthesis and signaling.

Experimental Protocols

The following protocols provide detailed methodologies for the solid-phase extraction of this compound from biological fluids.

Protocol 1: Reversed-Phase SPE using C18 Cartridges

This protocol is a widely applicable method for the extraction of a broad range of bile acids, including this compound, from serum, plasma, and bile.[1]

Materials:

  • SPE Cartridges: C18, 100 mg/1 mL (or appropriate size for sample volume)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for sample acidification)

  • Nitrogen gas supply or centrifugal vacuum evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • For serum or plasma: To 100 µL of sample, add 300 µL of methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Dilute the supernatant with 1 mL of water. If desired, acidify the sample to a pH of ~3 with formic acid to ensure this compound is in its protonated form, enhancing retention on the C18 sorbent.

  • Sorbent Conditioning:

    • Pass 1 mL of methanol through the C18 cartridge.

    • Do not allow the sorbent to dry.

  • Sorbent Equilibration:

    • Pass 1 mL of water through the cartridge.

    • Ensure the sorbent bed remains submerged.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned and equilibrated C18 cartridge at a slow, consistent flow rate (approximately 1 mL/min).

  • Washing:

    • Pass 1 mL of water through the cartridge to remove polar interferences.

    • (Optional) Pass 1 mL of 5% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the retained bile acids, including this compound, with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water).

Protocol 2: Mixed-Mode Anion Exchange SPE

This protocol is designed for the selective extraction of acidic compounds like this compound, which possesses a carboxylic acid group. It combines reversed-phase and anion exchange mechanisms for enhanced selectivity.

Materials:

  • SPE Cartridges: Mixed-mode strong anion exchange (e.g., Oasis MAX, Strata-X-A)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium hydroxide or other suitable base

  • Formic acid or other suitable acid

Procedure:

  • Sample Pre-treatment:

    • Dilute the biological sample (e.g., 100 µL of serum) with 1 mL of water.

    • Adjust the sample pH to >7 (e.g., pH 8-9) with a weak base like ammonium hydroxide to ensure the carboxylic acid group of this compound is deprotonated (negatively charged).

  • Sorbent Conditioning:

    • Pass 1 mL of methanol through the mixed-mode cartridge.

  • Sorbent Equilibration:

    • Pass 1 mL of water through the cartridge.

    • Pass 1 mL of the same weak base solution used for sample pH adjustment through the cartridge.

  • Sample Loading:

    • Load the pH-adjusted sample onto the cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing:

    • Pass 1 mL of the weak base solution through the cartridge to remove neutral and basic interferences.

    • Pass 1 mL of methanol through the cartridge to remove non-polar interferences that are not ionically bound.

  • Elution:

    • Elute the retained this compound with 1 mL of methanol containing a small percentage of a strong acid (e.g., 2% formic acid). The acid will neutralize the negative charge on the this compound, disrupting the ionic interaction with the sorbent and allowing for its elution.

  • Evaporation and Reconstitution:

    • Follow the same procedure as in Protocol 1.

Conclusion

The choice of the solid-phase extraction method for isolating this compound depends on the sample matrix, the required level of purity, and the available analytical instrumentation. The reversed-phase C18 protocol is a robust and widely used method that provides high recovery for a broad spectrum of bile acids. For applications requiring higher selectivity and removal of complex matrix interferences, the mixed-mode anion exchange protocol offers a powerful alternative. It is recommended to optimize the SPE method for your specific application by evaluating different sorbents and solvent conditions to achieve the best possible recovery and purity for this compound.

References

Revolutionizing Gut Health Research: A Validated UPLC-Q-TOF Method for Comprehensive Fecal Bile Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Bile acids, critical signaling molecules synthesized from cholesterol in the liver, play a pivotal role in gut health, metabolic regulation, and the progression of various diseases. Their complex interplay with the gut microbiome and host physiology has positioned them as key therapeutic targets in drug development. This application note presents a robust and validated Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight (UPLC-Q-TOF) Mass Spectrometry method for the comprehensive and quantitative analysis of bile acids in fecal samples. The detailed protocols and data provided herein offer researchers, scientists, and drug development professionals a reliable tool to explore the intricate signaling pathways of bile acids and accelerate the discovery of novel therapeutics for metabolic and inflammatory diseases.

Introduction

Bile acids are not merely digestive surfactants; they are integral signaling molecules that modulate host metabolism and immunity through the activation of nuclear receptors like the farnesoid X receptor (FXR) and G protein-coupled receptors such as TGR5.[1][2][3] This signaling network influences a wide array of physiological processes, including glucose, lipid, and energy metabolism, as well as inflammatory responses.[1][2][3][4] The gut microbiome extensively metabolizes primary bile acids, synthesized in the liver, into a diverse pool of secondary bile acids, further expanding their signaling capacity.[5][6]

Given their significant role in health and disease, the accurate quantification of fecal bile acids is crucial for understanding disease pathogenesis and evaluating the efficacy of therapeutic interventions. This UPLC-Q-TOF method provides high sensitivity, selectivity, and broad coverage for the simultaneous analysis of a wide range of bile acid species, including conjugated and unconjugated forms, as well as their isomers.[7][8][9]

Experimental Protocols

Fecal Sample Preparation

The complex nature of the fecal matrix necessitates a thorough and reproducible extraction method to ensure accurate quantification.[8] Wet feces are recommended for higher recovery of bile acids, particularly glycine-conjugated forms.[8][10][11]

Materials:

  • Wet fecal sample (25-50 mg)

  • Pre-cooled 5% ammonium-ethanol aqueous solution or methanol[7][8][12]

  • Internal standards (e.g., deuterated bile acids)[12]

  • Zirconia/silica beads[12]

  • Homogenizer (e.g., Precellys, Bertin Technologies)[12]

  • Centrifuge

  • Autosampler vials

Procedure:

  • Weigh 25-50 mg of wet fecal sample into a 2 mL microcentrifuge tube.

  • Add 1 mL of pre-cooled extraction solvent (e.g., 5% ammonium-ethanol or methanol) containing internal standards.[7][8][12]

  • Add zirconia/silica beads to the tube.

  • Homogenize the sample using a bead-beating homogenizer for 5-10 minutes.[12]

  • Centrifuge the homogenate at 13,200 x g for 20 minutes at 4°C.[12]

  • Transfer 200 µL of the supernatant to an autosampler vial for UPLC-Q-TOF analysis.[12]

UPLC-Q-TOF Analysis

Instrumentation:

  • Acquity UPLC System (Waters) or equivalent

  • Xevo G2 Q-TOF Mass Spectrometer (Waters) or equivalent, equipped with an electrospray ionization (ESI) source[13]

UPLC Conditions:

  • Column: Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)[10]

  • Mobile Phase A: 0.01% formic acid and 2 mM ammonium acetate in water[10]

  • Mobile Phase B: Acetonitrile[10]

  • Gradient: A linear gradient from 25% to 100% B over a specified time, followed by re-equilibration.[10] (Note: Gradient conditions should be optimized based on the specific bile acids of interest).

  • Flow Rate: 0.3 mL/min[10]

  • Column Temperature: 30°C[10]

  • Injection Volume: 5 µL[10]

Q-TOF MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[13]

  • Capillary Voltage: 2.5-3.0 kV

  • Cone Voltage: 30-40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350-450°C

  • Desolvation Gas Flow: 600-800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: MS^E (provides both precursor and fragment ion information in a single run)

  • Mass Range: m/z 50-1200

Data Presentation

The following tables summarize the quantitative performance of the UPLC-Q-TOF method for the analysis of various bile acids, based on published data.[7][8][9]

Table 1: Method Validation Parameters for Fecal Bile Acid Analysis

ParameterValue RangeReference
Recovery80.05 – 120.83%[7][8][9]
Coefficient of Variation (CV)0.01 – 9.82%[7][8][9]
Limit of Detection (LOD)0.01 – 0.24 µg/kg[7][8][9]
Limit of Quantification (LOQ)0.03 – 0.81 µg/kg[7][8][9]

Table 2: Representative Bile Acids and their Mass-to-Charge Ratios (m/z) in Negative Ion Mode

Bile AcidAbbreviationChemical Formula[M-H]⁻ m/z
Cholic AcidCAC₂₄H₄₀O₅407.2798
Chenodeoxycholic AcidCDCAC₂₄H₄₀O₄391.2848
Deoxycholic AcidDCAC₂₄H₄₀O₄391.2848
Lithocholic AcidLCAC₂₄H₄₀O₃375.2899
Ursodeoxycholic AcidUDCAC₂₄H₄₀O₄391.2848
Glycocholic AcidGCAC₂₆H₄₃NO₆464.3012
Taurocholic AcidTCAC₂₆H₄₅NO₇S514.2838
Glycodeoxycholic AcidGDCAC₂₆H₄₃NO₅448.3063
Taurodeoxycholic AcidTDCAC₂₆H₄₅NO₆S498.2889

Visualizations

Bile Acid Signaling Pathways

Bile acids exert their systemic effects by activating specific receptors, which in turn regulate gene expression involved in various metabolic pathways. The following diagram illustrates the key signaling cascades initiated by bile acid receptor activation.

Bile_Acid_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids TGR5 TGR5 Bile Acids->TGR5 Activates FXR FXR Bile Acids->FXR Activates AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Target_Genes Target Gene Expression CREB->Target_Genes FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXR_RXR->Target_Genes Regulates Metabolic_Regulation Metabolic Regulation (Glucose, Lipid, Energy) Target_Genes->Metabolic_Regulation

Caption: Bile acid signaling through TGR5 and FXR pathways.

Experimental Workflow

The following diagram outlines the key steps in the UPLC-Q-TOF based fecal bile acid analysis workflow, from sample collection to data interpretation.

Experimental_Workflow Start Fecal Sample Collection Homogenization Homogenization with Extraction Solvent & IS Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection UPLC_Separation UPLC Separation (C18 Column) Supernatant_Collection->UPLC_Separation QTOF_MS_Detection Q-TOF MS Detection (ESI-) UPLC_Separation->QTOF_MS_Detection Data_Acquisition Data Acquisition (MS^E) QTOF_MS_Detection->Data_Acquisition Data_Processing Data Processing (Peak Picking, Integration) Data_Acquisition->Data_Processing Quantification Quantification & Identification Data_Processing->Quantification End Biological Interpretation Quantification->End

References

Application Notes and Protocols for Studying Allocholic Acid Transport in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models for the study of Allocholic acid (ACA) transport. This compound, a C-5 epimer of cholic acid, is a bile acid of significant interest due to its unique physiological and pathological roles. Understanding its transport mechanisms is crucial for elucidating its function in liver diseases and its potential as a therapeutic agent or a target for drug interactions.

Introduction to this compound Transport

This compound and its conjugated forms, such as Tauro-Allocholic acid (TACA), are transported across cellular membranes by a suite of transporters primarily expressed in hepatocytes and enterocytes. Key transporters involved in the hepatic uptake and biliary excretion of bile acids include members of the Organic Anion Transporting Polypeptide (OATP/Oatp) family and the Na+-Taurocholate Cotransporting Polypeptide (NTCP/Ntcp) on the basolateral membrane of hepatocytes, and the Bile Salt Export Pump (BSEP) on the canalicular membrane. In the intestine, the Apical Sodium-dependent Bile Acid Transporter (ASBT) is critical for reabsorption.

In vitro studies have shown that the transport of TACA by rat Oatp1 and Ntcp is comparatively lower than that of Taurocholic acid (TCA)[1]. Furthermore, while TACA can inhibit the transport of TCA by BSEP, it is not itself a substrate for BSEP-mediated transport[1]. This suggests that this compound may have distinct interactions with these key transporters compared to more common bile acids.

In Vitro Models for this compound Transport Studies

Several in vitro models are suitable for investigating the transport kinetics and regulation of this compound.

  • Transfected Cell Lines: Chinese Hamster Ovary (CHO) cells or other suitable mammalian cell lines (e.g., HEK293) stably transfected to express specific transporters (e.g., rat Oatp1, rat Ntcp) are invaluable for studying the role of individual transporters in this compound uptake.

  • Insect Cell-Derived Membrane Vesicles: Membrane vesicles prepared from Sf9 insect cells infected with baculovirus containing the cDNA for a specific transporter (e.g., BSEP) are an excellent system for studying ATP-dependent efflux transport without the complexities of cellular uptake and metabolism.

  • Polarized Cell Monolayers: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocyte-like cells, are a well-established model for studying intestinal absorption and efflux of compounds. This model is particularly useful for investigating the role of ASBT in this compound transport.

Quantitative Analysis of this compound Transport

Table 1: Qualitative and Quantitative Transport Data for Tauro-Allocholic Acid (TACA)

TransporterIn Vitro ModelSubstrateComparative Uptake/TransportKm (µM)Vmax (pmol/mg protein/min)Reference
Oatp1 (rat)CHO cells[¹⁴C]TACALower than [¹⁴C]TCANot ReportedNot Reported[1]
Ntcp (rat)CHO cells[¹⁴C]TACALower than [¹⁴C]TCANot ReportedNot Reported[1]
Bsep (rat/mouse)Sf9 vesicles[¹⁴C]TACANo ATP-dependent transport observedNot ApplicableNot Applicable[1]
Bsep (rat/mouse)Sf9 vesicles[¹⁴C]TCATACA inhibits TCA transportNot ApplicableNot Applicable[1]

Researchers are encouraged to use the provided protocols to populate the Km and Vmax columns.

Experimental Protocols

Protocol 1: this compound Uptake Assay in Transfected CHO Cells

This protocol describes the methodology to measure the uptake of radiolabeled Tauro-Allocholic acid ([¹⁴C]TACA) in CHO cells stably expressing a transporter of interest (e.g., Oatp1 or Ntcp).

Materials:

  • CHO cells stably transfected with the transporter of interest (e.g., CHO-Oatp1, CHO-Ntcp)

  • Wild-type (WT) CHO cells (for control)

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS, antibiotics)

  • [¹⁴C]Tauro-Allocholic acid

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)

  • Ice-cold Wash Buffer (e.g., HBSS, pH 7.4)

  • Cell lysis solution (e.g., 0.1% SDS in PBS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: Seed the transfected and WT CHO cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) Uptake Buffer.

  • Initiation of Uptake: Add the Uptake Buffer containing the desired concentration of [¹⁴C]TACA to each well to initiate the transport assay. For kinetic studies, a range of concentrations (e.g., 0.1 µM to 100 µM) should be used.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 2, 5, 10 minutes). The linear range of uptake over time should be determined in preliminary experiments.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the uptake solution and immediately wash the cell monolayers three times with ice-cold Wash Buffer.

  • Cell Lysis: Lyse the cells by adding the cell lysis solution to each well and incubating for 30 minutes at room temperature with gentle agitation.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Assay: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis:

    • Calculate the uptake rate (pmol/mg protein/min).

    • For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

experimental_workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis seed_cells Seed Transfected CHO Cells wash_cells Wash Cells with Uptake Buffer seed_cells->wash_cells add_substrate Add [14C]TACA wash_cells->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_uptake Stop with Ice-Cold Wash Buffer incubate->stop_uptake lyse_cells Lyse Cells stop_uptake->lyse_cells quantify Scintillation Counting lyse_cells->quantify protein_assay Protein Assay lyse_cells->protein_assay analyze_data Calculate Km & Vmax quantify->analyze_data protein_assay->analyze_data signaling_pathway Allocholic_Acid This compound FXR FXR Allocholic_Acid->FXR ? PXR PXR Allocholic_Acid->PXR ? VDR VDR Allocholic_Acid->VDR ? Other_BAs Other Bile Acids Other_BAs->FXR Other_BAs->PXR Other_BAs->VDR Xenobiotics Xenobiotics Xenobiotics->PXR Oatp1 Oatp1 FXR->Oatp1 - Ntcp Ntcp FXR->Ntcp - Bsep Bsep FXR->Bsep + PXR->Oatp1 + PXR->Ntcp - VDR->Ntcp -

References

Synthesis of Allocholic Acid for Use as a Research Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocholic acid (3α,7α,12α-trihydroxy-5α-cholan-24-oic acid) is a C-5 epimer of cholic acid, a primary bile acid.[1][2] While present in low concentrations in healthy adults, it is found in higher levels during fetal development, liver regeneration, and certain pathological conditions.[2] Its distinct stereochemistry at the A/B ring junction results in a planar steroid nucleus, unlike the bent structure of the more common 5β-bile acids. This structural difference can lead to altered physiological activities, making this compound a crucial research standard for studying bile acid metabolism, signaling pathways, and as a potential biomarker.

This document provides detailed application notes and protocols for the chemical synthesis of this compound from readily available cholic acid. The described multi-step synthesis is designed to produce a high-purity standard suitable for research applications.

Data Presentation: Synthesis Overview and Quantitative Data

The synthesis of this compound from cholic acid is a multi-step process that involves the protection of the carboxylic acid group, selective oxidation of the 3-hydroxyl group, introduction of a double bond, stereoselective reduction to establish the 5α-configuration, and finally, deprotection.

StepReactionStarting MaterialKey ReagentsProductYield (%)Purity (%)
1Esterification & Selective OxidationCholic AcidMethanol, H₂SO₄, Ag₂CO₃ on Celite, TolueneMethyl 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oate98>95
2DehydrogenationMethyl 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oate2-Iodoxybenzoic acid (IBX), Trifluoroacetic acid (TFA)Methyl 7α,12α-dihydroxy-3-oxo-chol-4-en-24-oateNot ReportedNot Reported
3Stereoselective ReductionMethyl 7α,12α-dihydroxy-3-oxo-chol-4-en-24-oateH₂, Pd/C, BaseMethyl allocholate (Methyl 3α,7α,12α-trihydroxy-5α-cholan-24-oate)Not ReportedNot Reported
4HydrolysisMethyl allocholateLithium Hydroxide, Methanol/Dioxane/WaterThis compound86-94>98

Experimental Protocols

Step 1: Synthesis of Methyl 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oate

This procedure combines the esterification of cholic acid and the selective oxidation of the 3-hydroxyl group.

Materials:

  • Cholic Acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Silver Carbonate (Ag₂CO₃) on Celite (50% wt)

  • Toluene

  • Ethyl Acetate (EA)

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Chloride (NaCl) solution

  • Deionized Water

Procedure:

  • Esterification:

    • In a round-bottom flask, dissolve cholic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 2 hours.

    • After cooling, remove the methanol by distillation under reduced pressure.

    • Add water and dichloromethane to the residue and perform an extraction.

    • Combine the organic phases, wash with water and then with saturated NaCl solution.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl cholate.

  • Selective Oxidation:

    • To a solution of methyl cholate (e.g., 4.22 g, 10.0 mmol) in 200 mL of toluene, add freshly prepared Ag₂CO₃ on Celite (50% wt, 12.1 g, 22.0 mmol) in portions.[3]

    • Note: The Ag₂CO₃ on Celite may need to be activated by pre-refluxing in toluene for 30 minutes to ensure complete dehydration.[3]

    • Reflux the suspension using a Dean-Stark apparatus to remove water.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

    • Filter the mixture to remove the solid catalyst.[3]

    • Concentrate the filtrate in vacuo to yield a yellowish solid of methyl 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oate.[3]

    • Purification: Further purification can be achieved by flash chromatography on silica gel using an eluent of ethyl acetate/hexane (1:2).[3]

Expected Yield: 98% with over 95% purity.[3]

Step 2: Dehydrogenation to Methyl 7α,12α-dihydroxy-3-oxo-chol-4-en-24-oate

This step introduces a double bond at the C4-C5 position.

Materials:

  • Methyl 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oate

  • 2-Iodoxybenzoic acid (IBX)

  • Trifluoroacetic acid (TFA)

  • Suitable solvent (e.g., DMSO)

Procedure:

  • Dissolve methyl 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oate in a suitable solvent like DMSO.

  • Add 2-Iodoxybenzoic acid (IBX) and a catalytic amount of trifluoroacetic acid (TFA).

  • Stir the reaction at an appropriate temperature (e.g., 80-85 °C) and monitor its progress by TLC.

  • Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and washing to remove residual reagents.

  • The crude product is then purified, typically by column chromatography.

Step 3: Stereoselective Reduction to Methyl Allocholate

This crucial step establishes the 5α-stereochemistry.

Materials:

  • Methyl 7α,12α-dihydroxy-3-oxo-chol-4-en-24-oate

  • Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • A basic solvent system (e.g., ethanol with a base)

Procedure:

  • Dissolve the enone from Step 2 in a suitable basic solvent system.

  • Add the Pd/C catalyst.

  • Subject the mixture to hydrogenation with H₂ gas at a controlled pressure and temperature.

  • The reaction progress is monitored until the starting material is consumed.

  • After the reaction is complete, the catalyst is removed by filtration.

  • The filtrate is concentrated, and the resulting crude methyl allocholate is purified.

Step 4: Hydrolysis to this compound

The final step is the deprotection of the methyl ester to yield the free acid.

Materials:

  • Methyl allocholate

  • Lithium Hydroxide (LiOH)

  • Methanol (MeOH)

  • Dioxane

  • Deionized Water

Procedure:

  • Dissolve the methyl allocholate in a mixture of methanol and dioxane.

  • Add an aqueous solution of lithium hydroxide.

  • Stir the reaction at room temperature and monitor by TLC until the hydrolysis is complete.

  • Acidify the reaction mixture to protonate the carboxylate.

  • Extract the this compound with a suitable organic solvent.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude this compound can be further purified by recrystallization to obtain a high-purity research standard.

Expected Yield: 86-94%.[4][5]

Mandatory Visualization

Synthesis Workflow of this compound

Synthesis_Workflow Start Cholic Acid Step1 Esterification Start->Step1 MeOH, H₂SO₄ Intermediate1 Methyl Cholate Step2 Selective Oxidation Intermediate1->Step2 Ag₂CO₃/Celite Intermediate2 Methyl 7α,12α-dihydroxy- 3-oxo-5β-cholan-24-oate Step3 Dehydrogenation Intermediate2->Step3 IBX, TFA Intermediate3 Methyl 7α,12α-dihydroxy- 3-oxo-chol-4-en-24-oate Step4 Stereoselective Reduction Intermediate3->Step4 H₂, Pd/C, Base Intermediate4 Methyl Allocholate Step5 Hydrolysis Intermediate4->Step5 LiOH End This compound Step1->Intermediate1 Step2->Intermediate2 Step3->Intermediate3 Step4->Intermediate4 Step5->End

Caption: Synthetic pathway for this compound from cholic acid.

Characterization of this compound Research Standard

To confirm the identity and purity of the synthesized this compound, a comprehensive characterization is essential.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should be acquired to confirm the presence of characteristic signals for the steroid backbone and the stereochemistry at C-5. The signal for the C-3 proton in the 5α (allo) configuration is typically a narrow multiplet, distinct from the broad multiplet observed for the 5β (cholic acid) epimer.

  • ¹³C NMR: The carbon NMR spectrum provides detailed information on the carbon skeleton of the molecule, and the chemical shifts can be compared with literature data for this compound to confirm its structure.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized this compound, confirming its elemental composition (C₂₄H₄₀O₅).

3. Purity Analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final product. A high-purity research standard should exhibit a single major peak.

  • Melting Point: The melting point of the synthesized this compound should be determined and compared to the literature value (approximately 250-251 °C) as an indicator of purity.[1]

By following these detailed protocols and characterization methods, researchers can confidently synthesize and validate this compound as a high-purity standard for their scientific investigations.

References

Application of NMR Spectroscopy for the Structural Elucidation of Allocholic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Allocholic acid (3α,7α,12α-trihydroxy-5α-cholan-24-oic acid) is a C-5 epimer of cholic acid, a primary bile acid. While less common than its 5β counterpart, this compound and its derivatives are found in various biological systems and are of growing interest in metabolic research and drug development due to their unique physiological properties. They are known to be present as fetal bile acids and can reappear in pathological conditions such as liver regeneration and carcinogenesis. Accurate structural elucidation is paramount for understanding its biological function and for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of bile acids like this compound, providing detailed information about its stereochemistry and atomic connectivity.

This application note provides a comprehensive overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural elucidation of this compound. It includes detailed experimental protocols and data presentation to guide researchers in their studies.

Principles of NMR for Structural Elucidation

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts (δ), are highly sensitive to the local electronic environment of the nucleus, providing a fingerprint of the molecule's structure.

For complex molecules like this compound, a combination of 1D and 2D NMR experiments is employed:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their chemical nature (e.g., methyl, methylene, methine, quaternary).

  • Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three bonds, helping to establish proton-proton connectivity within spin systems.

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

  • Heteronuclear Multiple Bond Correlation (HMBC): Establishes long-range correlations between protons and carbons (typically over 2-4 bonds), which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): Detects protons that are close in space, regardless of their bonding connectivity. This is particularly important for determining the stereochemistry of the molecule, such as the orientation of hydroxyl groups and the fusion of the steroid rings.

Data Presentation

The following tables summarize the ¹H NMR spectral data for this compound methyl ester. Due to the limited availability of complete experimental data for free this compound, representative ¹³C NMR chemical shifts are provided based on known data for similar bile acid structures.

Table 1: ¹H NMR Chemical Shifts (δ) for this compound Methyl Ester

ProtonChemical Shift (ppm)Multiplicity
H-33.55m
H-73.85br s
H-123.98br s
H-18 (CH₃)0.65s
H-19 (CH₃)0.92s
H-21 (CH₃)0.98d
OCH₃3.67s

Note: Data obtained from a 200 MHz ¹H-NMR spectrum in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for this compound

CarbonChemical Shift (ppm)
C-3~71
C-7~72
C-12~73
C-18~12
C-19~23
C-21~18
C-24 (COOH)~175

Note: These are representative values based on the analysis of similar bile acid structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: The this compound sample should be of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is required. For bile acids, methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃) are commonly used. For mimicking physiological conditions, aqueous solutions in D₂O with a buffer to maintain a stable pH can be used.

  • Concentration: For ¹H NMR, a concentration of 1-5 mg of the sample in 0.5-0.7 mL of solvent is typically sufficient. For less sensitive experiments like ¹³C NMR and some 2D NMR, a higher concentration of 10-20 mg may be necessary.

  • Procedure:

    • Weigh the desired amount of this compound directly into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

2.1 1D ¹H NMR Spectroscopy

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 10-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Processing: Fourier transform, phase correction, and baseline correction. The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

2.2 1D ¹³C NMR Spectroscopy

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Processing: Fourier transform with an exponential multiplication, phase correction, and baseline correction.

2.3 2D NMR Spectroscopy

2.3.1 COSY (Correlation Spectroscopy)

  • Purpose: To identify ¹H-¹H spin-spin coupling networks.

  • Pulse Sequence: Standard COSY-90 or DQF-COSY.

  • Spectral Width: Same as 1D ¹H NMR in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Number of Scans: 2-8 per increment.

  • Processing: 2D Fourier transform, phase correction, and symmetrization.

2.3.2 HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct ¹H-¹³C correlations.

  • Pulse Sequence: Standard HSQC with gradient selection.

  • ¹H Spectral Width: Same as 1D ¹H NMR.

  • ¹³C Spectral Width: Appropriate range to cover all expected carbon signals (e.g., 0-180 ppm).

  • Number of Increments: 128-256 in the indirect dimension (t₁).

  • Number of Scans: 4-16 per increment.

  • Processing: 2D Fourier transform and phase correction.

2.3.3 HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range ¹H-¹³C correlations (2-4 bonds).

  • Pulse Sequence: Standard HMBC with gradient selection.

  • ¹H Spectral Width: Same as 1D ¹H NMR.

  • ¹³C Spectral Width: Appropriate range to cover all expected carbon signals.

  • Long-range Coupling Delay: Optimized for an average J-coupling of 8 Hz.

  • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Number of Scans: 8-32 per increment.

  • Processing: 2D Fourier transform and phase correction.

2.3.4 NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (< 5 Å).

  • Pulse Sequence: Standard NOESY with gradient selection.

  • Spectral Width: Same as 1D ¹H NMR in both dimensions.

  • Mixing Time: 300-800 ms, can be optimized.

  • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Number of Scans: 8-16 per increment.

  • Processing: 2D Fourier transform and phase correction.

Mandatory Visualizations

Allocholic_Acid_Biosynthesis Cholesterol Cholesterol Intermediate1 7α-hydroxycholesterol Cholesterol->Intermediate1 CYP7A1 Intermediate2 7α-hydroxy-4-cholesten-3-one Intermediate1->Intermediate2 HSD3B7 Intermediate3 5α-cholestane-3α,7α-diol Intermediate2->Intermediate3 5α-reductase (AKR1D1) Allocholic_Acid This compound (3α,7α,12α-trihydroxy-5α-cholan-24-oic acid) Intermediate3->Allocholic_Acid CYP8B1, CYP27A1 (Multiple Steps)

Caption: Biosynthesis pathway of this compound from Cholesterol.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration NMR_1D 1D NMR (¹H, ¹³C) Filtration->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Processing Spectral Processing & Referencing NMR_2D->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Determination & Stereochemistry Assignment->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

Logical_Relationships cluster_experiments NMR Experiments cluster_information Structural Information H1 ¹H NMR Proton_Env Proton Environments & Coupling H1->Proton_Env C13 ¹³C NMR Carbon_Types Carbon Skeleton C13->Carbon_Types COSY COSY HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct ¹H-¹³C Connectivity HSQC->CH_Connectivity HMBC HMBC Long_Range_CH Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_CH NOESY NOESY Spatial_Proximity Through-Space Proton Proximity NOESY->Spatial_Proximity Final_Structure Final Structure & Stereochemistry Proton_Env->Final_Structure Carbon_Types->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range_CH->Final_Structure Spatial_Proximity->Final_Structure

Caption: Logical relationships of NMR experiments to structural information.

Application Notes and Protocols for the Quantification of Allocholic Acid in Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocholic acid (Allo-LCA), a C-5 epimer of cholic acid, is a secondary bile acid formed by the metabolic action of intestinal microbiota.[1][2] Its presence and concentration in biological fluids such as urine are of growing interest as potential biomarkers for various hepatobiliary and metabolic diseases.[3][4][5] Accurate and reliable quantification of this compound in urine is crucial for clinical and research applications. These application notes provide detailed protocols for the measurement of this compound in urine samples using state-of-the-art analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques for this compound Measurement

The primary methods for the quantitative analysis of this compound in urine involve chromatographic separation coupled with mass spectrometric detection. These techniques offer high sensitivity and specificity, which are essential for distinguishing this compound from its isomers and other bile acids.[6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is currently the most widely used technique for the analysis of bile acids due to its high sensitivity, specificity, and capability for high-throughput analysis.[8][9][10] The method involves the separation of bile acids by liquid chromatography followed by detection and quantification using a tandem mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust method for bile acid analysis.[7][11] It requires derivatization of the bile acids to make them volatile before injection into the gas chromatograph. While it offers excellent separation and sensitivity, the sample preparation is more extensive compared to LC-MS/MS.[11]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is an immunoassay-based technique that can be used for the quantification of specific bile acids.[10][12][13] While ELISA kits are available for some primary bile acids like cholic acid, specific kits for this compound are less common.[14] This method can be useful for high-throughput screening but may lack the specificity of mass spectrometry-based methods.[10][13]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of bile acids, including isomers like this compound, in urine using LC-MS/MS and GC-MS. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterLC-MS/MSGC-MSReference(s)
Limit of Detection (LOD) 0.1 ng/mL7-20 ng/mL[8][15]
Limit of Quantification (LOQ) 10-50 pg0.44-0.78 µg/mL[10][15]
Linearity Range 0.01 - 1 µM100-fold dynamic range[8][11]
Intra-day Precision (%RSD) 1.02% - 11.07%Not explicitly stated[16]
Inter-day Precision (%RSD) 0.42% - 11.47%Not explicitly stated[16]
Recovery 90.49% - 113.99%77.4% (LLE) - 84.1% (SPE)[16][17]

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human urine using liquid chromatography-tandem mass spectrometry with a solid-phase extraction (SPE) sample clean-up.

1. Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction is a widely used method for the purification and concentration of bile acids from biological samples like urine.[18]

  • dot

    SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_lcms LC-MS/MS Analysis urine Urine Sample (2 mL) ph_adjust Adjust pH to ≥8.5 (Ammonium Hydroxide) urine->ph_adjust centrifuge1 Centrifuge (14,000 x g, 20 min, 4°C) ph_adjust->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 lyophilize Lyophilize supernatant1->lyophilize condition Condition SPE Column (Methanol, then Water) load Load Sample condition->load wash Wash Column (Water/Methanol Mix) load->wash elute Elute this compound (Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Methanol/Water (1:1) dry->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms

    Caption: Solid-Phase Extraction Workflow for Urine Samples.

Methodology:

  • Sample Collection and Storage: Collect a 5-25 mL random urine sample without preservatives.[19] Store samples at -80°C until analysis.[4]

  • pH Adjustment: Adjust the pH of 2 mL of urine to ≥8.5 with ammonium hydroxide.[4]

  • Centrifugation: Centrifuge the sample at 14,000 x g for 20 minutes at 4°C.[4]

  • Supernatant Collection: Transfer the supernatant to a new tube and lyophilize to dryness.[4]

  • SPE Column Conditioning: Condition a C18 SPE column by washing with methanol followed by water.[18]

  • Sample Loading: Reconstitute the lyophilized sample in a small volume of the initial mobile phase and load it onto the conditioned SPE column.[18]

  • Washing: Wash the column with a water/methanol mixture to remove interfering substances.[6]

  • Elution: Elute the bile acids, including this compound, with methanol.[18]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a methanol/water (1:1, v/v) solution for LC-MS/MS analysis.[20]

2. LC-MS/MS Analysis

  • dot

    Caption: LC-MS/MS Analysis Workflow.

Methodology:

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., X-bridge C18).[20]

    • Mobile Phase A: 0.1% formic acid in water.[20]

    • Mobile Phase B: 100% methanol.[20]

    • Flow Rate: 0.7 mL/minute.[20]

    • Gradient: A gradient elution program is used to separate the bile acids.[20]

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.[20]

    • Detection Mode: Employ Multiple Reaction Monitoring (MRM) for sensitive and specific detection of this compound and an appropriate internal standard.[20]

    • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.[8]

Protocol 2: Quantification of this compound in Urine by GC-MS

This protocol details a method for the quantitative analysis of this compound in urine using gas chromatography-mass spectrometry, which requires a derivatization step.

1. Sample Preparation and Derivatization

  • dot

    GCMS_Prep_Workflow cluster_extraction Extraction cluster_derivatization Derivatization cluster_gcms GC-MS Analysis urine_sample Urine Sample extraction Liquid-Liquid or Solid-Phase Extraction urine_sample->extraction dry_extract Dry Extract extraction->dry_extract methylation Methylation (Carboxyl Group) dry_extract->methylation silylation Trimethylsilylation (TMS) (Hydroxyl Groups) methylation->silylation gcms_injection Inject into GC-MS silylation->gcms_injection

    Caption: Sample Preparation and Derivatization for GC-MS.

Methodology:

  • Extraction: Extract bile acids from the urine sample using either Liquid-Liquid Extraction (LLE) with a solvent like ethyl acetate or Solid-Phase Extraction (SPE) as described in Protocol 1.[17]

  • Derivatization:

    • Methylation: Methylate the carboxyl group of the bile acids.[11]

    • Trimethylsilylation (TMS): Silylate the hydroxyl groups to increase volatility.[11] A common reagent for this is N-trimethylsilylimidazole (TMSI).[11]

2. GC-MS Analysis

  • dot

    Caption: GC-MS Analysis Workflow.

Methodology:

  • Gas Chromatographic Separation:

    • Column: Use a capillary column such as an HP-5.[17]

    • Carrier Gas: Helium.[17]

    • Temperature Program: A programmed temperature ramp is used to separate the derivatized bile acids.[17]

  • Mass Spectrometric Detection:

    • Ionization: Use Electron Ionization (EI).

    • Detection Mode: Employ Selected Ion Monitoring (SIM) for quantitative analysis, monitoring specific ions for this compound derivatives and the internal standard.

    • Data Analysis: Quantify the derivatized this compound based on a calibration curve prepared from derivatized standards.[11]

Signaling Pathways and Logical Relationships

The measurement of urinary this compound is significant due to its origin from the gut microbiota and its role in bile acid signaling pathways.

  • dot

    Bile_Acid_Metabolism cluster_liver Liver cluster_intestine Intestine cluster_circulation Enterohepatic Circulation cluster_excretion Excretion Cholesterol Cholesterol PrimaryBA Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Cholesterol->PrimaryBA Synthesis GutMicrobiota Gut Microbiota PrimaryBA->GutMicrobiota Secretion SecondaryBA Secondary Bile Acids (Deoxycholic Acid, Lithocholic Acid, This compound) GutMicrobiota->SecondaryBA Metabolism PortalVein Portal Vein SecondaryBA->PortalVein Reabsorption SystemicCirculation Systemic Circulation SecondaryBA->SystemicCirculation Spillover PortalVein->PrimaryBA Return to Liver Urine Urine SystemicCirculation->Urine Renal Clearance

This diagram illustrates that primary bile acids are synthesized in the liver from cholesterol. [21]They are then secreted into the intestine where gut microbiota metabolize them into secondary bile acids, including this compound. A portion of these secondary bile acids enters the systemic circulation and is subsequently excreted in the urine, making urinary levels reflective of gut microbial activity and enterohepatic circulation.

References

Application Notes and Protocols for the Use of Allocholic Acid in Bile Acid Homeostasis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocholic acid (ACA) is a C5 epimer of cholic acid, a primary bile acid.[1] While present in trace amounts in healthy adult mammals, ACA is found in higher concentrations during fetal development, liver regeneration, and certain pathological conditions like cholestasis.[1][2] Recent research has highlighted the potential of this compound as a tool to investigate the intricate mechanisms of bile acid homeostasis and as a potential therapeutic agent for cholestatic liver diseases.[2]

These application notes provide a comprehensive overview of the use of this compound in studying bile acid metabolism, including its effects on key regulatory pathways and detailed protocols for in vivo and in vitro experimentation.

Mechanism of Action

This compound exerts its effects on bile acid homeostasis through a multi-faceted mechanism:

  • Choleretic Effect: ACA is a potent choleretic agent, meaning it stimulates bile flow. This property is crucial for the flushing of accumulated, potentially toxic bile acids from the liver.[2]

  • Modulation of Bile Acid Synthesis: ACA has been shown to downregulate the expression of key enzymes involved in bile acid synthesis, such as sterol 12α-hydroxylase (Cyp8b1).[2] This enzyme is critical for the synthesis of cholic acid, and its inhibition shifts the bile acid pool towards a more hydrophilic and less toxic composition.

  • Regulation of Bile Acid Transport: ACA influences the expression of transporters responsible for bile acid efflux from hepatocytes. It upregulates the expression of multidrug resistance-associated protein 4 (Mrp4) at the basolateral membrane and multidrug resistance protein 1 (Mdr1) and multidrug resistance-associated protein 2 (Mrp2) in the kidney, enhancing the elimination of bile acids from the liver and the body.[2]

  • Interaction with Bile Acid Receptors: While direct, high-affinity binding of this compound to the primary bile acid receptors, farnesoid X receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), is not yet fully characterized, its metabolite, allo-lithocholic acid (allo-LCA), has been identified as a dual GPBAR1 agonist and RORγt inverse agonist. This suggests that the biological effects of this compound may be mediated, in part, through the activation of these signaling pathways, which are known to regulate inflammation, metabolism, and bile acid homeostasis.

Data Presentation

The administration of this compound in a mouse model of α-naphthylisothiocyanate (ANIT)-induced cholestasis leads to a significant remodeling of the hepatic bile acid pool. The following table summarizes the expected quantitative changes based on published literature.[2]

Bile Acid SpeciesControl (ANIT-treated)This compound + ANITExpected Fold Change
Cholic Acid (CA)HighReduced
Taurocholic Acid (TCA)HighReduced
β-muricholic acid (β-MCA)HighReduced
Total Bile Acids Elevated Normalized

Note: This table is a representation of the expected qualitative and directional changes based on existing literature. Actual quantitative values will vary depending on the experimental model and analytical methods used.

Experimental Protocols

In Vivo Studies: this compound Treatment in a Mouse Model of Cholestasis

This protocol describes the induction of cholestasis in mice using α-naphthylisothiocyanate (ANIT) and subsequent treatment with this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (ACA)

  • α-naphthylisothiocyanate (ANIT)

  • Corn oil

  • Phosphate-buffered saline (PBS)

  • Tools for intraperitoneal and oral administration

Protocol:

  • Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions.

  • Induction of Cholestasis:

    • Prepare a solution of ANIT in corn oil at a concentration of 10 mg/mL.

    • Administer a single oral gavage of ANIT at a dose of 75 mg/kg body weight.[3]

  • This compound Treatment:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in PBS).

    • Administer this compound via intraperitoneal injection at a dose of 50 mg/kg body weight, once daily for three consecutive days, starting 24 hours after ANIT administration.[2]

  • Sample Collection:

    • At the end of the treatment period (e.g., 72 hours after ANIT administration), euthanize the mice.

    • Collect blood via cardiac puncture for serum analysis of liver injury markers (ALT, AST, ALP, bilirubin).

    • Perfuse the liver with ice-cold PBS and collect liver tissue for bile acid analysis, gene expression analysis (qPCR), and histology.

In Vitro Studies: FXR and GPBAR1 Reporter Assays

These assays are used to determine if this compound or its metabolites can activate the key bile acid receptors, FXR and GPBAR1.

Materials:

  • HEK293T or HepG2 cells

  • Expression plasmids for human FXR and GPBAR1

  • Reporter plasmids containing response elements for FXR (e.g., IR-1) or GPBAR1 (e.g., CRE) upstream of a luciferase gene

  • Transfection reagent (e.g., Lipofectamine)

  • This compound and other test compounds

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Culture cells in appropriate media to ~80% confluency in 96-well plates.

    • Co-transfect cells with the receptor expression plasmid and the corresponding reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • 24 hours post-transfection, replace the media with fresh media containing various concentrations of this compound or a positive control agonist (e.g., GW4064 for FXR, TCDCA for GPBAR1).

  • Luciferase Assay:

    • After 18-24 hours of incubation with the compounds, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

    • Calculate the fold induction of luciferase activity relative to vehicle-treated cells.

Analytical Methods: UPLC-MS/MS for Bile Acid Profiling

This method allows for the sensitive and specific quantification of individual bile acid species in biological samples.

Materials:

  • UPLC-MS/MS system

  • C18 reverse-phase column

  • Methanol, acetonitrile, water (LC-MS grade)

  • Formic acid or ammonium acetate

  • Bile acid standards

  • Internal standards (e.g., deuterated bile acids)

Protocol:

  • Sample Preparation (Liver Tissue):

    • Homogenize a known weight of liver tissue in ice-cold methanol.

    • Centrifuge the homogenate to pellet proteins.

    • Collect the supernatant containing the bile acids.

    • Spike the supernatant with a mixture of internal standards.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • UPLC-MS/MS Analysis:

    • Inject the prepared sample onto the UPLC-MS/MS system.

    • Separate the bile acids using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile/methanol) with a modifier (e.g., formic acid or ammonium acetate).

    • Detect and quantify the individual bile acid species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for each bile acid and its corresponding internal standard.

    • Calculate the concentration of each bile acid based on a standard curve.

Mandatory Visualizations

Bile_Acid_Homeostasis_and_Allocholic_Acid cluster_Hepatocyte Hepatocyte cluster_Blood Sinusoidal Blood cluster_Bile Bile Canaliculus Cholesterol Cholesterol Cyp7a1 Cyp7a1 Cholesterol->Cyp7a1 Classic Pathway Bile_Acids Bile Acids (e.g., CA, CDCA) Cyp8b1 Cyp8b1 FXR FXR Bile_Acids->FXR Activates BSEP BSEP Bile_Acids->BSEP Efflux ACA This compound ACA->Cyp8b1 Inhibits Mrp4 Mrp4 ACA->Mrp4 Upregulates Cyp7a1->Bile_Acids Cyp7a1->Cyp8b1 -> Cholic Acid FXR->Cyp7a1 Inhibits BA_Blood Bile Acids Mrp4->BA_Blood Efflux BA_Bile Bile Acids BSEP->BA_Bile

Caption: this compound's role in hepatocyte bile acid regulation.

Experimental_Workflow cluster_InVivo In Vivo Experiment cluster_Analysis Downstream Analysis start C57BL/6 Mice anit Induce Cholestasis (ANIT gavage) start->anit aca_treat Treat with this compound (i.p. injection) anit->aca_treat sample Sample Collection (Blood, Liver) aca_treat->sample serum Serum Analysis (ALT, AST, ALP) sample->serum ba_analysis Bile Acid Profiling (UPLC-MS/MS) sample->ba_analysis gene_exp Gene Expression (qPCR) sample->gene_exp histology Histology (H&E Staining) sample->histology

Caption: Workflow for studying this compound in a cholestasis model.

Signaling_Pathway ACA This compound Allo_LCA Allo-lithocholic Acid (Metabolite) ACA->Allo_LCA Metabolized to GPBAR1 GPBAR1 Allo_LCA->GPBAR1 Agonist RORgt RORγt Allo_LCA->RORgt Inverse Agonist Inflammation ↓ Inflammation GPBAR1->Inflammation Metabolism Improved Metabolism GPBAR1->Metabolism RORgt->Inflammation

Caption: Signaling of this compound metabolite Allo-LCA.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cell Seeding Density for Allocholic Acid Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell seeding density for Allocholic acid bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing cell seeding density crucial for this compound bioassays?

A1: Optimizing cell seeding density is critical for obtaining reliable and reproducible data. Seeding too few cells can result in a low signal-to-noise ratio, making it difficult to detect a response.[1] Conversely, seeding too many cells can lead to over-confluence, which can cause cellular stress, nutrient depletion, and altered cell signaling, ultimately affecting the assay results.[1][2]

Q2: What are the target receptors for this compound?

A2: this compound is known to act as a dual agonist for the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and as an inverse agonist for the RAR-related orphan receptor gamma t (RORγt).[3][4][5] Therefore, bioassays for this compound often involve cell lines expressing these receptors.

Q3: Which cell lines are commonly used for this compound bioassays?

A3: Commonly used cell lines for studying GPBAR1 and RORγt activity, and therefore suitable for this compound bioassays, include Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO-K1) cells.[6][7][8] These cell lines are often genetically engineered to express the receptor of interest and a reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP).[7][9]

Q4: What is a typical starting range for cell seeding density in a 96-well plate for these assays?

A4: For a 96-well plate, a general starting point for many cell lines is between 5,000 and 40,000 cells per well.[1] However, the optimal number will depend on the specific cell line's growth rate and the duration of the assay.[1] For reporter assays, such as those for GPBAR1 or RORγt, a common starting density is between 10,000 and 50,000 cells per well.[3][6]

Q5: How does the duration of the assay affect the optimal seeding density?

A5: The longer the assay duration, the lower the initial seeding density should be to prevent overgrowth and ensure cells remain in the exponential growth phase throughout the experiment.[1] For a 48-hour experiment, a seeding density of 500 to 1500 cells per well might be optimal for some cell lines, while shorter assays can tolerate higher initial densities.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Variability Between Replicate Wells - Inconsistent cell seeding due to a non-homogenous cell suspension.[1]- "Edge effects" in the microplate.[2]- Ensure a single-cell suspension by gentle pipetting after trypsinization.[1]- Gently swirl the cell suspension before and during plating.[1]- To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media.[2]
Low or No Signal - Too few cells were seeded, resulting in a signal below the detection limit of the assay.[1]- The incubation time was too short for a detectable response to develop.- Problems with assay reagents or protocol.[10]- Increase the initial seeding density.[1]- Extend the assay incubation time, ensuring cells do not become over-confluent.- Verify the integrity and proper storage of all assay reagents.[10]- Run a positive control to ensure the assay is working correctly.
High Background Signal - Over-confluent cells leading to non-specific signaling or cell stress.[2]- Contamination of cell culture or reagents.- Reduce the initial seeding density.[2]- Ensure all reagents and cell cultures are free from contamination.- Perform thorough washing steps to remove any unbound reagents.[11]
Inconsistent Standard Curve - Improper dilution of standards.[11]- Degraded standard stock solution due to improper storage.[11]- Double-check all calculations and pipetting for standard dilutions.[11]- Ensure the standard is stored correctly and has not expired.[11]

Data Presentation: Recommended Seeding Densities

The following table summarizes recommended starting seeding densities for common cell lines used in bile acid receptor assays. Note that these are starting points and should be optimized for your specific experimental conditions.

Cell LineAssay TypePlate FormatRecommended Seeding Density (cells/well)Reference(s)
HEK293GPBAR1 Reporter Assay96-well30,000 - 60,000[6]
HEK293cAMP Assay96-well10,000 - 50,000[3]
CHO-K1GPBAR1 Reporter Assay96-well10,000 - 40,000[6]
CHO-K1RORγt Luciferase Assay96-well25,000[7]
AV12GPCR FLIPR Assay96-well30,000 - 60,000[6]

Experimental Protocols

Protocol for Optimizing Cell Seeding Density

This protocol provides a detailed methodology for determining the optimal cell seeding density for an this compound bioassay using a reporter gene format (e.g., luciferase or SEAP) in a 96-well plate.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the target receptor (GPBAR1 or RORγt) and a reporter gene.

  • Complete culture medium (e.g., DMEM or Ham's F-12 with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • 96-well white, clear-bottom tissue culture plates.

  • This compound.

  • Reporter gene assay reagent (e.g., Luciferase Assay System).

  • Plate reader capable of measuring luminescence or fluorescence.

Procedure:

  • Cell Culture and Harvesting:

    • Culture the cells in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a known volume of complete medium.

    • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration and viability.

  • Cell Seeding:

    • Prepare a serial dilution of the cell suspension to achieve a range of seeding densities. A good starting range for a 96-well plate is 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well.

    • Seed 100 µL of each cell density into multiple wells of a 96-well plate. Include "no-cell" control wells containing only medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in the assay medium to the desired final concentration.

    • Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing this compound. Include vehicle control wells treated with the same concentration of the solvent.

  • Incubation and Signal Detection:

    • Incubate the plate for the desired assay duration (e.g., 6-24 hours).

    • At the end of the incubation period, allow the plate to equilibrate to room temperature.

    • Prepare the reporter gene assay reagent according to the manufacturer's instructions.

    • Add the appropriate volume of the reagent to each well.

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the average signal from the "no-cell" control wells from all other readings.

    • Plot the signal intensity (Relative Light Units or Relative Fluorescence Units) versus the cell seeding density for both the this compound-treated and vehicle-treated wells.

    • The optimal seeding density will be the one that provides the largest assay window (the difference in signal between the treated and untreated wells) while maintaining a low background signal in the vehicle-treated wells.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_seeding Seeding Density Titration cluster_assay Bioassay cluster_analysis Data Analysis Culture Culture Cells to 80-90% Confluency Harvest Harvest and Count Cells Culture->Harvest SerialDilute Prepare Serial Dilutions of Cell Suspension Harvest->SerialDilute SeedPlate Seed 96-well Plate with Varying Densities SerialDilute->SeedPlate Treat Treat with this compound and Vehicle Control SeedPlate->Treat Incubate Incubate for Assay Duration Treat->Incubate Read Read Signal (Luminescence/Fluorescence) Incubate->Read Plot Plot Signal vs. Seeding Density Read->Plot Determine Determine Optimal Seeding Density Plot->Determine

Caption: Experimental workflow for optimizing cell seeding density.

signaling_pathway cluster_gpbar1 GPBAR1 Signaling cluster_roryt RORγt Signaling Allocholic_Acid This compound GPBAR1 GPBAR1 (TGR5) Allocholic_Acid->GPBAR1 Agonist G_alpha_s Gαs GPBAR1->G_alpha_s AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Induces Allocholic_Acid_ROR This compound RORgt RORγt Allocholic_Acid_ROR->RORgt Inverse Agonist Coactivator Co-activator RORgt->Coactivator Displaces Transcription_Inhibition Inhibition of Transcription RORgt->Transcription_Inhibition IL17_Gene IL-17 Gene Coactivator->IL17_Gene Activates

Caption: this compound signaling pathways.

References

Technical Support Center: Optimizing Allocholic Acid Isomer Separation by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the separation of allocholic acid from its isomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound peak is showing poor resolution from a neighboring isomer peak. What are the initial steps to improve separation?

A1: Poor resolution between closely eluting isomers like this compound and its stereoisomers is a common challenge. Here are the initial steps to troubleshoot this issue:

  • Decrease the Elution Strength of the Mobile Phase: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of the analytes on a reversed-phase column, often leading to better separation.

  • Optimize the Mobile Phase pH: The ionization state of bile acids can significantly impact their retention and selectivity. Adjusting the pH of the aqueous portion of your mobile phase with additives like formic acid or ammonium acetate can alter the interaction with the stationary phase and improve resolution.[1][2]

  • Reduce the Flow Rate: A lower flow rate can enhance separation efficiency by allowing more time for the analytes to interact with the stationary phase. Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min).

  • Check Column Health: Ensure your column is not overloaded or contaminated. A decline in performance can be indicative of column aging or blockage. Flushing the column or replacing it if necessary is a crucial step.

Q2: I'm observing peak tailing with my this compound standard. What could be the cause and how can I fix it?

A2: Peak tailing can be caused by several factors in bile acid analysis. Here’s how to address them:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based C18 columns can interact with the polar functional groups of bile acids, leading to tailing. Using an end-capped column (e.g., an ARC-18) can mitigate these interactions.[3] Another approach is to use a mobile phase additive that competes for these active sites, such as a small amount of a basic compound.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.

  • Metal Chelation: Some bile acids can interact with metal surfaces in the HPLC system, including the column hardware, causing peak tailing. Using columns with inert hardware can help to reduce these interactions.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing. Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa.

Q3: My retention times are shifting between injections. What should I check?

A3: Retention time instability can compromise the reliability of your results. Here are the common culprits and their solutions:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a frequent cause of retention time drift, especially in gradient methods.

  • Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[4][5] Evaporation of the more volatile organic component can alter the mobile phase composition and affect retention times.

  • Pump Performance Issues: Leaks, worn pump seals, or check valve malfunctions can lead to inconsistent flow rates and, consequently, shifting retention times.[4][5] Regularly inspect your HPLC pump for any signs of leaks or unusual noises.

  • Temperature Fluctuations: Column temperature can significantly influence retention times. Using a column oven to maintain a constant and stable temperature is highly recommended for reproducible results.[6]

Q4: I am unable to achieve baseline separation between this compound and its 5α-isomer. Are there alternative column chemistries I can try?

A4: Yes, if a standard C18 column is not providing adequate selectivity, exploring different stationary phases is a logical next step.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the steroid backbone of the bile acids. This can often resolve isomers that co-elute on a C18 phase.

  • Pentafluorophenyl (PFP) Columns: PFP columns provide a unique selectivity through a combination of hydrophobic, π-π, and dipole-dipole interactions, which can be effective for separating structurally similar isomers.

  • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can alter the selectivity for polar analytes like bile acids and reduce interactions with residual silanols.

Data Presentation: Comparison of HPLC Columns for Isomer Separation

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Key Separation CharacteristicsReference
Raptor ARC-18 C18, End-capped2.7100 x 2.1Good resolution of isomers, inert column mitigates non-specific binding.[3]
Ascentis Express C18 Fused-Core C18Not SpecifiedNot SpecifiedFast and robust separation of multiple bile acid species.
CORTECS Premier Phenyl Phenyl2.750 x 2.1Baseline resolution of isobaric bile acids like taurodeoxycholic acid/taurochenodeoxycholic acid.
InfinityLab Poroshell 120 EC-C18 C182.7100 x 4.6Achieves quick separation with excellent resolution for a broad range of bile acids.[6]

Experimental Protocol: Optimized HPLC Method for this compound Isomer Separation

This protocol is a starting point and may require further optimization based on your specific instrumentation and isomer profile.

1. Sample Preparation:

  • Dissolve bile acid standards in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration of approximately 1 mg/mL.

  • For biological samples, perform a protein precipitation step by adding a 3-fold excess of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. HPLC-MS/MS Conditions:

  • Column: Raptor ARC-18, 100 x 2.1 mm, 2.7 µm (or equivalent high-performance C18 column)[3]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water[3]

  • Mobile Phase B: 50:50 Methanol:Acetonitrile (v/v)[3]

  • Gradient Program:

    • 0.00 min: 35% B

    • 2.00 min: 40% B

    • 3.50 min: 50% B

    • 5.70 min: 80% B

    • 5.90 min: 85% B

    • 6.50 min: 85% B

    • 6.51 min: 35% B

    • 8.50 min: 35% B

  • Flow Rate: 0.5 mL/min (can be increased to 0.8 mL/min towards the end of the run to flush the column)[3]

  • Column Temperature: 50 °C[3]

  • Injection Volume: 5 µL[3]

  • Detection: Mass Spectrometry (MS) in Negative Ion Mode (ESI-) is recommended for sensitive and selective detection of bile acids.

Visualizations

TroubleshootingWorkflow Start Poor Resolution of this compound from Isomer Check_MP Step 1: Mobile Phase Optimization Start->Check_MP Decrease_Organic Decrease Organic Solvent % Check_MP->Decrease_Organic Primary Action Adjust_pH Adjust pH with Formic Acid or Ammonium Acetate Check_MP->Adjust_pH Secondary Action Result_Improved Resolution Improved? Decrease_Organic->Result_Improved Adjust_pH->Result_Improved Check_Flow Step 2: Flow Rate Adjustment Reduce_Flow Reduce Flow Rate Check_Flow->Reduce_Flow Result_Not_Improved Resolution Not Improved? Reduce_Flow->Result_Not_Improved Check_Column Step 3: Column Evaluation Flush_Column Flush Column Check_Column->Flush_Column Replace_Column Consider Alternative Column (e.g., Phenyl, PFP) Check_Column->Replace_Column End Successful Separation Flush_Column->End If resolved Replace_Column->End If resolved Result_Improved->Check_Flow No Result_Improved->End Yes Result_Not_Improved->Check_Column No Result_Not_Improved->End Yes, Improved ExperimentalWorkflow Start Start: Sample Preparation Dissolve_Standard Dissolve this compound Standard in Methanol Start->Dissolve_Standard Protein_Precipitation For Biological Samples: Protein Precipitation with Acetonitrile Start->Protein_Precipitation HPLC_Injection HPLC Injection Dissolve_Standard->HPLC_Injection Evaporate_Reconstitute Evaporate and Reconstitute in Mobile Phase A Protein_Precipitation->Evaporate_Reconstitute Evaporate_Reconstitute->HPLC_Injection Separation Chromatographic Separation (Raptor ARC-18 Column) HPLC_Injection->Separation Detection MS/MS Detection (Negative Ion Mode) Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis End End: Report Results Data_Analysis->End

References

Stability and proper storage conditions for Allocholic acid standards.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage conditions for allocholic acid standards.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for solid this compound?

A1: Solid this compound standards are stable when stored under the proper conditions. For short-term storage, refrigeration at 4°C is acceptable for up to two years. For long-term storage, it is recommended to store the solid powder in a tightly sealed container at -20°C, which ensures stability for at least three to four years.[1]

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For optimal stability, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2] Stock solutions in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) should be stored at -80°C for long-term storage (up to 6 months to a year).[1][2][3] For shorter periods, storage at -20°C is viable for up to one month.[1][2] Aqueous solutions are not recommended for storage for more than one day.[4]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in several organic solvents. Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO)[2][5][6]

  • Ethanol[6]

  • Dimethylformamide (DMF)[6]

  • Methanol[7]

It has limited solubility in aqueous buffers like PBS (pH 7.2).[4][6]

Q4: Is this compound sensitive to light or air?

A4: While specific data on the photosensitivity of this compound is limited, it is good laboratory practice to protect all standards from direct light.[3] Vials should be tightly sealed to prevent exposure to air and moisture.

Troubleshooting Guide

Issue 1: Inconsistent or poor chromatographic peak shape.

  • Possible Cause 1: Improper dissolution or precipitation in the mobile phase. Ensure the this compound standard is fully dissolved in the initial solvent before further dilution. The concentration in the final sample for injection should be compatible with the mobile phase to prevent precipitation.

  • Possible Cause 2: Column degradation. The accumulation of lipids or other matrix components from biological samples can affect column performance.[8] Regularly cleaning the column or using a guard column can help mitigate this. Washing the guard column with isopropanol may restore peak shape.[8]

  • Possible Cause 3: Interaction with the analytical column. Bile acids can exhibit secondary interactions with the stationary phase. Ensure the mobile phase composition and pH are optimized for good peak symmetry.

Issue 2: Low signal intensity or poor sensitivity in LC-MS analysis.

  • Possible Cause 1: Suboptimal ionization. The ionization efficiency of bile acids can vary.[9] Optimize the mass spectrometry source parameters, such as capillary voltage and gas flow rates. This compound can be detected in both positive and negative ionization modes, though negative mode is often preferred for bile acids.

  • Possible Cause 2: Matrix effects. Biological samples can contain compounds that suppress or enhance the ionization of this compound.[9] The use of an appropriate internal standard, preferably an isotopically labeled version of this compound, is crucial for accurate quantification.[9] Proper sample preparation techniques, such as solid-phase extraction (SPE), can help remove interfering substances.[10]

  • Possible Cause 3: Low concentration. this compound may be present at very low concentrations in some biological samples.[9] A concentration step in the sample preparation protocol may be necessary.

Issue 3: Difficulty in separating this compound from its isomers.

  • Possible Cause: Inadequate chromatographic resolution. Many bile acids are structural isomers.[9] Achieving baseline separation requires a highly efficient HPLC/UHPLC column and a well-optimized gradient elution method. The choice of stationary phase and mobile phase modifiers (e.g., formic acid, ammonium acetate) is critical.

Quantitative Data Summary

The following tables summarize the recommended storage conditions and solubility data for this compound standards.

Table 1: Recommended Storage Conditions for this compound Standards

FormStorage TemperatureDurationReference(s)
Solid Powder-20°C≥ 3-4 years[1]
Solid Powder4°C2 years[1]
In Solvent-80°C6 months - 1 year[1][2][3]
In Solvent-20°C1 month[1][2]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
DMSO~20 - 125 mg/mL[2][5][6]
DMF~30 mg/mL[6]
Ethanol~20 mg/mL[6]
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound standard (solid powder, MW: 408.57 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Appropriate volumetric flask or vial

    • Vortex mixer and/or sonicator

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

    • Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh 4.086 mg of this compound.

    • Transfer the weighed powder to a clean, dry volumetric flask or vial of the appropriate size.

    • Add a portion of the DMSO to the vial, cap it, and vortex thoroughly to dissolve the solid. Gentle warming to 37°C or sonication can be used to aid dissolution.[2]

    • Once completely dissolved, add DMSO to the final desired volume.

    • Mix the solution thoroughly.

    • Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visualizations

experimental_workflow Experimental Workflow for this compound Standard Handling cluster_receipt Receiving and Initial Storage cluster_prep Solution Preparation cluster_storage Solution Storage cluster_use Experimental Use receive Receive this compound (Solid Powder) store_solid Store at -20°C (Long-term) receive->store_solid weigh Equilibrate and Weigh Solid Standard store_solid->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_sol_long Store Aliquots at -80°C (Long-term) aliquot->store_sol_long > 1 month store_sol_short Store Aliquots at -20°C (Short-term) aliquot->store_sol_short < 1 month thaw Thaw a Single Aliquot store_sol_long->thaw store_sol_short->thaw dilute Prepare Working Solutions thaw->dilute analyze Perform Experiment (e.g., LC-MS) dilute->analyze

Caption: Workflow for handling and storing this compound standards.

degradation_pathway Potential Degradation Pathways for Bile Acids cluster_conditions Degradation Conditions Allocholic_Acid This compound (Stable Standard) Degraded_Products Degraded Products (e.g., oxidized or dehydroxylated forms) Allocholic_Acid->Degraded_Products Chemical/Microbial Degradation light Light Exposure light->Degraded_Products temp Improper Temperature (e.g., Room Temp) temp->Degraded_Products ph Extreme pH ph->Degraded_Products microbes Microbial Contamination microbes->Degraded_Products

Caption: Potential degradation pathways for bile acids like this compound.

References

Technical Support Center: Quantification of Bile Acids in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of bile acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with bile acid analysis. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Sample Handling and Storage

Q1: What is the best way to collect and store biological samples for bile acid analysis?

A1: Proper sample collection and storage are critical to prevent the degradation of bile acids. For serum or plasma, blood should be collected and centrifuged promptly to separate the serum/plasma from the cells.[1] It is recommended to use tubes with a clot activator and gel separator. Samples should be stored at -80°C for long-term stability.[1] For fecal samples, it is advisable to homogenize the entire sample and store it frozen. Studies have shown that extracting from wet feces yields better recovery than from dried feces.[2][3]

Q2: How stable are bile acids in frozen plasma?

A2: Bile acids are generally stable in plasma stored at -20°C or -80°C. One study demonstrated that many bile acid species are stable for at least 15 days at -20°C.[1] For longer-term storage, -80°C is recommended to minimize any potential degradation.

Q3: Can hemolysis in my plasma sample affect bile acid quantification?

A3: Yes, hemolysis can interfere with bile acid quantification. The release of intracellular components from red blood cells can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate results. While some studies have reported no significant interference from in vitro hemolysis on their specific methods, it is crucial to assess the impact of hemolysis during method development.[1] Visibly hemolyzed samples should be noted, and if possible, new samples should be collected.

Sample Preparation

Q4: What are the most common methods for extracting bile acids from plasma/serum?

A4: The two most common methods are protein precipitation (PPT) and solid-phase extraction (SPE).

  • Protein Precipitation: This is a simple and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins.[4] The supernatant containing the bile acids is then collected for analysis.

  • Solid-Phase Extraction (SPE): This technique provides a cleaner extract by using a sorbent to retain the bile acids while other matrix components are washed away.[5] SPE can lead to higher recovery and reduced matrix effects.[5]

Q5: Which extraction solvent is best for fecal samples?

A5: The choice of solvent can significantly impact the recovery of different bile acids. Methanol and ethanol are commonly used. One study comparing different extraction procedures for fecal bile acids found that a method involving extraction with a 5% ammonium–ethanol aqueous solution provided good recoveries for a wide range of bile acids.[3] It is important to optimize the extraction method for your specific bile acid panel of interest.

Q6: Do I need to perform derivatization for bile acid analysis?

A6: It depends on the analytical technique.

  • LC-MS/MS: Derivatization is generally not required for LC-MS/MS analysis as bile acids can be readily ionized and detected in their native form.[6]

  • GC-MS: Derivatization is mandatory for GC-MS analysis to increase the volatility and thermal stability of the bile acids.[5][6] This typically involves a two-step process of methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups.[5]

Analytical Methods

Q7: What are the main challenges in quantifying bile acids by LC-MS/MS?

A7: The main challenges include:

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of bile acids, leading to inaccurate quantification.

  • Isobaric and Isomeric Interference: Many bile acids are isomers (same molecular formula, different structure) or isobars (same mass, different elemental composition), making their separation and individual quantification challenging without adequate chromatographic resolution.[7]

  • Wide Range of Concentrations: Bile acid concentrations can vary significantly between different biological matrices and physiological states, requiring a wide dynamic range for the analytical method.

Q8: How do I choose an appropriate internal standard for bile acid analysis?

A8: The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of the analyte.[8] This is because it has nearly identical chemical and physical properties to the analyte and will behave similarly during sample preparation and analysis, effectively correcting for matrix effects and variations in instrument response. If a stable isotope-labeled standard is not available, a structural analog that is not present in the sample can be used, but this is less ideal.[8]

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Low signal intensity or poor sensitivity Ion suppression from matrix components.- Improve sample cleanup using SPE.[9] - Optimize chromatographic separation to separate analytes from interfering matrix components. - Use a stable isotope-labeled internal standard.
Inefficient ionization.- Optimize ion source parameters (e.g., temperature, gas flows, voltage). - Adjust mobile phase composition (e.g., pH, additives).
Poor peak shape (tailing, fronting, or splitting) Column contamination or degradation.- Flush the column with a strong solvent. - Replace the guard column or analytical column.
Inappropriate mobile phase.- Ensure mobile phase pH is appropriate for the analytes. - Check for mobile phase degradation or contamination.
Sample solvent mismatch.- Reconstitute the sample in a solvent similar in composition to the initial mobile phase.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.- Ensure mobile phase is properly mixed and degassed. - Check the LC pump for leaks or pressure fluctuations.
Column temperature variations.- Ensure the column oven is maintaining a stable temperature.
High background noise Contaminated mobile phase or LC system.- Use high-purity solvents and additives. - Flush the LC system and mass spectrometer.
Carryover from previous injections.- Implement a thorough needle wash protocol. - Inject blank samples between high-concentration samples.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
No or low derivatization yield Incomplete reaction.- Ensure derivatization reagents are fresh and not expired. - Optimize reaction time and temperature. - Ensure the sample is completely dry before adding derivatization reagents.
Presence of water or other interfering substances.- Ensure all glassware and solvents are anhydrous. - Improve sample cleanup to remove interfering compounds.
Multiple or unexpected peaks for a single bile acid Incomplete derivatization leading to multiple derivatives.- Optimize derivatization conditions to drive the reaction to completion.
Degradation of bile acids or derivatives.- Avoid excessive heating during derivatization and GC analysis. - Analyze samples promptly after derivatization.
Poor peak shape Adsorption of analytes in the GC system.- Use a deactivated inlet liner and column. - Ensure proper derivatization to reduce analyte polarity.
Column overload.- Dilute the sample or inject a smaller volume.

Data Presentation

Table 1: Comparison of Extraction Solvent Efficiency for Bile Acids from Plasma
Bile AcidMethanol Recovery (%)Acetonitrile Recovery (%)2-Propanol Recovery (%)
Cholic Acid (CA)95 ± 598 ± 492 ± 6
Chenodeoxycholic Acid (CDCA)93 ± 697 ± 590 ± 7
Deoxycholic Acid (DCA)96 ± 499 ± 394 ± 5
Glycocholic Acid (GCA)98 ± 399 ± 296 ± 4
Taurocholic Acid (TCA)97 ± 498 ± 395 ± 5
Glycodeoxycholic Acid (GDCA)95 ± 598 ± 493 ± 6
Taurodeoxycholic Acid (TDCA)96 ± 499 ± 394 ± 5
Data are presented as mean ± standard deviation and are compiled from typical performance data. Actual recoveries may vary depending on the specific experimental conditions.[4][6]
Table 2: Comparison of Derivatization Reagents for GC-MS Analysis of Bile Acids
Derivatization ReagentReaction ConditionsEfficiencyComments
MSTFA:NH4I:DTE 60°C for 30 minHighMixture needs to be freshly prepared.
BSTFA + 1% TMCS 70°C for 30 minHighSimple one-step method.
TMSI + Pyridine + TMCS 60°C for 10 minHighEffective for both hindered and unhindered hydroxyl groups.
Methylation (TMS-diazomethane) followed by Silylation (TMSI/Pyridine/TMCS) Methylation at RT, Silylation at 60°C for 10 minVery HighTwo-step process, but produces stable derivatives.[5]
Efficiency is a qualitative assessment based on reported yields and completeness of reaction. MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide; NH4I: Ammonium Iodide; DTE: Dithioerythritol; BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; TMCS: Trimethylchlorosilane; TMSI: N-Trimethylsilylimidazole.[6]

Experimental Protocols

Protocol 1: Bile Acid Extraction from Plasma/Serum using Protein Precipitation
  • Sample Preparation: Thaw plasma or serum samples on ice.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of plasma/serum.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (containing a mixture of stable isotope-labeled bile acids) to each sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Analysis: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[10]

Protocol 2: Bile Acid Extraction from Feces
  • Sample Homogenization: Homogenize the entire fecal sample to ensure uniformity.

  • Weighing: Weigh approximately 100 mg of wet feces into a centrifuge tube.

  • Internal Standard Addition: Add the internal standard solution.

  • Extraction Solvent Addition: Add 1 mL of 5% ammonium-ethanol aqueous solution.

  • Extraction: Vortex the sample for 1 minute, then sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant and reconstitute in the initial mobile phase for analysis.[3]

Protocol 3: Derivatization of Bile Acids for GC-MS Analysis
  • Drying: Ensure the extracted bile acid sample is completely dry in a glass reaction vial.

  • Methylation:

    • Add 20 µL of methanol and 80 µL of benzene to the dried extract.

    • Add 50 µL of TMS-diazomethane solution.

    • Vortex and allow the reaction to proceed at room temperature for 10 minutes.

    • Evaporate the solvents under a stream of nitrogen.[5]

  • Trimethylsilylation:

    • To the dried methylated extract, add 50 µL of N-trimethylsilylimidazole (TMSI), 25 µL of pyridine, and 5 µL of trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 60°C for 10 minutes.[5]

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS.

Mandatory Visualization

Bile Acid Signaling Pathway

Caption: Bile acid signaling through FXR and TGR5 pathways.

Experimental Workflow for LC-MS/MS Analysis of Bile Acids

LCMS_Workflow start Start: Biological Sample (Plasma, Serum, Feces) sample_prep Sample Preparation: - Homogenization (feces) - Aliquoting start->sample_prep is_addition Internal Standard Addition sample_prep->is_addition extraction Extraction: - Protein Precipitation - Solid-Phase Extraction is_addition->extraction dry_recon Dry-down and Reconstitution extraction->dry_recon lcms_analysis LC-MS/MS Analysis: - Chromatographic Separation - Mass Spectrometric Detection dry_recon->lcms_analysis data_processing Data Processing: - Peak Integration - Quantification lcms_analysis->data_processing end End: Bile Acid Concentrations data_processing->end

Caption: General experimental workflow for bile acid quantification by LC-MS/MS.

References

How to prevent degradation of Allocholic acid during sample workup.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Allocholic acid during sample workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a C-5 epimer of cholic acid, a primary bile acid. It is naturally found in various biological systems and its levels can be indicative of certain physiological or pathological states. Accurate quantification of this compound is crucial for research in areas such as liver disease, metabolic disorders, and gut microbiome interactions. Degradation during sample workup can lead to inaccurate measurements, compromising experimental results and their interpretation.

Q2: What are the primary causes of this compound degradation during sample preparation?

While specific degradation pathways for this compound during sample workup are not extensively documented, based on the general chemistry of bile acids, potential degradation routes include:

  • Oxidation: The hydroxyl groups on the steroid nucleus are susceptible to oxidation, which can be catalyzed by exposure to air (auto-oxidation), light, and certain metal ions.

  • Epimerization: Changes in pH, particularly exposure to harsh acidic or basic conditions, can potentially lead to the epimerization of hydroxyl groups, altering the stereochemistry of the molecule.

  • Microbial Degradation: If samples are not handled under sterile conditions or properly stored, residual microbial activity from the biological matrix (e.g., feces, intestinal contents) can lead to enzymatic modifications of this compound.[1]

  • Hydrolysis of Conjugates: In the case of conjugated this compound (e.g., with glycine or taurine), extreme pH conditions can cause hydrolysis of the amide bond, leading to the unconjugated form.

Q3: How should I store my samples to ensure the stability of this compound?

Proper storage is critical to prevent degradation. For long-term stability, this compound powder should be stored at -20°C, where it is reported to be stable for at least four years.[2] Biological samples (plasma, serum, tissue homogenates) should be frozen at -80°C immediately after collection and stored at this temperature until analysis to minimize enzymatic activity and chemical degradation. One study on bile acids in plasma suggests stability for at least two months at -70°C or -20°C and through at least three freeze-thaw cycles.[3] However, it is best practice to minimize freeze-thaw cycles.

Q4: What are the recommended general procedures for extracting this compound from biological samples?

The most common methods for extracting bile acids, including this compound, from biological matrices are protein precipitation and solid-phase extraction (SPE).

  • Protein Precipitation: This is a rapid and straightforward method. It involves adding a cold organic solvent (e.g., acetonitrile, methanol, or isopropanol) to the sample to precipitate proteins. After centrifugation, the supernatant containing the bile acids is collected for analysis.[4][5]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than protein precipitation, removing interfering substances and concentrating the analytes. C18 cartridges are commonly used for bile acid extraction.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Incomplete protein precipitation. Ensure a sufficient volume of cold organic solvent is used (typically a 3:1 or 4:1 ratio of solvent to sample). Vortex thoroughly and allow sufficient incubation time at low temperature (e.g., 4°C) before centrifugation.
Inefficient extraction from the matrix. For solid samples like tissues or feces, ensure thorough homogenization. Consider using a tissue lyser or sonicator. For SPE, optimize the loading, washing, and elution steps. Ensure the sorbent is appropriate for bile acid chemistry.
Degradation during workup. Minimize sample exposure to light and air. Work on ice whenever possible. Use antioxidants like ascorbic acid or BHT in the extraction solvent if oxidation is suspected. Avoid extreme pH conditions.
High variability between replicate samples Inconsistent sample handling. Standardize all steps of the workup protocol, including timing, temperature, and volumes. Use calibrated pipettes. Ensure complete vortexing and centrifugation.
Matrix effects in LC-MS/MS analysis. The presence of co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound. Improve sample cleanup using SPE. Use a deuterated internal standard for this compound to correct for matrix effects.
Presence of unexpected peaks or isomers Epimerization. Avoid harsh pH conditions during extraction and storage. Maintain a neutral or slightly acidic pH.
Oxidation products. Minimize exposure to oxygen and light. Consider purging samples and solvents with nitrogen or argon.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Extraction from Plasma/Serum

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: Add an appropriate amount of a deuterated this compound internal standard to each sample.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (e.g., 300 µL for 100 µL of plasma) to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol in water).

  • Analysis: The sample is now ready for analysis by LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma/Serum

This protocol provides a more rigorous cleanup and is suitable for complex matrices.

  • Sample Pre-treatment: Thaw plasma or serum samples on ice. Add an internal standard. Dilute the sample with an appropriate buffer (e.g., 1:1 with phosphate-buffered saline).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by equilibration with water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the this compound and other bile acids from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Quantitative Data Summary

The recovery of this compound can vary depending on the sample matrix and the extraction method used. It is crucial to validate the chosen method by determining the recovery and matrix effects. The following table provides an illustrative example of what a validation summary might look like. Actual values should be determined experimentally.

Extraction Method Sample Matrix Analyte Spike Level (ng/mL) Mean Recovery (%) RSD (%)
Protein PrecipitationHuman PlasmaThis compound10[User to determine][User to determine]
100[User to determine][User to determine]
500[User to determine][User to determine]
Solid-Phase ExtractionHuman PlasmaThis compound10[User to determine][User to determine]
100[User to determine][User to determine]
500[User to determine][User to determine]

Visualizations

Potential Degradation Pathways of this compound

Potential Degradation Pathways of this compound During Sample Workup Allocholic_Acid This compound Oxidized_Products Oxidized Products (e.g., keto-derivatives) Allocholic_Acid->Oxidized_Products Oxidation (Air, Light, Metal Ions) Epimers Epimers (e.g., Cholic Acid) Allocholic_Acid->Epimers Epimerization (Extreme pH) Hydrolyzed_Conjugates Unconjugated This compound Conjugated_Allocholic_Acid Conjugated this compound (Glycine or Taurine) Conjugated_Allocholic_Acid->Hydrolyzed_Conjugates Hydrolysis (Extreme pH)

Caption: Potential degradation pathways of this compound.

General Experimental Workflow for this compound Analysis

General Experimental Workflow for this compound Analysis Start Sample Collection (Plasma, Serum, etc.) Storage Immediate Freezing & Storage at -80°C Start->Storage Thawing Thaw on Ice Storage->Thawing Spiking Spike with Internal Standard Thawing->Spiking Extraction Extraction (Protein Precipitation or SPE) Spiking->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitution in Appropriate Solvent Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: A typical workflow for this compound sample preparation and analysis.

References

Selecting the appropriate internal standards for Allocholic acid quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of allocholic acid using internal standards, specifically tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate type of internal standard for this compound quantification?

A1: The most appropriate internal standard for accurate and precise quantification of this compound is a stable isotope-labeled (SIL) version of the analyte. A SIL internal standard, such as this compound-d4, is ideal because it shares nearly identical physicochemical properties with the unlabeled this compound.[1][2] This similarity ensures that it behaves almost identically during sample preparation, chromatographic separation, and ionization in the mass spectrometer, effectively compensating for matrix effects and variations in analytical procedures.[1][2]

Q2: Where can I source a stable isotope-labeled internal standard for this compound?

A2: A commercially available deuterated internal standard for this compound is This compound (2,2,4,4-D4, 98%) . This can be sourced from specialized chemical suppliers.

Q3: Can I use a structural analog as an internal standard if a SIL version is unavailable?

A3: While a SIL internal standard is highly recommended, a structural analog can be used as an alternative if a SIL version is not accessible. The chosen analog should have a chemical structure as similar as possible to this compound to mimic its behavior during analysis. However, it is important to note that structural analogs may not fully compensate for all matrix effects and can introduce variability in quantification. Therefore, thorough validation is crucial when using a structural analog.

Q4: What are the key considerations when preparing my samples for this compound analysis?

A4: Proper sample preparation is critical for accurate quantification. For plasma or serum samples, a protein precipitation step is typically required. This is commonly achieved by adding a cold organic solvent like acetonitrile or methanol to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant containing the bile acids can then be further processed or directly injected into the LC-MS/MS system. It is crucial to add the internal standard to the sample before the protein precipitation step to account for any analyte loss during sample preparation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Inappropriate column chemistry or mobile phase composition.- Ensure the use of a C18 reversed-phase column suitable for bile acid analysis. - Optimize the mobile phase composition. A common mobile phase consists of water with a small percentage of formic acid or ammonium acetate (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B). - Adjust the gradient elution profile to ensure proper separation and peak shape.
Low Signal Intensity or Poor Sensitivity - Inefficient ionization. - Suboptimal mass spectrometer settings. - Matrix suppression.- Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) for this compound and its internal standard. Bile acids are typically analyzed in negative ion mode. - Perform a compound tuning to determine the optimal precursor and product ions (MRM transitions) and collision energy for both this compound and the internal standard. - Dilute the sample to reduce the concentration of interfering matrix components. - Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), if matrix effects are severe.
High Variability in Results (Poor Precision) - Inconsistent sample preparation. - Instability of the analyte or internal standard. - Carryover from previous injections.- Ensure precise and consistent pipetting and solvent addition during sample preparation. - Keep samples and standards at a consistent, low temperature (e.g., 4°C in the autosampler) to prevent degradation. - Implement a robust wash method for the injection needle and port between samples to minimize carryover. This may involve using a strong organic solvent.
Inaccurate Quantification - Incorrect concentration of the internal standard. - Non-linearity of the calibration curve. - Interference from isomeric compounds.- Prepare the internal standard stock solution and working solutions accurately and verify their concentrations. - Construct a calibration curve with a sufficient number of points covering the expected concentration range of the samples. Use a weighted linear regression if necessary. - Optimize the chromatographic method to achieve baseline separation of this compound from its isomers, such as cholic acid. This may require a long gradient or a column with high resolving power.

Experimental Protocols

Detailed Method for this compound Quantification in Human Plasma using UPLC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and laboratory conditions.

1. Materials and Reagents

  • This compound standard

  • This compound (2,2,4,4-D4, 98%) internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate

  • Human plasma (K2-EDTA)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the this compound-d4 internal standard working solution (concentration should be optimized based on expected analyte levels).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol).

  • Vortex briefly and transfer to an autosampler vial for analysis.

3. UPLC-MS/MS Conditions

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.7 µm
Column Temperature 40°C
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Start with 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 2 minutes. (This is an example and should be optimized for isomer separation).
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions To be determined by direct infusion of this compound and this compound-d4 standards.

4. Data Analysis and Quantification

  • Integrate the peak areas for the specific MRM transitions of this compound and its deuterated internal standard.

  • Calculate the peak area ratio (this compound / this compound-d4).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Logical Relationships

Experimental Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_add Add this compound-d4 (IS) Plasma->IS_add PP Protein Precipitation (Acetonitrile) IS_add->PP Centrifuge Centrifugation PP->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC UPLC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio CalCurve Calibration Curve Ratio->CalCurve Quant Quantification CalCurve->Quant

Caption: A streamlined workflow for the quantification of this compound in plasma samples.

This compound Signaling via Pregnane X Receptor (PXR)

PXR_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus Allocholic_acid This compound PXR PXR Allocholic_acid->PXR activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR heterodimerizes with RXR RXR RXR->PXR_RXR PXRE PXR Response Element (PXRE) on Target Gene DNA PXR_RXR->PXRE binds to Transcription Transcription (mRNA synthesis) PXRE->Transcription initiates Translation Translation (Protein synthesis) Transcription->Translation CYP3A4 CYP3A4 Translation->CYP3A4 MRP2 MRP2 Translation->MRP2 OATP2 OATP2 Translation->OATP2

Caption: this compound activates PXR, leading to the expression of detoxification and transport proteins.

References

Overcoming low sensitivity in Allocholic acid detection.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low sensitivity of Allocholic acid detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its detection be challenging?

This compound (ACA) is a C-5 epimer of cholic acid, characterized by an A/B trans ring fusion.[1][2] It is considered a fetal bile acid that can reappear in adults during liver regeneration or in certain pathological conditions like carcinogenesis.[2][3][4] Detection challenges arise from several factors:

  • Low Endogenous Concentrations: this compound is often present at very low concentrations in biological samples compared to primary bile acids, requiring highly sensitive analytical methods.[5]

  • Structural Isomerism: It is structurally similar to other bile acids, particularly its isomer cholic acid. This necessitates high-resolution chromatographic separation to distinguish it from other isobaric compounds.[5][6]

  • Complex Matrices: Biological samples like serum, plasma, and feces are complex, containing numerous interfering compounds that can cause matrix effects, suppressing the ion signal of this compound during mass spectrometry analysis.[5]

Q2: What is the most sensitive and reliable method for quantifying this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the detection and quantification of bile acids, including this compound.[7][8] This method combines the high separation capability of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.[9] Modern LC-MS/MS methods can achieve lower limits of detection (LOD) and quantification (LLOQ) in the low nanomolar to picomolar range, making them suitable for the trace-level analysis required for this compound.[8][10]

Q3: Can I use an immunoassay like ELISA for this compound detection?

While ELISA kits are available for common bile acids like cholic acid and for total bile acids, specific and validated immunoassays for this compound are not widely reported.[11][12] Immunoassays can suffer from cross-reactivity with structurally related bile acids, which would be a significant issue for distinguishing this compound from the more abundant cholic acid.[13] Therefore, for specific and sensitive quantification, LC-MS/MS remains the recommended method.

Q4: What is chemical derivatization, and can it improve this compound detection?

Chemical derivatization is a strategy used to modify the chemical structure of an analyte to improve its analytical properties. For LC-MS/MS, this often involves adding a chemical tag to the molecule to enhance its ionization efficiency, leading to a stronger signal.[14] Derivatization of the carboxylic acid group on this compound can significantly increase detection sensitivity, sometimes by over 100-fold.[14] This is a powerful technique to overcome low signal issues, especially when dealing with extremely low concentrations.

Troubleshooting Guide: Low Sensitivity in LC-MS/MS

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause Recommended Solution
No or very low signal for this compound (even with a pure standard) Incorrect MS/MS parameters: Suboptimal cone voltage, collision energy, or incorrect precursor/product ion selection.Infuse a pure standard of this compound directly into the mass spectrometer to optimize all MS parameters. Confirm the correct MRM transitions are being monitored.
Poor ionization: this compound may not ionize efficiently in the chosen mode (positive/negative).Bile acids are typically analyzed in negative electrospray ionization (ESI) mode.[10] Ensure the mobile phase composition (e.g., presence of a weak acid like formic acid or a salt like ammonium acetate) is optimized for negative ion formation.[15]
Signal is present for the standard, but not in the biological sample Matrix effects: Co-eluting compounds from the sample matrix (e.g., phospholipids, salts) are suppressing the ionization of this compound.Improve Sample Preparation: Use a more rigorous sample preparation method like solid-phase extraction (SPE) instead of a simple protein precipitation to remove interferences.[8] Dilute the Sample: A simple 1:5 or 1:10 dilution of the final extract can sometimes mitigate matrix effects. Modify Chromatography: Adjust the LC gradient to better separate this compound from interfering compounds.
Concentration below LLOQ: The endogenous concentration of this compound in the sample is below the method's limit of quantification.Concentrate the Sample: Evaporate the sample extract to dryness and reconstitute in a smaller volume of mobile phase. Increase Injection Volume: If possible, inject a larger volume onto the LC column. Employ Chemical Derivatization: Use a derivatization protocol to increase the signal response (See Protocol 3).[14]
Poor peak shape (e.g., broad, tailing, or split peaks) Chromatographic issues: Column degradation, inappropriate mobile phase pH, or secondary interactions with the stationary phase.Use a New Column: Ensure you are using a high-quality, well-maintained C18 or similar reversed-phase column.[16] Optimize Mobile Phase: Adjust the pH and organic solvent composition. A gradient elution is typically required for good separation of bile acids.[15]
Sample solvent mismatch: The solvent used to reconstitute the final extract is much stronger than the initial mobile phase.Reconstitute the sample in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions.
Inconsistent or irreproducible results Sample degradation: this compound may be unstable during sample preparation or storage.Keep samples on ice or at 4°C during preparation and store extracts at -80°C until analysis.[15] Perform freeze/thaw stability tests during method validation.
Inaccurate quantification: Lack of an appropriate internal standard (IS).Use a stable isotope-labeled internal standard (e.g., this compound-d4) if available. If not, a structurally similar bile acid that is not present in the sample can be used. The IS should be added at the very beginning of the sample preparation process to account for variability.[5]

Quantitative Data Summary

The sensitivity of analytical methods is critical for detecting low-abundance metabolites like this compound. The following table provides a comparison of typical limits of quantification (LLOQ) for various bile acid detection techniques.

Analytical Method Typical LLOQ Range Specificity Throughput Reference
LC-MS/MS 0.1 - 50 nMHighMedium-High[8][10]
LC-MS/MS with Derivatization 1.5 - 5.6 fmol on columnHighMedium[14]
Gas Chromatography-MS (GC-MS) >1 µM (lower sensitivity than LC-MS)HighLow[7][12]
Enzymatic/Fluorimetric Assays ~1 µM (for total bile acids)LowHigh[17]
ELISA ~0.4 µM (for specific common BAs)Medium-HighHigh[11]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Extraction from Serum/Plasma

This protocol provides a basic method for extracting bile acids from serum or plasma.

  • Thawing: Thaw frozen serum/plasma samples on ice.

  • Aliquoting: In a microcentrifuge tube, add 50 µL of serum/plasma.

  • Internal Standard: Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound in methanol).

  • Precipitation: Add 150 µL of ice-cold acetonitrile or methanol to precipitate proteins.[8]

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[15]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis. If the concentration is expected to be very low, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

Protocol 2: General Purpose LC-MS/MS Method

This protocol outlines typical starting conditions for the analysis of this compound. Optimization is required for specific instrumentation.

  • LC System: UPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-12 min: 20% to 95% B

    • 12-14 min: Hold at 95% B

    • 14-15 min: 95% to 20% B

    • 15-18 min: Re-equilibrate at 20% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transition (Example): For this compound (C₂₄H₄₀O₅, MW: 408.6 g/mol ), a potential transition would be Q1: 407.3 m/z → Q3: 407.3 m/z (pseudo-MRM) or a specific fragment if one can be generated. Optimization is essential.[10]

Protocol 3: Derivatization for Enhanced Sensitivity using 2-picolylamine (PA)

This protocol is based on a method to increase the ESI response of carboxylic acids.[14]

  • Sample Preparation: Extract this compound from the biological matrix and evaporate the final extract to complete dryness.

  • Reagent Preparation:

    • Prepare a 100 mM solution of 2,2'-dipyridyl disulfide (DPDS) in acetonitrile.

    • Prepare a 100 mM solution of triphenylphosphine (TPP) in acetonitrile.

    • Prepare a 100 mM solution of 2-picolylamine (PA) in acetonitrile.

  • Derivatization Reaction:

    • To the dried sample extract, add 20 µL of the DPDS solution and 20 µL of the TPP solution.

    • Add 10 µL of the PA solution.

    • Vortex briefly and allow the reaction to proceed at room temperature for 30 minutes.

  • Analysis: Dilute the reaction mixture with the initial mobile phase and inject it into the LC-MS/MS system.

  • MS Detection: The PA-derivatized this compound will now have a different mass and will be detected with high sensitivity in positive ion mode (ESI+) . The new MRM transition must be optimized.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (Serum, Plasma, Tissue) Spike 2. Add Internal Standard Sample->Spike Extract 3. Protein Precipitation / SPE Spike->Extract Concentrate 4. Evaporate & Reconstitute Extract->Concentrate Derivatize Optional: Chemical Derivatization for higher sensitivity Extract->Derivatize LC 5. LC Separation (Reversed-Phase) Concentrate->LC MS 6. MS/MS Detection (Negative ESI) LC->MS Integrate 7. Peak Integration MS->Integrate Quantify 8. Quantification (vs. Calibration Curve) Integrate->Quantify Derivatize->Concentrate

Caption: Experimental workflow for this compound quantification.

G start_node Low / No Signal for this compound q_std Does pure standard show a good signal? start_node->q_std q_node q_node a_node a_node s_node Solution a_ms No: Optimize MS/MS parameters using direct infusion. Check ionization source & mobile phase. q_std->a_ms No q_matrix Yes: Is signal absent only in the sample? q_std->q_matrix Yes a_prep No: Check for sample degradation or procedural error during preparation. q_matrix->a_prep No a_matrix Yes: Likely matrix effects or concentration is below LLOQ. q_matrix->a_matrix Yes s_improve Improve sample cleanup (use SPE), dilute sample, or modify LC gradient. a_matrix->s_improve s_concentrate Concentrate sample or use chemical derivatization to boost signal. a_matrix->s_concentrate

Caption: Troubleshooting logic for low this compound signal.

G cluster_cell Hepatocyte ba_node ba_node receptor_node receptor_node effect_node effect_node ACA This compound (and other BAs) FXR FXR (Nuclear Receptor) ACA->FXR Binds & Activates Genes Target Gene Expression FXR->Genes Regulates Metabolism Regulation of Lipid, Glucose & Energy Metabolism Genes->Metabolism Alters

Caption: Simplified bile acid (BA) signaling via the FXR nuclear receptor.

References

Addressing variability in cell-based assays involving Allocholic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in cell-based assays involving Allocholic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell-based assays?

This compound (ACA) is a fetal bile acid that is present in low concentrations in healthy adults but reappears during liver regeneration and in certain cancers. It is an isomer of cholic acid and acts as a potent agonist for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2] Its role as an FXR agonist makes it a valuable tool for studying metabolic diseases and cancer in various cell-based assay systems. This compound has also been shown to have protective effects against cholestasis by promoting the efflux of bile acids from the liver.

Q2: What are the primary sources of variability when working with this compound in cell-based assays?

Variability in assays involving this compound can stem from several factors:

  • Compound Handling: Inconsistent preparation of stock and working solutions can lead to significant variability. This compound has limited aqueous solubility and requires careful handling to ensure accurate and consistent concentrations.

  • Cell Culture Conditions: Factors such as cell line authenticity, passage number, cell density at the time of treatment, and the presence of mycoplasma contamination can all impact cellular responses to this compound.

  • Serum Variability: Different lots of fetal bovine serum (FBS) contain varying levels of endogenous hormones, growth factors, and lipids that can influence cell signaling pathways and modulate the effects of this compound.

  • Assay-Specific Parameters: The choice of assay (e.g., reporter gene, cytotoxicity), incubation times, and detection methods can all contribute to variability in results.

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are critical for reproducible results.

  • Solvent Selection: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] DMSO is the most commonly used solvent for preparing high-concentration stock solutions.

  • Stock Solution Preparation: To prepare a stock solution, dissolve this compound powder in 100% DMSO to a concentration of 10-20 mM. Ensure complete dissolution by vortexing.

  • Storage: this compound powder is stable for at least four years when stored at -20°C.[1] Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored at -80°C in a solvent, it is stable for up to a year.[3]

Q4: What are the known signaling pathways activated by this compound?

The primary and most well-characterized signaling pathway activated by this compound is the Farnesoid X Receptor (FXR) pathway.[1][2] As an FXR agonist, this compound binds to and activates FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, regulating their transcription.

In addition to FXR, emerging evidence suggests that bile acids, including potentially this compound, can activate other signaling pathways, such as the Takeda G-protein-coupled receptor 5 (TGR5) pathway.[4][5][6] Activation of TGR5 can influence various cellular processes, including energy homeostasis and inflammation.

Troubleshooting Guides

This section provides solutions to common problems encountered during cell-based assays with this compound.

Issue 1: High Variability Between Replicates
Potential Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for dispensing cells into plates. Avoid seeding cells in the outer wells of a 96-well plate, which are more prone to evaporation ("edge effect").
Pipetting errors during treatment Prepare a master mix of the this compound working solution to add to all replicate wells. Use calibrated pipettes and change tips between different concentrations.
Precipitation of this compound in media Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to maintain solubility and avoid solvent-induced toxicity.[7]
Cell clumping Ensure complete trypsinization and resuspend cells thoroughly to achieve a single-cell suspension before plating.
Issue 2: Unexpected or Inconsistent Cytotoxicity
Potential Cause Troubleshooting Step
Solvent toxicity Include a vehicle control (medium with the same final concentration of the solvent used to dissolve this compound) in all experiments to assess the cytotoxic effect of the solvent itself.
Incorrect compound concentration Verify the initial weight of the this compound powder and the calculations used to prepare the stock solution. Use freshly prepared working solutions for each experiment.
Cell line sensitivity Different cell lines exhibit varying sensitivities to bile acids. Perform a dose-response experiment over a wide range of this compound concentrations to determine the optimal non-toxic working concentration for your specific cell line.
Assay interference Some assay reagents can be affected by the compound or culture conditions. For example, in an MTT assay, changes in cellular metabolic activity not related to viability can affect the results.[8] Consider using a complementary cytotoxicity assay that measures a different cellular parameter (e.g., LDH release for membrane integrity) to confirm results.[9]
Issue 3: Low or No Agonist Response in FXR Reporter Assays
Potential Cause Troubleshooting Step
Low transfection efficiency Optimize the transfection protocol for your specific cell line, including the DNA-to-transfection reagent ratio and cell density at the time of transfection. Use a positive control reporter plasmid (e.g., expressing a constitutively active reporter) to assess transfection efficiency.
Suboptimal this compound concentration Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) of this compound for FXR activation in your cell system.
Serum interference Components in fetal bovine serum (FBS) can interfere with FXR activation. Consider reducing the serum concentration during the treatment period or using a serum-free medium.[10] It is important to validate that the cells remain healthy under these conditions.
Cell line does not express necessary co-factors Ensure the cell line used for the reporter assay expresses all the necessary components of the FXR signaling pathway, including RXR.
Degraded this compound Use freshly prepared working solutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

Data Presentation

Table 1: Solubility and Stability of this compound

Parameter Value Reference
Molecular Weight 408.57 g/mol [1]
Solubility in DMSO ≥ 20 mg/mL[1]
Solubility in Ethanol ≥ 20 mg/mL[1]
Solubility in DMF ≥ 30 mg/mL[1]
Powder Stability ≥ 4 years at -20°C[1]
Solution Stability (in solvent) 1 year at -80°C[3]

Table 2: Recommended Starting Concentrations for this compound in Common Cell-Based Assays

Assay Type Cell Line Example Recommended Starting Concentration Range Notes
FXR Reporter Assay HepG2, HEK293T1 µM - 100 µMA dose-response curve is essential to determine the optimal concentration.
Cytotoxicity (MTT/LDH) HepG2, Caco-210 µM - 500 µMCytotoxicity is cell-line dependent. A wide range should be tested initially.
Gene Expression (qPCR) Primary Hepatocytes10 µM - 100 µMThe effective concentration may vary depending on the target gene.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile-filtered DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot into single-use volumes and store at -80°C.

  • Prepare working solutions by serial dilution.

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm the cell culture medium (serum-free or complete, as required by the experiment) to 37°C.

    • Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the medium is below 0.5% to avoid solvent toxicity. For sensitive cell lines, a lower concentration (e.g., <0.1%) may be necessary.

    • Include a vehicle control with the same final DMSO concentration as the highest this compound concentration.

Protocol 2: FXR Activation Luciferase Reporter Assay
  • Cell Seeding and Transfection:

    • Seed cells (e.g., HepG2) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with an FXR-responsive luciferase reporter plasmid (containing FXREs driving luciferase expression) and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

  • This compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

    • It is recommended to reduce the serum concentration (e.g., to 0.5-1% FBS) during the treatment period to minimize interference.

  • Luciferase Assay:

    • After 18-24 hours of incubation with this compound, perform the dual-luciferase assay according to the manufacturer's instructions.

    • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.

    • Express the results as fold induction over the vehicle control.

Protocol 3: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed cells in a 96-well clear flat-bottom plate at an optimized density and allow them to adhere and grow for 24 hours.

  • This compound Treatment:

    • Replace the medium with fresh medium containing serial dilutions of this compound and a vehicle control.

  • MTT Assay:

    • After the desired treatment period (e.g., 24, 48, or 72 hours), add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[11]

    • Shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Mandatory Visualization

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Allocholic_Acid_ext This compound Allocholic_Acid_cyt This compound Allocholic_Acid_ext->Allocholic_Acid_cyt Uptake FXR_cyt FXR Allocholic_Acid_cyt->FXR_cyt Binds FXR_RXR_het_cyt FXR/RXR Heterodimer FXR_cyt->FXR_RXR_het_cyt RXR_cyt RXR RXR_cyt->FXR_RXR_het_cyt FXR_RXR_het_nuc FXR/RXR Heterodimer FXR_RXR_het_cyt->FXR_RXR_het_nuc Translocation FXRE FXR Response Element (FXRE) FXR_RXR_het_nuc->FXRE Binds Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates

Caption: FXR Signaling Pathway Activation by this compound.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Compound Verify this compound Preparation & Storage Start->Check_Compound Check_Cells Assess Cell Health & Culture Conditions Start->Check_Cells Check_Assay Review Assay Protocol & Parameters Start->Check_Assay Optimize_Concentration Perform Dose-Response Experiment Check_Compound->Optimize_Concentration Optimize_Serum Test Reduced Serum/ Serum-Free Conditions Check_Cells->Optimize_Serum Validate_Assay Use Alternative Assay Method Check_Assay->Validate_Assay Resolved Consistent Results Optimize_Concentration->Resolved Optimal concentration found Optimize_Serum->Resolved Serum effect mitigated Validate_Assay->Resolved Results confirmed

Caption: Troubleshooting Workflow for Inconsistent Results.

References

Strategies to minimize ion suppression in Allocholic acid mass spectrometry.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in Allocholic acid mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in this compound mass spectrometry?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][3] In complex biological matrices such as plasma, serum, or tissue homogenates, endogenous components like phospholipids, salts, and other metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.[4]

Q2: What are the primary causes of ion suppression?

A2: The primary causes of ion suppression in LC-MS analysis of this compound include:

  • Co-eluting Matrix Components: Endogenous compounds from the biological sample that are not removed during sample preparation can elute from the chromatography column at the same time as this compound.

  • High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.

  • Mobile Phase Additives: Non-volatile salts or other additives in the mobile phase can crystallize on the ESI droplet, hindering the release of gas-phase ions.[4]

  • Competition for Ionization: Co-eluting compounds can compete with this compound for the available charge in the ion source, reducing its ionization efficiency.[2]

Q3: How can I detect ion suppression in my this compound analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample (a sample without the analyte) is then injected. Any dip in the constant signal of the infused this compound indicates the retention time at which ion-suppressing components are eluting from the column.[4]

Q4: Is a stable isotope-labeled internal standard available for this compound?

A4: Yes, a deuterated form of this compound, this compound (2,2,4,4-D4, 98%), is commercially available and can be used as an internal standard for quantitative analysis.[5][6] Using a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable way to correct for ion suppression and improve data accuracy.[7]

Troubleshooting Guides

This section provides solutions to common issues encountered during this compound mass spectrometry.

Issue 1: Low this compound Signal Intensity
Possible Cause Troubleshooting Step Detailed Explanation
Ion SuppressionOptimize Sample Preparation: Employ a more rigorous sample preparation method to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[8]A cleaner sample will have fewer co-eluting species that can suppress the this compound signal.
Improve Chromatographic Separation: Modify the chromatographic method to separate this compound from co-eluting interferences. This can involve changing the column, mobile phase composition, or gradient profile.[9]Increasing the separation between this compound and interfering compounds will reduce competition in the ion source.
Dilute the Sample: If the concentration of this compound or the matrix components is very high, dilution can mitigate ion suppression.Diluting the sample reduces the concentration of both the analyte and interfering species, which can lessen the competition for ionization.
Poor IonizationOptimize MS Source Conditions: Adjust electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature to maximize the ionization of this compound.Optimal source conditions are crucial for efficient ion generation. For bile acids, negative ion mode ESI is typically used.[9]
Issue 2: Poor Reproducibility of this compound Quantification
Possible Cause Troubleshooting Step Detailed Explanation
Inconsistent Matrix EffectsUse a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate this compound-D4 as an internal standard in all samples, standards, and quality controls.[5][6]A SIL-IS co-elutes and behaves similarly to the analyte during sample preparation and ionization, effectively compensating for variations in matrix effects between samples.[7]
Matrix-Matched Calibration Standards: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples.This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.
Sample Preparation VariabilityAutomate Sample Preparation: If possible, use automated liquid handling systems for sample preparation to minimize human error and improve consistency.Automation can significantly improve the precision of sample preparation steps like pipetting and extraction.
CarryoverOptimize Wash Steps: Ensure that the injection system and analytical column are thoroughly washed between injections to prevent carryover from high-concentration samples to subsequent ones.Carryover can lead to artificially high results in subsequent samples and contribute to poor reproducibility.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Bile Acid Analysis

Sample Preparation TechniqueTypical Recovery RateEffectiveness in Reducing Matrix EffectsThroughput
Protein Precipitation (PPT)>90%Low to ModerateHigh
Liquid-Liquid Extraction (LLE)80-95%Moderate to HighModerate
Solid Phase Extraction (SPE)89-100%[8]HighLow to Moderate

Experimental Protocols

Protocol 1: this compound Extraction from Serum/Plasma using Protein Precipitation
  • Sample Thawing: Thaw serum or plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound-D4 internal standard solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: this compound Extraction from Liver Tissue using Liquid-Liquid Extraction
  • Tissue Homogenization: Homogenize a known weight of liver tissue (e.g., 50 mg) in 500 µL of deionized water.

  • Internal Standard Spiking: Add 10 µL of this compound-D4 internal standard solution to the homogenate.

  • Extraction: Add 1.5 mL of a suitable organic solvent mixture (e.g., methyl tert-butyl ether:methanol 2:1 v/v).

  • Vortexing and Sonication: Vortex for 5 minutes, followed by sonication for 15 minutes in a water bath.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Transfer the upper organic layer to a new tube.

  • Re-extraction: Repeat the extraction process on the remaining aqueous layer with another 1.5 mL of the organic solvent mixture.

  • Pooling and Evaporation: Combine the organic extracts and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample for LC-MS/MS analysis.

Visualizations

IonSuppressionWorkflow cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_output Result Matrix Biological Sample (Plasma, Tissue, etc.) SamplePrep Extraction (PPT, LLE, SPE) Matrix->SamplePrep Remove Interferences LC Chromatography SamplePrep->LC Inject Extract IonSource Ion Source (ESI) LC->IonSource Elution Interferences Co-eluting Matrix Components LC->Interferences MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Transfer Result Analyte Signal IonSource->Result Signal Suppression MassAnalyzer->Result Interferences->IonSource Competition for Ionization

Caption: Workflow illustrating the points at which ion suppression can occur during LC-MS analysis.

TroubleshootingLogic Start Low this compound Signal CheckIS Is Stable Isotope Internal Standard Used? Start->CheckIS ImplementIS Implement this compound-D4 Internal Standard CheckIS->ImplementIS No CheckSamplePrep Review Sample Preparation Method CheckIS->CheckSamplePrep Yes ImplementIS->CheckSamplePrep ImproveSamplePrep Use SPE or LLE for Cleaner Extract CheckSamplePrep->ImproveSamplePrep Suboptimal CheckChroma Evaluate Chromatographic Separation CheckSamplePrep->CheckChroma Optimized ImproveSamplePrep->CheckChroma OptimizeChroma Modify Gradient or Change Column to Improve Resolution CheckChroma->OptimizeChroma Co-elution Observed DiluteSample Dilute Sample and Re-inject CheckChroma->DiluteSample Optimized OptimizeChroma->DiluteSample End Signal Improved DiluteSample->End

Caption: A troubleshooting decision tree for addressing low this compound signal intensity.

References

Optimization of extraction recovery for Allocholic acid from fecal samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction recovery of Allocholic acid from fecal samples. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the extraction process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound from fecal samples, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Recovery Incomplete cell lysis: The complex and heterogeneous nature of the fecal matrix can hinder the complete breakdown of bacterial cells, where a portion of bile acids may be located.Incorporate a mechanical lysis step: Use bead-beating in combination with chemical extraction to ensure thorough homogenization and cell disruption.[1]
Suboptimal solvent selection: The polarity and pH of the extraction solvent significantly impact the recovery of different bile acids.Use a high pH solvent mixture: An alkaline solution, such as 5% ammonium-ethanol, can improve the extraction efficiency by attenuating the binding of bile acids to proteins.[2]
Extraction from dried fecal samples: Lyophilizing or drying fecal samples before extraction has been shown to reduce the recovery of certain bile acids.[2][3][4][5]Extract from wet/frozen samples: Whenever possible, perform the extraction on wet or frozen fecal samples to maximize recovery.[2][3][4] If using dried samples is necessary, spike the sample with deuterated standards before drying to correct for recovery loss.[3][4][5]
High Variability in Results Inconsistent sample homogenization: Fecal samples are notoriously heterogeneous, and inconsistent homogenization can lead to significant variations in metabolite concentrations between aliquots.[6][7][8]Standardize homogenization protocol: Homogenize the entire fecal sample before aliquoting and freezing to ensure uniformity.[6] For lyophilized samples, bead-beating with a mixture of different sized beads in an organic solvent can improve reproducibility.[1]
Multiple freeze-thaw cycles: Repeatedly freezing and thawing samples and extracts can lead to the degradation of some bile acids and affect recovery rates.[3][4]Aliquot samples and extracts: Sub-aliquot samples and extracts after initial processing to avoid multiple freeze-thaw cycles.[3] Store extracts at -80°C if analysis is not immediate.[3]
Poor Chromatographic Peak Shape Matrix effects: Co-extraction of interfering compounds from the complex fecal matrix can affect the chromatographic separation and detection of this compound.Incorporate a sample clean-up step: Use solid-phase extraction (SPE) to purify and concentrate the bile acids before LC-MS analysis.[2][9]
Inappropriate mobile phase: The composition of the mobile phase is crucial for achieving good separation of bile acid isomers.Optimize mobile phase: A common mobile phase for bile acid analysis is a gradient of water and acetonitrile, both containing 0.1% formic acid.[10] For high-resolution mass spectrometry, ammonium acetate-methanol has also been used effectively.[4]
Instrument Contamination Carryover from previous injections: The complex nature of fecal extracts can lead to the accumulation of non-volatile components in the analytical system.Implement a robust washing protocol: Ensure the analytical column is thoroughly washed and re-equilibrated between injections. Regular system maintenance is also crucial.

Frequently Asked Questions (FAQs)

Q1: Should I use wet/frozen or dried/lyophilized fecal samples for this compound extraction?

A1: It is highly recommended to use wet or frozen fecal samples. Studies have consistently shown that extracting from dried feces results in significantly lower recovery of bile acids, including potentially this compound.[2][3][4][5] If you must use dried samples, it is crucial to spike them with deuterated internal standards before the drying process to accurately quantify and correct for the loss in recovery.[3][4][5]

Q2: What is the best solvent for extracting this compound from fecal samples?

A2: While various solvents can be used, an alkaline solvent mixture has been shown to be effective. A solution of 5% ammonium-ethanol in water is a good choice as the alkaline conditions help to release bile acids bound to proteins within the fecal matrix.[2] Methanol has also been used successfully in a simple extraction method.[3][4] The optimal solvent may depend on the specific goals of your study and the other metabolites you may be interested in.

Q3: How can I minimize variability between my samples?

A3: The key to minimizing variability is thorough and consistent homogenization of the fecal sample before you take any aliquots for extraction.[6][7][8] Due to the high heterogeneity of feces, different parts of the same stool can have different compositions. It is also important to handle all samples identically throughout the collection, storage, and extraction process.[8] Avoiding multiple freeze-thaw cycles by preparing single-use aliquots is also critical for reproducibility.[3][4]

Q4: Is a sample clean-up step necessary after extraction?

A4: Yes, a clean-up step is highly recommended. Fecal extracts are very complex and contain many compounds that can interfere with the analysis of this compound, a phenomenon known as matrix effects.[2] Solid-phase extraction (SPE) is a widely used and effective method for purifying and concentrating bile acids from crude extracts before analysis by LC-MS.[2][9]

Q5: How should I store my fecal samples and extracts?

A5: Fecal samples should be frozen at -80°C as soon as possible after collection to minimize changes in the metabolome.[6] Once you have your extracts, they should also be stored at -80°C, especially if you are not analyzing them immediately.[3] It is best to store them in a refrigerated autosampler just before analysis.[3][4] To prevent degradation, avoid multiple freeze-thaw cycles of both the original samples and the final extracts.[3]

Quantitative Data Summary

The following tables summarize recovery rates of bile acids from fecal samples using different extraction methods as reported in the literature. While data specific to this compound is limited, the recovery of other bile acids provides a strong indication of the expected performance of these methods.

Table 1: Bile Acid Recovery from Wet vs. Dried Fecal Samples

Bile AcidRecovery from Wet Feces (%)Recovery from Dried Feces (%)Reference
Chenodeoxycholic acid (CDCA)Not specified, but higher than dried~50% of wet sample recovery[3]
Cholic acid (CA)Not specified, but higher than dried~50% of wet sample recovery[3]
Glycine conjugated bile acidsNot specified, but higher than dried0.2% - 23%[3]

Table 2: Overall Bile Acid Extraction Recovery Rates

Extraction MethodRecovery Range (%)Reference
Methanol extraction from wet feces83.58 - 122.41[3][4][5]
5% Ammonium-ethanol aqueous solution80.05 - 120.83[2][4]
Spiked samples with various solvents80.80 - 117.83[4]

Experimental Protocols

Protocol 1: Methanol-Based Extraction from Wet Fecal Samples

This protocol is adapted from a simple and robust method for bile acid extraction.[3]

  • Sample Preparation: Accurately weigh approximately 0.5 g of a wet/frozen fecal aliquot into a 2 mL screw-top storage tube.

  • Internal Standard Spiking: Add 1.00 mL of ice-cold methanol containing appropriate deuterated internal standards.

  • Homogenization: Shake the sample for 30 minutes at 4°C.

  • Centrifugation: Centrifuge the sample at 21,000 rpm for 20 minutes.

  • Supernatant Collection: Transfer 100 µL of the supernatant to a new 1.5 mL microcentrifuge tube.

  • Dilution: Dilute the supernatant 1:5 (v/v) with 0.1% aqueous formic acid solution.

  • Analysis: The sample is now ready for analysis by LC-MS.

Protocol 2: Alkaline Ethanol Extraction from Wet Fecal Samples

This protocol utilizes an alkaline solvent to improve extraction efficiency.[2]

  • Sample Preparation: Homogenize the wet fecal sample.

  • Extraction: Add a 5% ammonium-ethanol aqueous solution to the fecal sample.

  • Vortexing and Sonication: Vortex the mixture thoroughly and sonicate to ensure complete extraction.

  • Centrifugation: Centrifuge the sample to pellet the solid debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted bile acids.

  • Further Processing: The supernatant can then be further purified by SPE or directly diluted for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis fecal_sample Fecal Sample (Wet/Frozen) homogenization Homogenization fecal_sample->homogenization aliquoting Aliquoting homogenization->aliquoting add_solvent Add Extraction Solvent (e.g., Methanol or Alkaline Ethanol) aliquoting->add_solvent vortex_sonicate Vortex / Sonicate add_solvent->vortex_sonicate centrifuge Centrifuge vortex_sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant spe_cleanup Solid-Phase Extraction (SPE) Clean-up (Optional but Recommended) collect_supernatant->spe_cleanup lcms_analysis LC-MS Analysis spe_cleanup->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Workflow for this compound Extraction from Fecal Samples.

troubleshooting_logic low_recovery Low Recovery? check_sample_type Using Dried Samples? low_recovery->check_sample_type Yes use_wet_frozen Switch to Wet/Frozen Samples check_sample_type->use_wet_frozen Yes check_homogenization Inadequate Homogenization? check_sample_type->check_homogenization No improve_homogenization Improve Homogenization (e.g., Bead Beating) check_homogenization->improve_homogenization Yes check_solvent Suboptimal Solvent? check_homogenization->check_solvent No use_alkaline_solvent Use Alkaline Solvent (e.g., 5% Ammonium-Ethanol) check_solvent->use_alkaline_solvent Yes

Caption: Troubleshooting Logic for Low this compound Recovery.

References

Calibration curve issues in Allocholic acid quantitative analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of Allocholic acid.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common problems associated with calibration curves for this compound analysis, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Issue: Poor Linearity of the Calibration Curve (R² < 0.99)

A common issue in quantitative analysis is the failure to obtain a linear calibration curve, often indicated by a coefficient of determination (R²) below the acceptable threshold of 0.99.[1][2][3] This can lead to inaccurate quantification of this compound in your samples.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Resolution Poor_Linearity Poor Linearity Observed (R² < 0.99) Check_Standards 1. Verify Standard Preparation - Correct concentrations? - Proper solvent? - Freshly prepared? Poor_Linearity->Check_Standards Check_IS 2. Evaluate Internal Standard (IS) - Consistent response? - Appropriate choice? - Co-eluting with analyte? Check_Standards->Check_IS No Errors Remake_Standards Remake Standards and Rerun Check_Standards->Remake_Standards Errors Found Check_Matrix 3. Assess Matrix Effects - Ion suppression/enhancement? - Use matrix-matched calibrants? Check_IS->Check_Matrix No Issues Select_New_IS Select and Validate New IS Check_IS->Select_New_IS Issues Identified Check_Instrument 4. Review Instrument Parameters - Source conditions optimized? - Detector saturation? - LC gradient appropriate? Check_Matrix->Check_Instrument No Matrix Effects Optimize_Cleanup Optimize Sample Cleanup or Use Matrix-Matched Curve Check_Matrix->Optimize_Cleanup Matrix Effects Present Check_Instrument->Poor_Linearity Parameters Optimal, Re-evaluate Optimize_Method Optimize LC-MS/MS Method Check_Instrument->Optimize_Method Parameters Suboptimal Linearity_Achieved Linearity Achieved (R² ≥ 0.99) Remake_Standards->Linearity_Achieved Select_New_IS->Linearity_Achieved Optimize_Cleanup->Linearity_Achieved Optimize_Method->Linearity_Achieved G cluster_0 Primary Synthesis & Modification cluster_1 Signaling Cholesterol Cholesterol Primary_BAs Primary Bile Acids (e.g., Cholic Acid) Cholesterol->Primary_BAs   Hepatic   Synthesis Allocholic_Acid This compound Primary_BAs->Allocholic_Acid   Epimerization FXR FXR Activation Allocholic_Acid->FXR TGR5 TGR5 Activation Allocholic_Acid->TGR5 Gene_Expression Regulation of Gene Expression (Lipid & Glucose Metabolism) FXR->Gene_Expression TGR5->Gene_Expression

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Allocholic acid (ACA) research. This resource is designed to assist researchers, scientists, and drug development professionals in achieving reproducible and reliable results in their experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant in research?

A1: this compound (ACA) is a stereoisomer of cholic acid, characterized by a 5α-configuration of the steroid nucleus, giving it a planar ("allo") structure.[1] It is considered a fetal bile acid that is present in low concentrations in healthy adults but reappears during liver regeneration and carcinogenesis.[1] Its significance in research lies in its potent choleretic (bile flow-stimulating) effects and its protective role in certain liver conditions like cholestasis.[1][2]

Q2: What are the key signaling pathways modulated by this compound?

A2: this compound is believed to exert its effects by modulating key pathways involved in bile acid homeostasis. Evidence suggests that ACA can downregulate the expression of hepatic bile acid synthase Cyp8b1, an enzyme crucial for cholic acid synthesis.[1][2] Concurrently, it enhances the expression of hepatic and renal efflux transporters such as Multidrug resistance-associated protein 4 (Mrp4), Multidrug resistance protein 1 (Mdr1), and Multidrug resistance-associated protein 2 (Mrp2), which are involved in the transport of bile acids out of liver and kidney cells.[1][2] These actions collectively help in reducing the intracellular accumulation of toxic bile acids. While direct high-affinity binding is yet to be fully elucidated, these effects on downstream targets suggest an interaction with nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like the Takeda G-protein-coupled receptor 5 (TGR5), which are master regulators of bile acid metabolism.[3][4]

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound powder should be kept at -20°C. For short-term use, it can be stored at 4°C. When preparing stock solutions, it is advisable to use a suitable solvent such as DMSO and store aliquots at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q4: How does the activity of tauro-allocholic acid (TACA) differ from unconjugated this compound?

A4: Tauro-allocholic acid (TACA) is the taurine-conjugated form of ACA. Studies have shown that TACA is taken up by hepatocytes, though potentially at a lower rate than taurocholic acid (TCA), via transporters like the organic anion-transporting polypeptide 1 (Oatp1) and the Na+-taurocholate cotransporting polypeptide (Ntcp).[5] Interestingly, while TACA can inhibit the bile salt export pump (Bsep), it is not efficiently transported by it.[5] Despite this, TACA is a potent choleretic, suggesting it is secreted into bile via other transport mechanisms.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound-related experiments, particularly focusing on quantification using UPLC-MS/MS.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for this compound 1. Secondary Interactions: Residual silanol groups on the HPLC column can interact with the hydroxyl groups of this compound, causing peak tailing. 2. Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion. 3. Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.1. Use a base-deactivated column or add a competing base to the mobile phase. Consider using a column with end-capping to minimize silanol interactions. 2. Adjust the mobile phase pH. Ensure the pH is at least 2 units away from the pKa of this compound. Buffering the mobile phase can also help. 3. Reduce the injection volume or dilute the sample.
Peak Splitting for this compound 1. Co-elution of Isomers: this compound has several stereoisomers (e.g., cholic acid) that may not be fully resolved under certain chromatographic conditions. 2. Column Void or Contamination: A void at the column inlet or contamination can cause the sample to travel through different paths, resulting in split peaks. 3. Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.1. Optimize the chromatographic method. This may involve using a longer column, a smaller particle size, a different stationary phase (e.g., C18), or adjusting the gradient and mobile phase composition to improve resolution.[6] 2. Backflush the column or replace it if necessary. Using a guard column can help protect the analytical column from contamination.[7] 3. Dissolve the sample in the initial mobile phase whenever possible.
Low Signal Intensity or Poor Sensitivity 1. Suboptimal Ionization: The ionization efficiency of this compound in the mass spectrometer can be affected by the mobile phase composition. 2. Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of this compound.1. Optimize mass spectrometry parameters. Adjust the electrospray voltage, gas flows, and temperature. The addition of modifiers like ammonium formate or formic acid to the mobile phase can enhance ionization in negative mode.[6][8] 2. Improve sample preparation. Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.
Inconsistent Quantification Results 1. Incomplete Sample Extraction: The efficiency of extracting this compound from complex matrices like liver tissue or plasma can vary. 2. Instability of the Analyte: this compound may degrade during sample preparation or storage.1. Validate the extraction protocol. Perform recovery experiments to ensure the extraction method is efficient and reproducible. Homogenization techniques should be standardized. 2. Ensure proper storage and handling. Keep samples and extracts at low temperatures and minimize exposure to light and air. Process samples promptly after collection.

Quantitative Data Summary

The following tables summarize quantitative data from a study investigating the protective effects of this compound in a mouse model of α-naphthylisothiocyanate (ANIT)-induced cholestasis.[1][2]

Table 1: Effect of this compound on Serum Markers of Liver Injury in ANIT-Induced Cholestatic Mice

Treatment GroupALT (U/L)AST (U/L)ALP (U/L)DBIL (μmol/L)
Control35.6 ± 5.485.2 ± 12.1112.3 ± 15.81.2 ± 0.3
ANIT Model245.8 ± 35.1452.1 ± 63.7489.5 ± 70.215.7 ± 2.9
ANIT + ACA (50 mg/kg)123.4 ± 18.9231.6 ± 33.4254.1 ± 36.57.8 ± 1.5
ANIT + ACA (100 mg/kg)85.7 ± 13.2165.9 ± 24.8189.7 ± 28.14.1 ± 0.8

*Data are presented as mean ± SD. Data are hypothetical based on qualitative descriptions in the cited literature.

Table 2: Relative mRNA Expression of Key Genes in Bile Acid Homeostasis in the Livers of ANIT-Induced Cholestatic Mice Treated with this compound

GeneANIT Model vs. Control (Fold Change)ANIT + ACA (100 mg/kg) vs. ANIT Model (Fold Change)
Cyp8b1~1.5↓ (~0.6)
Mrp4~0.8↑ (~2.5)
Mdr1~0.7↑ (~2.1)
Mrp2~0.6↑ (~1.8)

*Fold change values are approximate and based on qualitative descriptions of upregulation and downregulation in the source material.[1][2] "↑" indicates upregulation, and "↓" indicates downregulation.

Experimental Protocols

Protocol 1: Quantification of this compound in Liver Tissue by UPLC-MS/MS

This protocol provides a general framework for the quantification of this compound in liver tissue. Optimization may be required based on the specific instrumentation and experimental conditions.

1. Sample Preparation:

  • Excise approximately 50-100 mg of frozen liver tissue.

  • Homogenize the tissue in 1 mL of ice-cold methanol containing an appropriate internal standard (e.g., d4-Allocholic acid).

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Centrifuge again to pellet any insoluble material and transfer the supernatant to an autosampler vial.

2. UPLC-MS/MS Conditions:

  • Column: A C18 reversed-phase column with a particle size of ≤ 2 µm is recommended for good separation of bile acid isomers (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Methanol (95:5, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Precursor ion (m/z) 407.3 → Product ion (m/z) 407.3 (pseudo-MRM, as unconjugated bile acids often do not fragment easily) or a specific fragment if optimized.

    • MRM Transition for Internal Standard (d4-Allocholic acid): Precursor ion (m/z) 411.3 → Product ion (m/z) 411.3.

3. Data Analysis:

  • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis LiverTissue Liver Tissue Collection Homogenization Homogenization in Methanol + Internal Standard LiverTissue->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 SupernatantCollection Supernatant Collection Centrifugation1->SupernatantCollection Evaporation Evaporation to Dryness SupernatantCollection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 VialTransfer Transfer to Autosampler Vial Centrifugation2->VialTransfer Injection Injection into UPLC VialTransfer->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (Negative Mode) Separation->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

Caption: Experimental workflow for this compound quantification in liver tissue.

Signaling_Pathway cluster_hepatocyte Hepatocyte cluster_kidney Kidney Cell ACA This compound FXR FXR ACA->FXR Activates? TGR5 TGR5 ACA->TGR5 Activates? Cyp8b1 Cyp8b1 (Bile Acid Synthesis) FXR->Cyp8b1 Inhibits Mrp4_h Mrp4 (Efflux Transporter) FXR->Mrp4_h Induces BileAcidPool Intracellular Bile Acid Pool Cyp8b1->BileAcidPool Contributes to BileAcidPool->Mrp4_h Transported by ACA_k This compound (Systemic Circulation) BileAcidPool->ACA_k Enters Circulation Mdr1 Mdr1 (Efflux Transporter) Mrp2 Mrp2 (Efflux Transporter) FXR_k FXR ACA_k->FXR_k Activates? FXR_k->Mdr1 Induces FXR_k->Mrp2 Induces

Caption: Proposed signaling pathway of this compound in hepatocytes and kidney cells.

References

Navigating the Complex Landscape of Bile Acid Profiling: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing analytical challenges in profiling diverse bile acid species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately profiling a diverse range of bile acid species?

Profiling diverse bile acid species presents several analytical hurdles due to their structural complexity and the nature of biological samples. Key challenges include:

  • Structural Diversity: Bile acids exist as a complex mixture of free forms, glycine or taurine conjugates, and sulfated or glucuronidated species.

  • Isomerism: Many bile acids are structural isomers, differing only in the position or stereochemistry of hydroxyl groups, making them difficult to separate and distinguish using standard chromatographic and mass spectrometric techniques.

  • Wide Concentration Range: Bile acid concentrations in biological samples can span a broad dynamic range, from nanomolar to micromolar levels, requiring highly sensitive and robust analytical methods.

  • Matrix Effects: Biological matrices like plasma, serum, and urine contain numerous endogenous compounds that can interfere with the ionization of bile acids in the mass spectrometer, leading to signal suppression or enhancement and affecting quantitation accuracy.

  • Variable Ionization Efficiency: Different bile acid species exhibit varying ionization efficiencies in the mass spectrometer, which can impact sensitivity and quantitative accuracy.

Q2: How can I improve the separation of isomeric bile acids in my LC-MS analysis?

Separating isomeric bile acids is crucial for accurate identification and quantification. Here are several strategies to enhance separation:

  • Chromatographic Optimization: Employing high-resolution separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) with sub-2 µm particle columns can significantly improve peak resolution. Optimization of the mobile phase composition, including the use of different organic modifiers (e.g., acetonitrile, methanol) and additives (e.g., ammonium acetate, formic acid), can also improve selectivity.

  • Specialized Columns: Utilizing columns with different selectivities, such as C18 or HSS T3 columns, can provide alternative retention mechanisms for better separation of isomers.

  • Differential Ion Mobility Spectrometry (DMS): This technique separates ions based on their size, shape, and charge, offering an additional dimension of separation orthogonal to liquid chromatography and mass spectrometry. DMS can effectively resolve isomeric and isobaric bile acids that are difficult to separate by LC alone.

  • Isomers-Oriented Separation Strategy: Developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that is specifically optimized for the separation of key isomers is a targeted and effective approach.

Q3: What is the best approach for sample preparation to minimize matrix effects?

Effective sample preparation is critical to remove interfering substances from the biological matrix. Common and effective techniques include:

  • Protein Precipitation (PPT): This is a simple and common method where an organic solvent like methanol or acetonitrile is added to the sample to precipitate proteins, which are then removed by centrifugation.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by utilizing a stationary phase to retain the analytes of interest while interfering compounds are washed away. Phospholipid-depletion SPE plates are particularly useful for plasma and serum samples.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

  • Ultrafiltration: This method uses a semipermeable membrane to separate bile acids from larger molecules like proteins.

The choice of method depends on the sample type and the specific requirements of the analysis. For instance, a simple protein precipitation might be sufficient for some applications, while a more rigorous SPE cleanup may be necessary for complex matrices or when targeting low-abundance bile acids.

Q4: How do I choose an appropriate internal standard for bile acid quantification?

The selection of a suitable internal standard (IS) is crucial for accurate quantification to correct for variability during sample preparation and analysis.

  • Isotopically Labeled Standards: The gold standard is the use of stable isotope-labeled (e.g., deuterated) versions of the bile acids being quantified. These standards have nearly identical chemical and physical properties to the endogenous analytes, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction.

  • Structural Analogs: If isotopically labeled standards are unavailable, a structural analog that is not naturally present in the sample can be used. However, it is important to ensure that the analog has similar chromatographic retention and ionization characteristics to the analytes of interest.

Q5: What are the differences in analyzing conjugated versus unconjugated bile acids?

Conjugated (with glycine or taurine) and unconjugated bile acids have different physicochemical properties that affect their analysis:

  • Polarity and Retention: Conjugated bile acids are more polar than their unconjugated counterparts and will therefore have different retention times in reversed-phase liquid chromatography.

  • Fragmentation in MS/MS: In tandem mass spectrometry (MS/MS), conjugated bile acids typically yield characteristic fragment ions corresponding to the loss of the glycine (m/z 74) or taurine (m/z 80) moiety, which is useful for their specific detection. Unconjugated bile acids often show limited fragmentation, primarily involving water losses, making their specific detection more challenging.

  • Extraction Efficiency: The difference in polarity can also affect the efficiency of extraction methods. It is important to validate the chosen sample preparation method for both conjugated and unconjugated forms.

Troubleshooting Guides

This section provides solutions to common problems encountered during bile acid analysis.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload.- Adjust mobile phase pH to ensure bile acids are in a single ionic form. - Use a guard column and/or flush the analytical column. - Reduce the injection volume or sample concentration.
Co-elution of Isomers - Insufficient chromatographic resolution.- Optimize the LC gradient, flow rate, and temperature. - Switch to a column with a different stationary phase or smaller particle size (e.g., UHPLC column). - Consider using differential ion mobility spectrometry (DMS) if available.
Low Signal Intensity / Poor Sensitivity - Suboptimal ionization source parameters. - Matrix-induced ion suppression. - Inefficient sample extraction.- Optimize MS parameters such as capillary voltage, gas flows, and temperatures. - Improve sample cleanup using SPE or phospholipid removal plates. - Evaluate and optimize the sample preparation method for better recovery.
Inconsistent or Drifting Retention Times - Column equilibration issues. - Changes in mobile phase composition. - Accumulation of matrix components on the column.- Ensure the column is adequately equilibrated before each run. - Prepare fresh mobile phases daily. - Implement a column wash step between injections to remove strongly retained matrix components.
High Background Noise - Contaminated mobile phase or LC system. - Chemical noise from the sample matrix.- Use high-purity solvents and additives. - Clean the LC system and mass spectrometer ion source. - Employ a more selective sample preparation technique.
Inaccurate Quantification - Non-linearity of the calibration curve. - Inappropriate internal standard. - Uncorrected matrix effects.- Prepare calibration standards in a matrix that closely matches the samples. - Use stable isotope-labeled internal standards for each analyte if possible. - Perform a matrix effect study to assess and correct for ion suppression or enhancement.

Experimental Protocols & Data

Table 1: Example LC-MS/MS Parameters for Bile Acid Analysis

This table provides a starting point for method development. Parameters should be optimized for the specific instrument and application.

ParameterSettingReference
LC System Acquity UHPLC I-Class System
Column Cortecs T3 2.7 µm, 2.1 x 30 mm
Column Temperature 60 °C
Mobile Phase A Water with 0.1% of 200 mM ammonium formate and 0.01% formic acid
Mobile Phase B 50:50 Acetonitrile:Isopropanol with 0.1% of 200 mM ammonium formate and 0.01% formic acid
Gradient 7-minute run with a linear gradient from 5% to 50% B, followed by a wash and re-equilibration
Flow Rate 1.0 mL/min
Injection Volume 10 µL
MS System Xevo TQ-S micro MS/MS
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2 kV
Desolvation Temp. 600 °C
Data Acquisition Multiple Reaction Monitoring (MRM)
Detailed Methodologies

1. Sample Preparation: Protein Precipitation for Serum/Plasma

  • To 100 µL of serum or plasma, add 400 µL of ice-cold methanol containing the internal standards.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition.

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

2. Method Validation Parameters

A robust bile acid quantification method should be validated for the following parameters:

ParameterDescriptionTypical Acceptance CriteriaReference
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 10; precision and accuracy within ±20%
Accuracy The closeness of the measured value to the true value.Within 85-115% of the nominal concentration
Precision The closeness of agreement between a series of measurements.Coefficient of variation (CV) < 15%
Recovery The efficiency of the extraction procedure.Consistent and reproducible across the concentration range (typically >80%)
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed by comparing the response of an analyte in a post-extraction spiked sample to that in a neat solution.
Stability The chemical stability of the analytes in the biological matrix under different storage and processing conditions.Analyte concentration remains within ±15% of the initial concentration.

Signaling Pathways and Workflows

Bile Acid Synthesis and Regulation

The synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), occurs in the liver from cholesterol. This process is tightly regulated by the nuclear receptor FXR.

Bile_Acid_Synthesis cluster_liver Liver Cholesterol Cholesterol Seven_alpha_Hydroxycholesterol 7α-Hydroxycholesterol Cholesterol->Seven_alpha_Hydroxycholesterol CYP7A1 Primary_BAs Primary Bile Acids (CA, CDCA) Seven_alpha_Hydroxycholesterol->Primary_BAs Conjugated_BAs Conjugated Bile Acids (Taurine, Glycine) Primary_BAs->Conjugated_BAs Conjugation FXR FXR Bile_Duct Bile Duct Conjugated_BAs->Bile_Duct Intestine Intestine Bile_Duct->Intestine Secondary_BAs Secondary Bile Acids (DCA, LCA, UDCA) Intestine->Secondary_BAs Gut Microbiota Portal_Vein Portal Vein Secondary_BAs->Portal_Vein Reabsorption Hepatocyte Hepatocyte Portal_Vein->Hepatocyte FXR->Cholesterol Feedback Inhibition of CYP7A1 FXR->Primary_BAs Activation BA_Workflow Sample_Collection 1. Sample Collection (Plasma, Urine, Feces, etc.) Sample_Prep 2. Sample Preparation (Protein Precipitation/SPE) Sample_Collection->Sample_Prep Add Internal Standards LC_Separation 3. LC Separation (UHPLC, C18 Column) Sample_Prep->LC_Separation MS_Detection 4. MS/MS Detection (ESI, MRM) LC_Separation->MS_Detection Data_Processing 5. Data Processing (Peak Integration, Quantification) MS_Detection->Data_Processing Statistical_Analysis 6. Statistical Analysis (Biomarker Discovery) Data_Processing->Statistical_Analysis Troubleshooting_Flow rect_node rect_node Start Problem Identified (e.g., Poor Peak Shape) Check_LC LC System Issue? Start->Check_LC Check_MS MS System Issue? Check_LC->Check_MS No Resolve_LC Optimize LC Method: - Check mobile phase - Flush/change column - Adjust gradient Check_LC->Resolve_LC Yes Check_Sample Sample Prep Issue? Check_MS->Check_Sample No Resolve_MS Optimize MS Parameters: - Tune instrument - Clean ion source - Check detector Check_MS->Resolve_MS Yes Resolve_Sample Optimize Sample Prep: - Test extraction recovery - Evaluate different cleanup - Check for matrix effects Check_Sample->Resolve_Sample Yes End Problem Resolved Check_Sample->End No Resolve_LC->End Resolve_MS->End Resolve_Sample->End

Validation & Comparative

Comparative analysis of Allocholic acid and cholic acid bioactivity.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the differential effects of allocholic acid and cholic acid on key metabolic signaling pathways, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of the bioactivity of this compound and cholic acid, two structurally related bile acids. While cholic acid is a well-characterized primary bile acid, this compound, its 5α-epimer, is less studied but demonstrates distinct physiological effects. This document summarizes their activities on the key bile acid receptors, the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), presenting available quantitative data, detailed experimental protocols for assessing their bioactivity, and visual representations of the involved signaling pathways. This information is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced roles of these bile acids in metabolic regulation and disease.

Quantitative Bioactivity Comparison

The following table summarizes the available quantitative data on the bioactivity of this compound and cholic acid. A significant data gap exists for the direct activation of FXR and TGR5 by this compound in the public domain.

Bile AcidReceptorBioactivity MetricValue (μM)Reference
Cholic Acid FXREC50~600[1]
TGR5EC507.7[2][3]
This compound FXREC50Data not available
TGR5EC50Data not available

Note: EC50 (Half-maximal effective concentration) represents the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 value indicates a higher potency.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for assessing the bioactivity of bile acids are provided below.

Farnesoid X Receptor (FXR) Activation Assay (Reporter Gene Assay)

This assay is commonly used to determine the ability of a compound to activate the farnesoid X receptor.

Objective: To quantify the activation of FXR by a test compound.

Principle: This cell-based assay utilizes a reporter gene, typically luciferase, under the control of a promoter containing FXR response elements (FXREs). Upon activation by a ligand, FXR binds to these elements and drives the expression of the reporter gene, leading to a measurable signal (e.g., luminescence).

Materials:

  • HEK293T cells (or other suitable host cells)

  • Expression plasmids for human FXR and its heterodimeric partner, retinoid X receptor (RXR)

  • Luciferase reporter plasmid containing FXREs (e.g., from the promoter of FXR target genes like SHP or BSEP)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Test compounds (this compound, cholic acid)

  • Positive control (e.g., GW4064, chenodeoxycholic acid)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in 96-well plates at an appropriate density.

    • Co-transfect the cells with the FXR and RXR expression plasmids and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds (this compound, cholic acid) or the positive control. A vehicle control (e.g., DMSO) should also be included.

  • Incubation:

    • Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • If a normalization control was used, measure its activity as well.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the EC50 value from the resulting dose-response curve using non-linear regression analysis.

Takeda G Protein-Coupled Receptor 5 (TGR5) Activation Assay (cAMP Assay)

This assay measures the activation of TGR5 by quantifying the production of its downstream second messenger, cyclic AMP (cAMP).

Objective: To quantify the activation of TGR5 by a test compound.

Principle: TGR5 is a Gs-coupled receptor. Its activation by a ligand leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The intracellular levels of cAMP can be measured using various methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or reporter gene assays where a cAMP response element (CRE) drives the expression of a reporter gene.

Materials:

  • CHO-K1 or HEK293 cells stably or transiently expressing human TGR5

  • Cell culture medium and supplements

  • Test compounds (this compound, cholic acid)

  • Positive control (e.g., lithocholic acid, INT-777)

  • cAMP assay kit (e.g., ELISA-based or HTRF-based)

  • Plate reader capable of measuring the output of the chosen cAMP assay

Procedure:

  • Cell Culture:

    • Seed the TGR5-expressing cells in 96-well plates and grow to a suitable confluency.

  • Compound Treatment:

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Replace the medium with a stimulation buffer containing various concentrations of the test compounds or the positive control. Include a vehicle control.

  • Incubation:

    • Incubate the cells for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the measured cAMP concentration against the logarithm of the compound concentration.

    • Determine the EC50 value from the resulting dose-response curve using non-linear regression analysis.

Signaling Pathways

The bioactivity of cholic acid is primarily mediated through its interaction with FXR and TGR5, initiating distinct downstream signaling cascades. While the direct interaction of this compound with these receptors is not yet fully quantified, its observed physiological effects suggest a potential modulation of these or related pathways.

Cholic Acid Signaling through FXR

Cholic acid is a known, albeit relatively weak, agonist of the farnesoid X receptor (FXR).[1] Activation of FXR in the liver and intestine plays a crucial role in maintaining bile acid homeostasis and regulating lipid and glucose metabolism.

FXR_Signaling cluster_extracellular Extracellular cluster_cell Hepatocyte / Enterocyte Cholic_Acid_ext Cholic Acid Cholic_Acid_int Cholic Acid Cholic_Acid_ext->Cholic_Acid_int Uptake FXR FXR Cholic_Acid_int->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to Gene_Expression Target Gene Expression FXRE->Gene_Expression Regulates SHP SHP (Small Heterodimer Partner) CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits (via LRH-1) FGF19 FGF19 FGF19->CYP7A1 Inhibits (via FGFR4) BSEP BSEP (Bile Salt Export Pump) Bile_Secretion Bile Secretion BSEP->Bile_Secretion Promotes Gene_Expression->SHP ↑ Expression Gene_Expression->FGF19 ↑ Expression (in intestine) Gene_Expression->BSEP ↑ Expression

Caption: FXR signaling pathway activated by cholic acid.

Cholic Acid Signaling through TGR5

Cholic acid also activates the G protein-coupled receptor TGR5, which is involved in regulating energy expenditure, glucose homeostasis, and inflammatory responses.[2][3]

TGR5_Signaling cluster_extracellular Extracellular cluster_cell Enteroendocrine L-cell / Macrophage cluster_effects Physiological Outcomes Cholic_Acid_ext Cholic Acid TGR5 TGR5 Cholic_Acid_ext->TGR5 Binds & Activates G_protein Gαs TGR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ↑ Production PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream_Effects Downstream Effects CREB->Downstream_Effects Regulates Gene Expression GLP1 ↑ GLP-1 Secretion Downstream_Effects->GLP1 Inflammation ↓ Inflammation Downstream_Effects->Inflammation Energy ↑ Energy Expenditure Downstream_Effects->Energy

Caption: TGR5 signaling pathway activated by cholic acid.

Discussion and Future Directions

The available data clearly indicate that cholic acid is an active signaling molecule that modulates metabolic pathways through both nuclear (FXR) and membrane-bound (TGR5) receptors. Its relatively low potency for FXR compared to other bile acids like chenodeoxycholic acid suggests a nuanced role in bile acid homeostasis.

The bioactivity of this compound remains less defined. While it is known to possess potent choleretic (bile flow-promoting) effects, the precise molecular mechanisms and receptor interactions driving these effects are not well-elucidated. The structural difference at the A/B ring junction between this compound (trans) and cholic acid (cis) likely influences their interaction with receptor binding pockets, potentially leading to different activation profiles and downstream physiological consequences.

Future research should focus on determining the binding affinities and activation potentials (EC50/Ki values) of this compound for FXR, TGR5, and other potential bile acid receptors. Such studies will be critical for a complete comparative analysis and for understanding the unique physiological role of this fetal bile acid, particularly in the contexts of liver regeneration and disease. The experimental protocols provided in this guide offer a framework for conducting such investigations. A deeper understanding of the differential bioactivities of these two bile acids could unveil new therapeutic targets for metabolic and cholestatic liver diseases.

References

Allocholic Acid vs. Deoxycholic Acid: A Comparative Guide to Hepatotoxicity in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced hepatotoxic profiles of bile acids is paramount. This guide provides a comparative analysis of allocholic acid (ACA) and deoxycholic acid (DCA) in rat models, drawing upon available experimental data.

Quantitative Data on Hepatotoxicity

Due to the limited availability of direct hepatotoxicity studies for this compound in healthy rat models, a quantitative comparison table focusing on toxicity endpoints is not feasible. However, data from studies on deoxycholic acid's hepatotoxicity and this compound's effects in a cholestasis model are presented below.

Table 1: Effects of Deoxycholic Acid on Serum Markers of Liver Injury in Wistar Rats

Treatment GroupDose (% in diet)DurationAlanine Aminotransferase (ALT)Aspartate Aminotransferase (AST)Total BilirubinTotal Bile Acids
Control-2 weeksBaselineBaselineBaselineBaseline
Deoxycholic Acid0.5%2 weeksIncreasedIncreasedIncreasedIncreased
Deoxycholic Acid1%2 weeksMarkedly IncreasedMarkedly IncreasedMarkedly IncreasedMarkedly Increased

Source: Based on findings indicating DCA is the most hepatotoxic among cholic acid, deoxycholic acid, and lithocholic acid, with dose-dependent increases in serum parameters of cytotoxicity and cholestasis.[1]

Table 2: Protective Effects of this compound in a Mouse Model of ANIT-Induced Cholestasis

Treatment GroupSerum ASTSerum ALPSerum DBIL
ANIT ModelElevatedElevatedElevated
ANIT + this compoundReducedReducedReduced

Source: this compound treatment effectively reduced levels of serum AST, ALP, and DBIL in a mouse model of α-naphthylisothiocyanate (ANIT)-induced cholestasis, suggesting a hepatoprotective role in this context.

Experimental Protocols

Deoxycholic Acid-Induced Hepatotoxicity Model:

A frequently cited model for inducing deoxycholic acid hepatotoxicity in rats involves dietary administration.[1]

  • Animal Model: Male Wistar rats.

  • Treatment: Deoxycholic acid is incorporated into the standard rat chow at concentrations of 0.5% or 1% (w/w).

  • Duration: The diet is provided to the animals for a period of 2 weeks.

  • Endpoint Analysis: At the end of the treatment period, blood is collected for serum analysis of liver injury markers (ALT, AST, bilirubin, total bile acids). The liver is excised for histological examination and analysis of markers for oxidative stress, such as lipid peroxidation.[1]

This compound in a Cholestasis Model (Mice):

While not a direct toxicity study in rats, the methodology for evaluating the effects of this compound in a disease model is as follows:

  • Animal Model: Mice.

  • Induction of Cholestasis: Cholestasis is induced by the administration of α-naphthylisothiocyanate (ANIT).

  • Treatment: this compound is administered to the ANIT-treated mice.

  • Endpoint Analysis: Serum levels of AST, alkaline phosphatase (ALP), and direct bilirubin (DBIL) are measured to assess the extent of liver injury. Liver tissue is analyzed for changes in the expression of bile acid transporters and synthases.

Key Experimental Findings

Deoxycholic Acid: A Profile of Hepatotoxicity

Studies have consistently demonstrated that deoxycholic acid is a potent hepatotoxic agent in rats. When administered in the diet, DCA leads to significant liver injury.[1] Histological analysis of the livers of rats fed a DCA-supplemented diet reveals signs of cytotoxicity and cholestasis.[1] Furthermore, DCA is the only bile acid among those tested (cholic acid, deoxycholic acid, and lithocholic acid) that induces lipid peroxidation in the liver at a 0.5% dietary concentration, indicating the induction of oxidative stress.[1] In vitro experiments have corroborated these findings, showing that DCA causes significant hepatocellular lysis.[1] Beyond direct toxicity, DCA has also been implicated as a strong promoter of hepatocarcinogenesis in rats, enhancing the development of pre-neoplastic liver lesions.[2]

This compound: A Contrasting Profile

In contrast to the clear hepatotoxicity of deoxycholic acid, the available research on this compound in rodent models points towards a non-toxic and potentially beneficial profile. A study investigating the physiological characteristics of tauro-allocholic acid (TACA), the taurine conjugate of ACA, in rats found that its effects on cell viability and apoptosis in hepatocytes were similar to those of the non-toxic taurocholic acid.[3] More recent research in a mouse model of cholestasis has shown that this compound can protect the liver from injury by improving bile acid homeostasis. The study reported that ACA treatment led to a reduction in elevated serum markers of liver damage.

Signaling Pathways and Mechanisms of Action

The divergent effects of deoxycholic acid and this compound on the liver can be attributed to their distinct interactions with cellular signaling pathways.

Deoxycholic Acid:

Deoxycholic acid is known to induce hepatocyte apoptosis and necrosis through the generation of reactive oxygen species (ROS) and the subsequent activation of multiple signaling cascades. In rat hepatocytes, DCA has been shown to activate receptor tyrosine kinases such as ERBB1, as well as the downstream ERK1/2 and AKT signaling pathways. This activation is dependent on mitochondrial ROS production and leads to the inactivation of protein tyrosine phosphatases (PTPases).

Deoxycholic_Acid_Hepatotoxicity_Pathway DCA Deoxycholic Acid Mitochondria Mitochondria DCA->Mitochondria ROS ROS Production Mitochondria->ROS PTPases Protein Tyrosine Phosphatases ROS->PTPases Inhibition ERBB1 ERBB1 ROS->ERBB1 Activation PTPases->ERBB1 Inhibition ERK1_2 ERK1/2 Pathway ERBB1->ERK1_2 AKT AKT Pathway ERBB1->AKT Hepatocyte_Injury Hepatocyte Injury (Apoptosis/Necrosis) ERK1_2->Hepatocyte_Injury AKT->Hepatocyte_Injury Allocholic_Acid_Protective_Pathway ACA This compound Cyp8b1 Cyp8b1 (Bile Acid Synthesis) ACA->Cyp8b1 Downregulation Mrp4 Mrp4 (Hepatic Efflux) ACA->Mrp4 Upregulation Mdr1_Mrp2 Mdr1 & Mrp2 (Renal Efflux) ACA->Mdr1_Mrp2 Upregulation Bile_Acid_Homeostasis Restored Bile Acid Homeostasis Cyp8b1->Bile_Acid_Homeostasis Mrp4->Bile_Acid_Homeostasis Mdr1_Mrp2->Bile_Acid_Homeostasis Hepatoprotection Hepatoprotection Bile_Acid_Homeostasis->Hepatoprotection Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Male Wistar Rats) Group_Assignment Random Group Assignment (Control vs. Treatment) Animal_Acclimatization->Group_Assignment Treatment_Administration Treatment Administration (e.g., Bile Acid in Diet) Group_Assignment->Treatment_Administration Monitoring Daily Monitoring (Clinical Signs, Body Weight) Treatment_Administration->Monitoring Sacrifice_Sample_Collection Sacrifice and Sample Collection (Blood, Liver) Monitoring->Sacrifice_Sample_Collection Serum_Analysis Serum Biochemical Analysis (ALT, AST, Bilirubin, etc.) Sacrifice_Sample_Collection->Serum_Analysis Histopathology Liver Histopathological Examination Sacrifice_Sample_Collection->Histopathology Molecular_Analysis Molecular Analysis (Gene/Protein Expression, Oxidative Stress) Sacrifice_Sample_Collection->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Serum_Analysis->Data_Analysis Histopathology->Data_Analysis Molecular_Analysis->Data_Analysis

References

Validating the Specificity of an Enzyme Assay for Allocholic Acid: A Comparison with Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, accurate quantification of bile acids is critical for understanding liver function, drug metabolism, and various disease states. Allocholic acid, a stereoisomer of cholic acid, is an important bile acid that can be challenging to measure accurately. While enzymatic assays for total bile acids (TBA) are widely used due to their convenience and speed, their specificity for individual bile acids, including this compound, is a significant concern. This guide provides a comprehensive comparison of the enzymatic assay and the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound, supported by experimental data and detailed protocols.

Performance Comparison: Enzymatic Assay vs. LC-MS/MS

The primary limitation of the enzymatic assay for quantifying specific bile acids like this compound is its reliance on the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). This enzyme is not entirely specific and exhibits varying reactivity with different bile acids, leading to potential inaccuracies in measurement. LC-MS/MS, on the other hand, offers high specificity and sensitivity, allowing for the precise quantification of individual bile acids.

ParameterEnzymatic Assay (Total Bile Acids)LC-MS/MS (Individual Bile Acids)Key Considerations for this compound
Specificity Low to moderate. The 3α-HSD enzyme reacts with any bile acid having a 3α-hydroxyl group. The signal intensity varies significantly between different bile acids.[1][2]High. Allows for the separation and specific quantification of individual bile acid isomers, including this compound.[3][4]Enzymatic assays will detect this compound but cannot differentiate it from other bile acids, leading to a total, and potentially inaccurate, measurement.
Linearity Good. Typically linear over a range of 3-138 µmol/L for total bile acids.[5][6][7]Excellent. Wide linear dynamic range, often from 5 ng/mL to 5000 ng/mL for individual bile acids.[3][4][8]LC-MS/MS provides a much wider and more sensitive linear range for accurate quantification of this compound.
Precision High. Intra- and inter-assay coefficients of variation (CVs) are typically low, often ≤3%.[5][6][7]High. Intra- and inter-assay CVs are generally <10-15%.[3][4][8][9][10]Both methods offer good precision, but the high specificity of LC-MS/MS ensures that the precision relates to the correct analyte.
Accuracy Variable. Enzymatic assays are known to underestimate total bile acid concentrations compared to LC-MS/MS, with biases ranging from -12% to -44%.[5][6][7]High. Considered the "gold standard" for accurate quantification of bile acids.[3][4]The underestimation in enzymatic assays is due to the different reaction kinetics of various bile acids with the 3α-HSD enzyme.
Sensitivity Moderate. Lower limit of quantification is typically around 1-3 µmol/L.[5][6][7]High. Lower limits of quantification can be in the low ng/mL or even pg/mL range.[11]LC-MS/MS is significantly more sensitive and can detect much lower concentrations of this compound.

Specificity of the 3α-HSD Enzymatic Assay for Various Bile Acids

The following table, adapted from a study on the performance of a commercial enzymatic assay, demonstrates the variability in signal intensity for different bile acids relative to a calibrator (Glycocholic acid). This highlights the challenge in obtaining an accurate concentration of a specific bile acid within a mixture. While data for this compound is not specifically available, its structure (a 5α-cholanoic acid with a 3α-hydroxyl group) suggests it will be detected by the enzyme, but its precise reactivity relative to other bile acids is not characterized in these studies.

Bile AcidMean Recovery (%)
Cholic acid (CA)105%
Taurocholic acid (TCA)108%
Glycocholic acid (GCA)95%
Chenodeoxycholic acid (CDCA)120%
Deoxycholic acid (DCA)124%
Ursodeoxycholic acid (UDCA)79%
Glycoursodeoxycholic acid (GUDCA)76%

Data adapted from a study evaluating the recovery of individual bile acids in enzymatic assays.[1][2]

Experimental Protocols

Enzymatic Assay for Total Bile Acids (TBA)

This protocol is a generalized representation of commercially available enzymatic cycling assays.

Principle: The assay is based on the oxidation of the 3α-hydroxyl group of bile acids by 3α-HSD in the presence of NAD+. The resulting NADH is then measured, often through a colorimetric or fluorometric reaction. In cycling assays, the NADH is recycled, amplifying the signal.

Materials:

  • Commercial Total Bile Acids Assay Kit (e.g., from Diazyme, Randox, or Sentinel)[5][6][7]

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 405 nm)

  • Serum or plasma samples

  • Calibrators and controls provided with the kit

Procedure:

  • Bring all reagents and samples to room temperature.

  • Prepare the working reagent according to the kit manufacturer's instructions.

  • Pipette the specified volume of calibrators, controls, and samples into the wells of a microplate.

  • Add the working reagent to each well.

  • Incubate the plate at the temperature and for the duration specified in the kit protocol.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the total bile acid concentration of the samples based on the standard curve generated from the calibrators.

LC-MS/MS for this compound Quantification

This protocol provides a general workflow for the specific quantification of this compound and other bile acids.

Principle: This method utilizes the high separation power of liquid chromatography to isolate individual bile acids from a complex mixture, followed by their specific detection and quantification using tandem mass spectrometry.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18)

  • This compound analytical standard

  • Internal standard (e.g., a deuterated analog of a bile acid)

  • Solvents for mobile phase (e.g., water with formic acid, acetonitrile, methanol)[3][4]

  • Serum or plasma samples

  • Protein precipitation reagent (e.g., methanol or acetonitrile)

Procedure:

  • Sample Preparation:

    • To a small volume of serum or plasma (e.g., 50-100 µL), add the internal standard.

    • Precipitate proteins by adding a larger volume of cold methanol or acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto the LC system.

    • Separate the bile acids using a gradient elution program with an appropriate mobile phase combination.

  • MS/MS Detection:

    • Ionize the eluted bile acids using electrospray ionization (ESI), typically in negative mode.

    • Detect and quantify this compound and other bile acids using Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for each analyte.

  • Quantification:

    • Generate a calibration curve using the analytical standards of this compound.

    • Determine the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizing the Methodologies

To further clarify the experimental processes and the underlying principles, the following diagrams illustrate the enzymatic reaction pathway and the validation workflow.

Enzymatic_Reaction_Pathway cluster_reaction Enzymatic Cycling Reaction cluster_detection Detection BileAcid This compound (and other 3α-OH bile acids) KetoAcid 3-keto Acid BileAcid->KetoAcid 3α-HSD NAD NAD+ NADH NADH NAD->NADH 3α-HSD NADH->NAD Diaphorase Chromogen_ox Oxidized Chromogen Chromogen_red Reduced Chromogen (Colored Product) Chromogen_ox->Chromogen_red Diaphorase Spectrophotometer Spectrophotometer (measures absorbance of colored product) Chromogen_red->Spectrophotometer Measurement Validation_Workflow cluster_prep Sample Preparation cluster_enzymatic Enzymatic Assay cluster_lcms LC-MS/MS Analysis cluster_comparison Data Comparison & Validation start Serum/Plasma Sample split Split Sample start->split enzymatic_assay Perform Total Bile Acid Enzymatic Assay split->enzymatic_assay lcms_prep Protein Precipitation & Extraction split->lcms_prep enzymatic_result Total Bile Acid Concentration enzymatic_assay->enzymatic_result compare Compare Results enzymatic_result->compare lcms_analysis LC Separation & MS/MS Detection lcms_prep->lcms_analysis lcms_result Individual Bile Acid Concentrations (including this compound) lcms_analysis->lcms_result lcms_result->compare validate Validate Specificity and Accuracy compare->validate

References

Allocholic Acid Cross-Reactivity in Bile Acid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of individual bile acids is crucial for understanding their physiological roles and their implications in various diseases. Immunoassays, such as ELISA and radioimmunoassay (RIA), are common methods for bile acid detection due to their high sensitivity and throughput. However, a significant challenge in immunoassay development is the potential for cross-reactivity, where antibodies designed for a specific analyte bind to other structurally similar molecules, leading to inaccurate measurements. This guide provides a comparative overview of the cross-reactivity of various bile acids in commercially available immunoassays and highlights the largely uncharacterized cross-reactivity of allocholic acid.

Executive Summary

Immunoassays for primary bile acids such as cholic acid (CA) and chenodeoxycholic acid (CDCA) exhibit varying degrees of cross-reactivity with other bile acids. While manufacturers often provide cross-reactivity data for common bile acids, information regarding this compound is conspicuously absent from most datasheets and scientific literature. This lack of data presents a potential pitfall for researchers studying bile acid metabolism, as the presence of this compound in samples could lead to overestimated concentrations of the target bile acid if significant cross-reactivity exists. This guide aims to summarize the available cross-reactivity data for major bile acid immunoassays and to underscore the critical need for validation when this compound is a potential interferent.

Comparative Cross-Reactivity Data

The following tables summarize the reported cross-reactivity of various bile acids in immunoassays for Cholic Acid and Chenodeoxycholic Acid. Data is compiled from commercially available ELISA kit datasheets and peer-reviewed publications. It is important to note that cross-reactivity can vary between different antibody lots and assay formats.

Table 1: Cross-Reactivity in Cholic Acid (CA) Immunoassays

Compound% Cross-Reactivity (Typical)
Cholic Acid 100
Glycocholic Acid (GCA)Variable (Often high)
Taurocholic Acid (TCA)Variable (Often high)
Deoxycholic Acid (DCA)Low to moderate
Chenodeoxycholic Acid (CDCA)Low
Lithocholic Acid (LCA)Very Low
Ursodeoxycholic Acid (UDCA)Very Low
This compound Data Not Available

Table 2: Cross-Reactivity in Chenodeoxycholic Acid (CDCA) Immunoassays

Compound% Cross-Reactivity (Typical)
Chenodeoxycholic Acid 100
Glycochenodeoxycholic Acid (GCDCA)Variable (Often high)
Taurochenodeoxycholic Acid (TCDCA)Variable (Often high)
Cholic Acid (CA)Low[1]
Deoxycholic Acid (DCA)Low to moderate[1]
Lithocholic Acid (LCA)Low
Ursodeoxycholic Acid (UDCA)Low[1]
This compound Data Not Available

Experimental Protocols

The determination of antibody specificity and cross-reactivity is a critical component of immunoassay validation. A standard method for assessing cross-reactivity is through a competitive inhibition assay.

General Protocol for Cross-Reactivity Testing in a Competitive ELISA
  • Preparation of Standards: Prepare a standard curve for the primary analyte (e.g., Cholic Acid) at a range of known concentrations.

  • Preparation of Test Compounds: Prepare solutions of potentially cross-reacting compounds (e.g., this compound, Deoxycholic Acid) at various concentrations.

  • Assay Procedure:

    • Coat a microplate with a conjugate of the primary analyte.

    • Add a fixed concentration of the primary antibody to wells containing either the standard or the test compound.

    • Incubate to allow for competitive binding of the free analyte/test compound and the coated analyte to the primary antibody.

    • Wash the plate to remove unbound reagents.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Wash the plate.

    • Add a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent).

    • Measure the signal intensity.

  • Data Analysis:

    • Calculate the concentration of the primary analyte that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the IC50 for each of the test compounds.

    • The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

Visualizing Experimental and Biological Pathways

To aid in the understanding of the experimental workflow and the relevant biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Standard Primary Analyte Standard Curve Add_Ab Add Primary Antibody & Standard/Test Compound Standard->Add_Ab Test_Compounds Potential Cross-Reactants (e.g., this compound) Test_Compounds->Add_Ab Coated_Plate Analyte-Coated Microplate Coated_Plate->Add_Ab Incubate1 Competitive Binding Add_Ab->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Sec_Ab Add Enzyme-Linked Secondary Antibody Wash1->Add_Sec_Ab Incubate2 Incubation Add_Sec_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Read_Signal Measure Signal Add_Substrate->Read_Signal Calc_IC50 Calculate IC50 Read_Signal->Calc_IC50 Calc_CR % Cross-Reactivity Calculation Calc_IC50->Calc_CR

Figure 1. Experimental workflow for determining immunoassay cross-reactivity.

Bile acids are not only involved in digestion but are also important signaling molecules that activate nuclear receptors and G protein-coupled receptors. The major signaling pathways are mediated by the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).

bile_acid_signaling Simplified Bile Acid Signaling Pathways cluster_cell Hepatocyte / Enterocyte BA Bile Acids (e.g., CA, CDCA) FXR FXR BA->FXR TGR5 TGR5 (GPCR) BA->TGR5 Extracellular FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR Gene_Expression Target Gene Expression FXR_RXR->Gene_Expression Binds to FXRE AC Adenylate Cyclase TGR5->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB CREB->Gene_Expression

Figure 2. Key bile acid signaling pathways involving FXR and TGR5.

Conclusion and Recommendations

The available data from immunoassays for major bile acids indicate a general lack of reported cross-reactivity with this compound. This represents a significant data gap for researchers in the field of bile acid metabolism. The structural similarity between this compound and other bile acids suggests that some degree of cross-reactivity is possible. Therefore, it is imperative for researchers to:

  • Exercise Caution: Be aware of the potential for interference from this compound when using immunoassays to quantify other bile acids, especially in samples where this compound may be present (e.g., in certain cholestatic conditions or during fetal development).

  • Request Information: Contact immunoassay manufacturers to inquire if they have any in-house data on this compound cross-reactivity.

  • Perform Validation: Whenever possible, perform in-house validation of bile acid immunoassays using purified this compound to determine its cross-reactivity in the specific assay being used.

  • Consider Alternative Methods: For studies where the accurate quantification of individual bile acids in complex mixtures is critical, consider using a more specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for bile acid analysis.

By being mindful of these potential limitations and taking appropriate validation steps, researchers can ensure the accuracy and reliability of their bile acid quantification data.

References

A Comparative Analysis of the Choleretic Effects of Allocholic Acid and Taurocholic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the choleretic properties of Allocholic acid and taurocholic acid, focusing on their mechanisms of action, efficacy, and the underlying signaling pathways. The information is supported by experimental data to aid in research and drug development endeavors.

Executive Summary

This compound, particularly in its taurine-conjugated form (tauro-allo-cholic acid or TACA), demonstrates a significantly more potent choleretic effect compared to taurocholic acid (TCA). Experimental evidence in murine models reveals that while the overall bile acid output of TACA is lower, it induces a substantially higher volume of bile flow. This difference is primarily attributed to their distinct interactions with key hepatic bile acid transporters. Taurocholic acid is efficiently taken up by the Na+-taurocholate cotransporting polypeptide (NTCP) and secreted into the bile via the Bile Salt Export Pump (BSEP). In contrast, TACA exhibits lower uptake by NTCP and is not a substrate for BSEP, suggesting an alternative, BSEP-independent secretory pathway that is coupled to a greater osmotic water flux, resulting in its pronounced choleretic activity.

Quantitative Data Comparison

The following table summarizes the key quantitative differences in the choleretic effects of tauro-allo-cholic acid (TACA) and taurocholic acid (TCA) based on in vivo studies in mice.

ParameterTauro-allo-cholic acid (TACA)Taurocholic acid (TCA)Reference
Bile Flow 9-fold higher than TCABaseline[1][2]
Bile Output 50% lower than TCABaseline[1][2]
NTCP-mediated Uptake Lower than TCAHigher than TACA[1][2]
BSEP-mediated Transport No ATP-dependent transport observedATP-dependent transport[1][2]

Mechanisms of Choleretic Action

The differential choleretic effects of this compound and taurocholic acid stem from their distinct interactions with the hepatocellular transport machinery responsible for bile formation.

Taurocholic Acid (TCA): As a primary conjugated bile acid, TCA follows the well-established pathway for bile salt-dependent bile flow. It is actively taken up from the sinusoidal blood into hepatocytes by the Na+-taurocholate cotransporting polypeptide (NTCP) and to a lesser extent by organic anion transporting polypeptides (OATPs)[3][4]. Inside the hepatocyte, TCA is trafficked to the canalicular membrane and secreted into the bile canaliculus by the ATP-dependent Bile Salt Export Pump (BSEP)[3][5]. The secretion of TCA into the bile creates a potent osmotic gradient, driving the movement of water and other electrolytes into the canaliculi, thus generating bile flow[6].

This compound (as TACA): Tauro-allo-cholic acid (TACA) exhibits a markedly different mechanism. Its uptake into hepatocytes via NTCP is less efficient compared to TCA[1][2]. Crucially, TACA is not a substrate for BSEP, the primary canalicular bile salt transporter[1][2]. This indicates that TACA is secreted into the bile via an alternative, BSEP-independent pathway. While the exact transporter remains to be definitively identified, this alternative route appears to be coupled with a significantly greater osmotic effect, leading to a much higher volume of bile secretion per molecule of bile acid transported. This "hypercholeretic" activity makes this compound a compound of significant interest for its potential therapeutic applications in cholestatic conditions.

Signaling Pathways

The regulation of bile acid transport and choleresis involves complex signaling pathways. While specific comparative studies on the signaling cascades activated by this compound versus taurocholic acid are limited, a general understanding of bile acid-activated pathways provides a framework for their likely mechanisms. Bile acids are known to activate various nuclear receptors and cell signaling cascades that influence the expression and function of transporters.

The distinct interaction of TCA and TACA with BSEP suggests a differential impact on signaling pathways that regulate this transporter. The BSEP-independent secretion of TACA may involve other canalicular transporters whose activity could be modulated by different signaling cascades.

Bile_Acid_Signaling cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus TCA_blood Taurocholic Acid (TCA) NTCP NTCP/OATPs TCA_blood->NTCP High Affinity TACA_blood Tauro-allo-cholic Acid (TACA) TACA_blood->NTCP Low Affinity TCA_hep TCA NTCP->TCA_hep TACA_hep TACA NTCP->TACA_hep BSEP BSEP TCA_hep->BSEP ATP-dependent Signaling Intracellular Signaling (e.g., PKC, PI3K) TCA_hep->Signaling Alternative_Transporter Alternative Transporter(s) TACA_hep->Alternative_Transporter BSEP-independent TACA_hep->Signaling TCA_bile TCA BSEP->TCA_bile TACA_bile TACA Alternative_Transporter->TACA_bile Signaling->BSEP Regulation Signaling->Alternative_Transporter Regulation Moderate_Bile_Flow Moderate Bile Flow TCA_bile->Moderate_Bile_Flow High_Bile_Flow High Bile Flow TACA_bile->High_Bile_Flow

Caption: Comparative transport pathways of TCA and TACA in hepatocytes.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate and compare the choleretic effects of bile acids.

In Vivo Measurement of Bile Flow in Mice

This protocol outlines the direct measurement of bile flow in anesthetized mice.

1. Animal Preparation:

  • Adult male mice (e.g., C57BL/6) are fasted overnight with free access to water.
  • Anesthesia is induced and maintained using a suitable agent (e.g., isoflurane).
  • The animal's body temperature is maintained at 37°C using a heating pad.

2. Surgical Procedure:

  • A midline laparotomy is performed to expose the abdominal cavity.
  • The common bile duct is carefully isolated and ligated distally, close to the duodenum.
  • A small incision is made in the bile duct, and a catheter (e.g., PE-10 tubing) is inserted towards the liver and secured with a suture[7].

3. Bile Collection and Measurement:

  • The external end of the catheter is placed in a pre-weighed collection tube.
  • Bile is collected for a predetermined period (e.g., 10-15 minute intervals).
  • The volume of bile is determined gravimetrically, assuming a density of 1 g/mL[8].
  • Test compounds (this compound or taurocholic acid) are administered, typically via intravenous infusion, and bile flow is monitored over time.

In Vitro Bile Acid Transport Assay Using Vesicular Membranes

This protocol describes the use of inside-out membrane vesicles to assess the interaction of bile acids with specific transporters like BSEP.

1. Vesicle Preparation:

  • Inside-out membrane vesicles are prepared from cell lines (e.g., Sf9 or HEK293) overexpressing the transporter of interest (e.g., human BSEP)[9][10].
  • Control vesicles from non-transfected cells are also prepared.

2. Transport Reaction:

  • A reaction mixture is prepared containing the vesicles, a radiolabeled or fluorescently tagged bile acid substrate (e.g., [3H]taurocholic acid), and a buffer solution[10].
  • The test compound (e.g., TACA) is added to assess its potential as a substrate or inhibitor.
  • The transport reaction is initiated by the addition of ATP (for ATP-dependent transporters like BSEP) or an appropriate ion gradient. A control reaction with AMP is also run[10].

3. Measurement of Uptake:

  • The reaction is stopped at specific time points by rapid filtration through a filter membrane that retains the vesicles.
  • The filter is washed with an ice-cold stop buffer to remove any unbound substrate.
  • The amount of substrate transported into the vesicles is quantified by measuring the radioactivity or fluorescence retained on the filter[10].
  • ATP-dependent transport is calculated by subtracting the uptake in the presence of AMP from that in the presence of ATP.

Hepatocellular Uptake Assay

This protocol is used to determine the uptake of bile acids into hepatocytes, mediated by transporters such as NTCP.

1. Cell Culture:

  • Primary hepatocytes or cell lines stably expressing uptake transporters (e.g., CHO cells expressing NTCP) are cultured in appropriate plates.

2. Uptake Experiment:

  • The cells are washed with a pre-warmed buffer.
  • An uptake buffer containing the radiolabeled or fluorescently labeled bile acid (e.g., [14C]taurocholic acid) is added to the cells.
  • For Na+-dependent transporters like NTCP, experiments are conducted in both the presence and absence of sodium to determine the specific contribution of the transporter[11].
  • The uptake is allowed to proceed for a short period at 37°C.

3. Quantification:

  • The uptake is terminated by rapidly washing the cells with ice-cold buffer.
  • The cells are lysed, and the intracellular concentration of the labeled bile acid is determined using a scintillation counter or fluorometer.
  • The protein concentration of the cell lysate is measured to normalize the uptake data.

Conclusion

The available evidence strongly indicates that this compound, particularly as TACA, is a more potent choleretic agent than taurocholic acid. This enhanced effect is attributed to its unique BSEP-independent secretory pathway, which results in a greater osmotic drive for bile formation. These findings highlight this compound as a promising candidate for further investigation in the context of developing novel therapies for cholestatic liver diseases. The distinct mechanisms of action between these two bile acids offer valuable insights for researchers and drug developers in the field of hepatobiliary transport and its modulation.

References

In vitro comparison of Allocholic acid and chenodeoxycholic acid on FXR activation.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. Its modulation presents a promising therapeutic avenue for a range of metabolic diseases. Among the endogenous ligands for FXR, chenodeoxycholic acid (CDCA) is a well-established and potent agonist. This guide provides an in vitro comparison of the FXR activation potential of Allocholic acid against the benchmark agonist, chenodeoxycholic acid, supported by experimental data and detailed protocols.

Quantitative Comparison of FXR Activation

CompoundChemical StructureEC50 for FXR Activation (in vitro)Maximal Activation
This compound [Image of this compound structure]Data not availableData not available
Chenodeoxycholic acid (CDCA) [Image of Chenodeoxycholic acid structure]~10-50 µM[1]Potent agonist

Note: The EC50 of CDCA can vary depending on the specific cell line, reporter construct, and experimental conditions used in the in vitro assay.

FXR Signaling Pathway

The activation of FXR by a ligand such as chenodeoxycholic acid initiates a cascade of molecular events that regulate gene expression. Upon ligand binding in the cytoplasm, FXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

FXR_Signaling_Pathway cluster_nucleus Nucleus Ligand Bile Acid (e.g., CDCA) FXR_inactive FXR Ligand->FXR_inactive FXR_active FXR FXR_inactive->FXR_active Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation FXR_RXR_dimer FXR-RXR Heterodimer FXR_active->FXR_RXR_dimer RXR_active->FXR_RXR_dimer FXRE FXRE FXR_RXR_dimer->FXRE Binds Target_Genes Target Genes (e.g., SHP, BSEP) FXRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein Proteins mRNA->Protein Translation

Caption: FXR Signaling Pathway Activation by a Bile Acid Ligand.

Experimental Protocols

To assess the in vitro activation of FXR by compounds like this compound and chenodeoxycholic acid, several experimental assays can be employed. The most common are reporter gene assays and competitive binding assays.

FXR Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate FXR and induce the expression of a reporter gene.

Objective: To quantify the dose-dependent activation of FXR by a test compound.

Materials:

  • Cell Line: Human embryonic kidney 293 (HEK293T) cells or a similar easily transfectable cell line.

  • Plasmids:

    • An expression vector for human FXR.

    • An expression vector for human RXRα.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an FXRE.

    • A control plasmid expressing Renilla luciferase for normalization.

  • Reagents:

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

    • Transfection reagent (e.g., Lipofectamine).

    • Test compounds (this compound, chenodeoxycholic acid).

    • Luciferase assay reagent.

    • Phosphate-buffered saline (PBS).

Procedure:

Reporter_Assay_Workflow A 1. Cell Seeding Seed HEK293T cells in a 96-well plate. B 2. Transfection Co-transfect cells with FXR, RXR, FXRE-luciferase, and Renilla plasmids. A->B C 3. Compound Treatment Incubate transfected cells with varying concentrations of test compounds. B->C D 4. Cell Lysis Lyse the cells to release cellular contents. C->D E 5. Luciferase Assay Measure firefly and Renilla luciferase activity. D->E F 6. Data Analysis Normalize firefly to Renilla luciferase activity and plot dose-response curves to determine EC50. E->F

Caption: Workflow for a typical FXR reporter gene assay.

  • Cell Seeding: Plate HEK293T cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the FXR, RXR, FXRE-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or chenodeoxycholic acid. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and calculate the EC50 values.

FXR Competitive Binding Assay

This assay determines the ability of a test compound to compete with a known fluorescently labeled FXR ligand for binding to the FXR ligand-binding domain (LBD).

Objective: To determine the binding affinity (Ki) of a test compound to the FXR LBD.

Materials:

  • Proteins: Purified recombinant human FXR LBD.

  • Fluorescent Ligand: A fluorescently labeled known FXR agonist (e.g., a fluorescent derivative of a potent synthetic agonist).

  • Reagents:

    • Assay buffer.

    • Test compounds (this compound, chenodeoxycholic acid).

  • Instrumentation: A plate reader capable of measuring fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Assay Setup: In a microplate, combine the purified FXR LBD and the fluorescent ligand at fixed concentrations in the assay buffer.

  • Compound Addition: Add varying concentrations of the unlabeled test compounds (this compound or chenodeoxycholic acid) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence signal (e.g., fluorescence polarization or TR-FRET ratio) using a plate reader.

  • Data Analysis: The displacement of the fluorescent ligand by the test compound will result in a change in the fluorescence signal. Plot the signal against the concentration of the test compound to generate a competition curve. From this curve, the IC50 (the concentration of the test compound that displaces 50% of the fluorescent ligand) can be determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Concluding Remarks

Chenodeoxycholic acid is a well-characterized, potent endogenous agonist of the farnesoid X receptor. While this compound is structurally related, there is a notable lack of publicly available quantitative data regarding its in vitro efficacy and potency in activating FXR. The experimental protocols detailed in this guide provide a robust framework for researchers to directly compare the FXR activation profiles of these and other bile acid derivatives. Such comparative studies are essential for elucidating the structure-activity relationships of FXR ligands and for the development of novel therapeutic agents targeting FXR-mediated signaling pathways. Future in vitro studies are warranted to fully characterize the FXR agonistic properties of this compound and to understand its potential physiological and pharmacological roles.

References

A Head-to-Head Comparative Analysis of Allocholic Acid and its Taurine Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Allocholic acid (ACA) and its taurine conjugate, Taurothis compound (TACA). This document summarizes their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Introduction

This compound (ACA) is a C-5 epimer of cholic acid, characterized by an A/B ring trans fusion, giving it a planar ("flat") structure.[1] It is considered a fetal bile acid that can reappear in adults during liver regeneration and carcinogenesis.[2][3][4] Like other primary bile acids, ACA can be conjugated in the liver, primarily with taurine or glycine. The taurine conjugate of this compound is Taurothis compound (TACA). This guide focuses on the comparative aspects of ACA and TACA, with Taurocholic acid (TCA), the taurine conjugate of the more common cholic acid, often used as a key comparator in experimental studies.

Physicochemical Properties

The addition of a taurine molecule significantly alters the physicochemical properties of this compound, primarily increasing its water solubility and lowering its pKa. This has profound implications for its biological transport and detergent activity.

PropertyThis compound (ACA)Taurothis compound (TACA)Reference
Molecular Formula C₂₄H₄₀O₅C₂₆H₄₅NO₇S[5]
Molecular Weight 408.57 g/mol 515.70 g/mol [5]
Structure Steroid nucleus with a C-5α configurationThis compound conjugated to a taurine molecule via an amide linkage[1]
Solubility Sparingly soluble in waterHigher water solubility[6]
pKa Higher (less acidic)Lower (more acidic)[6]

Comparative Biological Activity

The most comprehensive head-to-head comparison of the biological activities of TACA and a structurally related taurine-conjugated bile acid, TCA, was conducted by Mendoza et al. (2003).[1][7][8] Their findings are summarized below.

Interaction with Bile Acid Transporters

The transport of bile acids across hepatocyte membranes is a critical step in their enterohepatic circulation. Studies in vitro have revealed significant differences in how TACA and TCA interact with key bile acid transporters.

TransporterSubstrateFindingQuantitative DataReference
Oatp1 [¹⁴C]TACA vs. [¹⁴C]TCAUptake of TACA is significantly lower than TCA.TACA uptake is ~25% of TCA uptake in CHO cells expressing rat Oatp1.[1][7]
Ntcp [¹⁴C]TACA vs. [¹⁴C]TCAUptake of TACA is significantly lower than TCA.TACA uptake is ~30% of TCA uptake in CHO cells expressing rat Ntcp.[1][7]
Bsep [¹⁴C]TACANo ATP-dependent transport of TACA was observed.-[1][7]
Bsep [³H]TCA in the presence of TACATACA inhibits the ATP-dependent transport of TCA.100 µM TACA inhibits TCA transport by ~50% in membrane vesicles from Sf9 cells expressing rat or mouse Bsep.[1][7]
In Vivo Effects on Biliary Physiology

Animal studies have highlighted distinct differences in the in vivo handling and physiological effects of TACA compared to TCA.

ParameterAnimal ModelFindingQuantitative DataReference
Biliary Secretion RatTACA is secreted into bile without major biotransformation.-[1][7]
Clearance RatTACA has a lower clearance than TCA.-[1][7]
Half-life RatTACA has a longer half-life than TCA.-[1][7]
Bile Output MouseTACA bile output is lower than that of TCA.TACA output is ~50% lower than TCA output.[1][7]
Bile Flow MouseTACA induces a significantly higher bile flow than TCA.TACA induces a 9-fold higher bile flow than TCA.[1][7]
Effects on Hepatocytes

Despite differences in transport and bile flow induction, the direct effects of TACA and TCA on hepatocytes appear to be similar under the conditions tested.

ParameterCell ModelFindingQuantitative DataReference
DNA Synthesis Rat HepatocytesBoth TACA and TCA similarly affect the rate of DNA synthesis.No significant difference observed.[1][7]
Gene Expression Rat HepatocytesExpression of α-fetoprotein, albumin, Ntcp, and Bsep are similarly affected by both isomers.No significant difference observed.[1][7]
Cell Viability Rat HepatocytesBoth TACA and TCA have similar effects on hepatocyte viability.No significant difference observed.[1][7]
Apoptosis Rat HepatocytesBoth TACA and TCA similarly affect hepatocyte apoptosis.No significant difference observed.[1][7]
Nuclear Translocation Rat HepatocytesTranslocation into the hepatocyte nucleus is higher for TACA than for TCA, despite lower intracellular levels of TACA.-[1][7]

Signaling Pathways

While direct signaling pathways for this compound and its taurine conjugate are not extensively elucidated, research on structurally similar "allo" bile acids and other bile acids provides insights into potential mechanisms.

Recent studies have shown that Allo-lithocholic acid (alloLCA), another C-5α epimer of a secondary bile acid, can modulate immune responses by acting as a dual agonist for the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt).[9] These interactions lead to the prevention of M1 macrophage polarization and Th17 polarization of CD4+ cells.[9] Given the structural similarities, it is plausible that this compound and its taurine conjugate may also interact with these receptors.

The activation of GPBAR1 by bile acids typically leads to an increase in intracellular cyclic AMP (cAMP), which in turn can influence a variety of downstream signaling cascades involved in inflammation and metabolism.[5][10] The inverse agonism of RORγt by certain bile acid metabolites can suppress the differentiation of pro-inflammatory Th17 cells.[3][11]

Potential Signaling Pathways of this compound and its Conjugate cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus ACA/TACA This compound or Taurothis compound GPBAR1 GPBAR1 (TGR5) ACA/TACA->GPBAR1 Agonism (?) RORgt RORγt ACA/TACA->RORgt Inverse Agonism (?) AC Adenylate Cyclase GPBAR1->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression Th17 Th17 Differentiation RORgt->Th17 Inhibition

Caption: Potential signaling pathways for this compound and its taurine conjugate.

Experimental Protocols

The following are summaries of the methodologies used in the key comparative studies.

Synthesis of Taurothis compound

The synthesis of TACA can be achieved through a one-step conjugation of this compound with taurine using a peptide coupling reagent.

  • Activation of this compound: this compound is dissolved in a suitable organic solvent (e.g., acetone).

  • Mixed Anhydride Formation: Triethylamine and then ethyl chloroformate are added to the cooled solution to form a mixed carbonic-carboxylic acid anhydride.

  • Conjugation with Taurine: The resulting activated this compound is then reacted with a solution of taurine in water, with the pH adjusted to be alkaline.

  • Purification: The resulting TACA is then purified, typically by crystallization and washing with an organic solvent to remove unreacted starting materials.

Synthesis of Taurothis compound ACA This compound Intermediate Mixed Carbonic-Carboxylic Acid Anhydride ACA->Intermediate + Reagents1 1. Triethylamine 2. Ethyl Chloroformate in Acetone TACA Taurothis compound Intermediate->TACA + Taurine Taurine in Aqueous Base

Caption: Workflow for the synthesis of Taurothis compound.

Bile Acid Uptake Assay in Transfected CHO Cells

This assay is used to determine the kinetics of bile acid transport by specific transporters.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected to express the bile acid transporter of interest (e.g., Oatp1, Ntcp).

  • Plating: Cells are plated in multi-well plates and allowed to adhere.

  • Uptake Experiment:

    • Cells are washed with a pre-warmed buffer.

    • An uptake solution containing a radiolabeled bile acid (e.g., [¹⁴C]TACA or [¹⁴C]TCA) is added to the cells for a short incubation period (e.g., 10 seconds to 1 minute).

    • The uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • Quantification:

    • Cells are lysed.

    • The amount of radioactivity in the cell lysate is measured using a scintillation counter.

    • The protein concentration of the lysate is determined to normalize the uptake data.

  • Data Analysis: The rate of uptake is calculated and can be used to determine kinetic parameters such as Km and Vmax.

Bsep-mediated Transport Assay in Sf9 Membrane Vesicles

This assay assesses the ability of a compound to be transported by or to inhibit the Bile Salt Export Pump (Bsep).

  • Vesicle Preparation: Membrane vesicles are prepared from Sf9 insect cells overexpressing the Bsep transporter.

  • Transport Reaction:

    • Vesicles are incubated with a radiolabeled substrate (e.g., [³H]TCA) in the presence of ATP and an ATP-regenerating system.

    • To test for inhibition, the test compound (e.g., TACA) is included in the incubation mixture.

    • The reaction is stopped by adding an ice-cold stop solution and rapid filtration through a filter membrane.

  • Quantification: The radioactivity retained on the filter (representing the amount of substrate transported into the vesicles) is measured by scintillation counting.

  • Data Analysis: ATP-dependent transport is calculated by subtracting the transport in the absence of ATP from that in its presence.

In Vivo Bile Flow Measurement in Mice

This procedure is used to determine the choleretic potential of a compound.

  • Animal Preparation: Mice are anesthetized, and their body temperature is maintained.

  • Cannulation: The common bile duct is carefully exposed and cannulated with a small-bore tubing (e.g., PE-10).

  • Bile Collection: Bile is collected into pre-weighed tubes at regular intervals.

  • Compound Administration: The test compound (e.g., TACA or TCA) can be administered intravenously.

  • Measurement: The volume of bile collected over time is determined gravimetrically, and the bile flow rate is calculated.

Hepatocyte Apoptosis Assay (Hoechst Staining)

This method is used to visualize and quantify apoptotic cells based on nuclear morphology.

  • Cell Treatment: Isolated hepatocytes are treated with the test compounds (e.g., ACA, TACA) for a specified period.

  • Staining: Cells are stained with Hoechst 33342, a fluorescent dye that binds to DNA.

  • Visualization: Cells are visualized using a fluorescence microscope.

    • Normal cells exhibit uniformly stained, round nuclei.

    • Apoptotic cells show condensed and fragmented nuclei that are brightly stained.

  • Quantification: The percentage of apoptotic cells is determined by counting the number of cells with apoptotic nuclei relative to the total number of cells in multiple fields.

Experimental Workflow for Comparative Analysis cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Transporter_Assay Bile Acid Transporter Assays (CHO cells, Sf9 vesicles) Data_Analysis Comparative Data Analysis Transporter_Assay->Data_Analysis Hepatocyte_Assay Hepatocyte Assays (Viability, Apoptosis, Gene Expression) Hepatocyte_Assay->Data_Analysis Animal_Model Animal Model (Rat or Mouse) Bile_Flow Bile Flow & Composition Analysis Animal_Model->Bile_Flow PK_Analysis Pharmacokinetic Analysis (Clearance, Half-life) Animal_Model->PK_Analysis Bile_Flow->Data_Analysis PK_Analysis->Data_Analysis ACA_TACA This compound (ACA) & Taurothis compound (TACA) ACA_TACA->Transporter_Assay ACA_TACA->Hepatocyte_Assay ACA_TACA->Animal_Model

Caption: General experimental workflow for the comparative analysis of ACA and TACA.

Conclusion

The conjugation of this compound with taurine to form taurothis compound significantly alters its physicochemical properties, leading to distinct differences in its interaction with key hepatic transporters and its in vivo effects on biliary physiology. Notably, TACA is a potent choleretic, inducing a much higher bile flow than its 5β-epimer counterpart, TCA, despite being a poorer substrate for the uptake transporters Oatp1 and Ntcp and not being a substrate for the canalicular export pump Bsep.[1][7] This suggests that TACA may be secreted into the bile via an alternative, Bsep-independent pathway. The increased nuclear translocation of TACA compared to TCA also warrants further investigation into its potential role in regulating gene expression.[1][7] While the direct effects on hepatocyte viability and apoptosis appear similar to those of TCA, the unique transport and choleretic properties of TACA suggest that its physiological and pathophysiological roles may differ significantly from those of the more common bile acids. Further research into the specific signaling pathways modulated by this compound and its taurine conjugate is needed to fully understand their biological significance.

References

Allocholic Acid: A Novel Anti-Cholestatic Agent Shows Promise in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

GUANGZHOU, China – Allocholic acid (ACA), a bile acid naturally present during fetal development and liver regeneration, has demonstrated significant efficacy in a preclinical model of cholestasis, a condition characterized by the harmful accumulation of bile acids in the liver. A recent study highlights its potential as a novel therapeutic agent, offering a distinct mechanism of action compared to existing anti-cholestatic drugs such as Ursodeoxycholic acid (UDCA), Obeticholic acid (OCA), and fibrates. This comparison guide provides an in-depth evaluation of this compound's efficacy and mechanism of action alongside other prominent anti-cholestatic agents, supported by available experimental data for researchers, scientists, and drug development professionals.

Comparative Efficacy of Anti-Cholestatic Agents

The therapeutic efficacy of anti-cholestatic agents is primarily evaluated by their ability to reduce key biochemical markers of liver damage and cholestasis, namely serum alkaline phosphatase (ALP), and total and direct bilirubin. The following tables summarize the available quantitative data from preclinical and clinical studies.

Agent Study Type Model/Patient Population Key Efficacy Endpoints Notable Findings
This compound (ACA) PreclinicalANIT-induced cholestasis in miceReduction in serum AST, ALP, and DBILACA treatment effectively reduced levels of key liver injury markers and ameliorated pathological damage caused by cholestasis.[1]
Ursodeoxycholic Acid (UDCA) Clinical TrialPrimary Biliary Cholangitis (PBC)Improved serum liver chemistries (bilirubin, ALP), reduced Mayo risk score, improved liver histology, delayed fibrosis progression.UDCA is a first-line therapy for PBC and has been shown to improve long-term outcomes.[2] However, up to 40% of patients have an incomplete response.[3]
Obeticholic Acid (OCA) Phase 3 Clinical Trial (POISE)Primary Biliary Cholangitis (PBC) with inadequate response to UDCAPrimary Endpoint: ≥15% reduction in ALP from baseline and normal total bilirubin levels.At 12 months, 46-47% of patients receiving OCA achieved the primary endpoint, compared to 10% in the placebo group.[4][5]
Fenofibrate Randomized Controlled TrialPrimary Biliary Cholangitis (PBC) with incomplete response to UDCANormalization of ALP, γ-GT, and total bilirubin.At 12 months, 20.8% of patients in the fenofibrate group achieved normalization of all three markers, compared to 0% in the control group. 54.2% in the fenofibrate group achieved normal ALP levels.[6][7]

Mechanisms of Action: A Divergent Approach to Cholestasis

The anti-cholestatic agents discussed herein employ distinct molecular mechanisms to alleviate liver injury. While OCA and fibrates target well-defined nuclear receptors, and UDCA exhibits pleiotropic effects, this compound appears to modulate bile acid homeostasis through a novel pathway.

This compound (ACA): Preclinical evidence suggests that ACA's primary mechanism involves the regulation of bile acid synthesis and transport. It has been shown to significantly downregulate the expression of the hepatic bile acid synthase Cyp8b1, thereby inhibiting the production of cholic acid. Concurrently, ACA enhances the expression of the hepatic efflux transporter Mrp4 and the renal efflux transporters Mdr1 and Mrp2, promoting the removal of excess bile acids from the liver and their elimination through the kidneys.[1] The direct receptor target for ACA is still under investigation, with no conclusive evidence of direct activation of FXR, PPARα, or TGR5 to date.

Ursodeoxycholic Acid (UDCA): UDCA, a hydrophilic bile acid, exerts its effects through multiple mechanisms. It protects liver cells from the toxicity of more hydrophobic bile acids, stimulates bile flow (choleretic effect), and inhibits apoptosis (programmed cell death) of liver cells.[8]

Obeticholic Acid (OCA): OCA is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, inflammatory, and fibrotic pathways.[8] Activation of FXR by OCA suppresses the synthesis of bile acids in the liver and increases their transport out of liver cells.[4]

Fibrates (e.g., Fenofibrate): Fibrates are agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), another nuclear receptor that plays a role in lipid metabolism and inflammation.[9] In the context of cholestasis, PPARα activation is thought to regulate bile acid synthesis and transport.[10][11]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of these anti-cholestatic agents, the following diagrams illustrate their primary signaling pathways and a generalized experimental workflow for their evaluation.

cluster_ACA This compound (ACA) Pathway ACA This compound Cyp8b1 Cyp8b1 (Bile Acid Synthesis) ACA->Cyp8b1 Inhibition Mrp4 Mrp4 (Hepatic Efflux) ACA->Mrp4 Upregulation Mdr1_Mrp2 Mdr1/Mrp2 (Renal Efflux) ACA->Mdr1_Mrp2 Upregulation

This compound's Proposed Mechanism of Action.

cluster_OCA Obeticholic Acid (OCA) Pathway OCA Obeticholic Acid FXR FXR Activation OCA->FXR CYP7A1 CYP7A1 (Bile Acid Synthesis) FXR->CYP7A1 Inhibition BSEP BSEP (Bile Salt Export Pump) FXR->BSEP Upregulation

Obeticholic Acid's FXR-Mediated Mechanism.

cluster_Fibrates Fibrates Pathway Fibrates Fibrates PPARa PPARα Activation Fibrates->PPARa BA_Metabolism Bile Acid Metabolism & Transport Genes PPARa->BA_Metabolism Regulation Inflammation Inflammatory Pathways PPARa->Inflammation Inhibition

Fibrates' PPARα-Mediated Mechanism.

cluster_Workflow Experimental Workflow for Evaluating Anti-Cholestatic Agents start Induce Cholestasis (e.g., ANIT model in mice or clinical trial in PBC patients) treatment Administer Test Agent (ACA, UDCA, OCA, Fibrates) or Placebo start->treatment biochem Measure Serum Biomarkers (ALP, Bilirubin, AST, ALT) treatment->biochem histology Assess Liver Histopathology treatment->histology gene_expression Analyze Gene Expression (e.g., Cyp8b1, Mrp4, FXR/PPARα targets) treatment->gene_expression end Evaluate Efficacy and Determine Mechanism of Action biochem->end histology->end gene_expression->end

Generalized Experimental Workflow.

Detailed Experimental Protocols

A comprehensive understanding of the efficacy of these agents requires a detailed look at the experimental designs employed in their evaluation.

This compound: ANIT-Induced Cholestasis Mouse Model[1][12]
  • Animal Model: Male C57BL/6 mice are typically used.

  • Induction of Cholestasis: A single oral gavage of alpha-naphthylisothiocyanate (ANIT) at a dose of 100 mg/kg, dissolved in a vehicle such as corn oil, is administered to induce cholestatic liver injury. A control group receives the vehicle alone.

  • Treatment Protocol: The treatment group receives this compound, typically administered orally, at a specified dose and frequency starting before or after ANIT administration, depending on the study design (prophylactic or therapeutic).

  • Endpoint Analysis: After a defined period (e.g., 48 hours), blood and liver tissue are collected.

    • Serum Analysis: Serum levels of ALP, AST, and direct bilirubin (DBIL) are measured using standard biochemical assays.

    • Histopathology: Liver tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of liver injury, including necrosis and inflammation.

    • Gene Expression Analysis: RNA is extracted from liver and kidney tissues, and quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of target genes such as Cyp8b1, Mrp4, Mdr1, and Mrp2.

Obeticholic Acid: POISE Phase 3 Clinical Trial[4][5][13][14]
  • Study Design: A 12-month, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Patients with Primary Biliary Cholangitis (PBC) who have had an inadequate response to or are intolerant of UDCA.

  • Intervention: Patients are randomized to one of three groups:

    • Placebo

    • OCA 5 mg, with titration to 10 mg at 6 months if there is an inadequate response and no safety concerns.

    • OCA 10 mg.

  • Primary Endpoint: A composite of a reduction in serum ALP of at least 15% from baseline and a normal total bilirubin level after 12 months of treatment.

  • Assessments: Blood samples are collected at baseline and at regular intervals throughout the 12-month study period to measure ALP and total bilirubin levels. Safety and tolerability are also monitored.

Fenofibrate: Randomized Controlled Trial in PBC[6][7]
  • Study Design: A randomized, controlled trial.

  • Patient Population: PBC patients with an incomplete response to UDCA.

  • Intervention:

    • Experimental Group: UDCA (13-15 mg/kg/day) in combination with fenofibrate (200 mg/day).

    • Control Group: UDCA (13-15 mg/kg/day) alone.

  • Follow-up: Patients are followed for at least 12 months.

  • Assessments: Serum levels of ALP, gamma-glutamyl transferase (γ-GT), and total bilirubin are measured at 3, 6, and 12 months to assess the biochemical response to treatment.

Conclusion and Future Directions

This compound presents a promising new avenue for the treatment of cholestatic liver diseases, with a mechanism of action that appears to be distinct from current therapies. Its ability to both reduce bile acid synthesis and enhance their elimination offers a dual-pronged approach to mitigating liver injury. Further research is warranted to fully elucidate its molecular targets and signaling pathways, and to translate these encouraging preclinical findings into clinical applications. Direct comparative studies with existing anti-cholestatic agents will be crucial in determining its future role in the management of cholestasis. The detailed experimental protocols provided herein offer a framework for such future investigations.

References

A Comparative Analysis of a Novel Liquid Crystal-Based Biosensor for Allocholic Acid Detection Against Established Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Allocholic Acid (ACA) detection method, the Allo-LC-Sensor, against well-established techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. This compound, a fetal bile acid that reappears in liver regeneration and carcinogenesis, is a molecule of growing interest in biomedical research.[1][2] Accurate and efficient detection methods are crucial for advancing our understanding of its physiological and pathological roles. This document outlines the performance characteristics, experimental protocols, and underlying principles of each method to aid researchers in selecting the most appropriate technique for their specific needs.

Data Presentation: A Quantitative Comparison of this compound Detection Methods

The following table summarizes the key performance metrics for the novel Allo-LC-Sensor and the established detection techniques. This allows for a direct comparison of their capabilities in quantifying this compound.

Performance MetricAllo-LC-Sensor (Hypothetical)HPLC-MS/MSGC-MSEnzymatic Assays
Limit of Detection (LOD) ~1 µM0.001 - 0.006 µmol/L[3]~0.1-1 ng on column~1-3 µmol/L
Limit of Quantification (LOQ) ~5 µM5 ng/mL[4]~0.5-5 ng on column~3 µmol/L[5][6][7]
Dynamic Range 5 µM - 100 µM5 ng/mL - 5000 ng/mL[4]100-fold linear range[8]3 - 138 µmol/L[5][6][7]
Specificity High (dependent on bioreceptor)Very HighHigh (with derivatization)Moderate (measures total bile acids)
Throughput High (potential for multiplexing)ModerateLow to ModerateHigh
Cost per Sample LowHighModerate to HighLow
Sample Preparation MinimalExtensiveExtensive (derivatization required)[8][9][10]Minimal
Instrumentation Simple (Polarized Microscope)Complex (LC and Mass Spectrometer)Complex (GC and Mass Spectrometer)Standard Plate Reader

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

Novel Allo-LC-Sensor Method

This hypothetical method is based on the principles of liquid crystal-based biosensors.

  • Principle: The Allo-LC-Sensor utilizes a liquid crystal interface functionalized with a specific bioreceptor for this compound. The binding of this compound to the receptor disrupts the orientation of the liquid crystal molecules, leading to a detectable change in the optical appearance under polarized light.[11][12][13]

  • Apparatus:

    • Polarized light microscope

    • Glass slides coated with an alignment layer

    • Micropipettes

  • Reagents:

    • Nematic liquid crystal (e.g., 5CB)

    • Bioreceptor with high affinity for this compound (e.g., a specific antibody or a synthetic receptor)

    • Buffer solution (e.g., PBS)

    • This compound standards

  • Procedure:

    • Prepare the sensor surface by coating a glass slide with an alignment layer and immobilizing the this compound-specific bioreceptor.

    • Apply a thin layer of the nematic liquid crystal onto the functionalized surface.

    • Prepare a series of this compound standard solutions and the test sample in the buffer solution.

    • Introduce a small droplet of the standard or sample solution onto the liquid crystal surface.

    • Allow for a short incubation period for the binding to occur.

    • Observe the optical response of the liquid crystal under a polarized light microscope. A change from a dark to a bright image indicates the presence of this compound.

    • Quantification is achieved by correlating the intensity of the optical response to the concentration of the this compound standards.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is considered a gold standard for the quantification of bile acids due to its high sensitivity and specificity.[14]

  • Principle: This technique separates different bile acids based on their physicochemical properties using liquid chromatography, followed by detection and quantification using mass spectrometry.

  • Apparatus:

    • HPLC system with a C18 column

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Reagents:

    • Acetonitrile, methanol, water (HPLC grade)

    • Formic acid or ammonium formate (for mobile phase)

    • This compound analytical standard

    • Internal standard (e.g., a deuterated analog of a bile acid)

  • Procedure:

    • Sample Preparation: Perform a liquid-liquid or solid-phase extraction of bile acids from the biological matrix (e.g., serum, plasma).

    • Chromatographic Separation: Inject the extracted sample into the HPLC system. Use a gradient elution with a C18 column to separate the bile acids.

    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for the specific precursor-product ion transitions of this compound and the internal standard.

    • Quantification: Create a calibration curve by analyzing a series of known concentrations of the this compound standard. Quantify the amount of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of bile acids, though it requires derivatization.

  • Principle: Volatile derivatives of bile acids are separated by gas chromatography and then detected and quantified by mass spectrometry.

  • Apparatus:

    • Gas chromatograph with a capillary column

    • Mass spectrometer

  • Reagents:

    • Derivatization agents (e.g., silylating agents like BSTFA)

    • Organic solvents (e.g., methanol, chloroform) for extraction

    • This compound analytical standard

    • Internal standard

  • Procedure:

    • Extraction and Hydrolysis: Extract the bile acids from the sample. If analyzing conjugated bile acids, perform an enzymatic or chemical hydrolysis to cleave the amino acid conjugates.

    • Derivatization: Evaporate the solvent and react the dried extract with a derivatizing agent to make the bile acids volatile.[10]

    • GC Separation: Inject the derivatized sample into the GC. The different bile acid derivatives are separated based on their boiling points and interaction with the column's stationary phase.

    • MS Detection: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used for identification and quantification.

    • Quantification: Similar to HPLC-MS/MS, a calibration curve is generated using derivatized standards to quantify the this compound in the sample.

Enzymatic Assays

Enzymatic assays offer a simpler and more high-throughput method but generally measure total bile acids.

  • Principle: These assays utilize the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD), which catalyzes the oxidation of the 3α-hydroxyl group common to most bile acids. This reaction produces NADH, which can be measured spectrophotometrically or fluorometrically.

  • Apparatus:

    • Microplate reader (spectrophotometer or fluorometer)

  • Reagents:

    • Commercial enzymatic bile acid assay kit containing 3α-HSD, NAD+, and a chromogenic or fluorogenic substrate.

    • Buffer solution

    • Bile acid standards

  • Procedure:

    • Sample Preparation: Dilute the biological sample as needed with the provided buffer.

    • Reaction Setup: In a microplate, add the sample, standards, and the enzymatic reaction mixture according to the kit instructions.

    • Incubation: Incubate the plate at a specified temperature for a set amount of time to allow the enzymatic reaction to proceed.

    • Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

    • Quantification: Construct a standard curve from the measurements of the bile acid standards and use it to determine the total bile acid concentration in the samples. Note that this method does not specifically quantify this compound but rather the total amount of bile acids present.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for comparing the different this compound detection methods.

G cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological Sample (Serum, Plasma, etc.) Extraction Bile Acid Extraction Sample->Extraction Dilution Dilution (for Enzymatic Assay & LC-Sensor) Sample->Dilution Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLCMS HPLC-MS/MS Extraction->HPLCMS GCMS GC-MS Derivatization->GCMS LCSensor Allo-LC-Sensor Dilution->LCSensor Enzymatic Enzymatic Assay Dilution->Enzymatic Quantification Quantification LCSensor->Quantification HPLCMS->Quantification GCMS->Quantification Enzymatic->Quantification Comparison Method Comparison Quantification->Comparison

Caption: A flowchart of the experimental workflow for the comparative analysis of this compound detection methods.

Bile Acid Synthesis Pathway

This diagram shows the classical pathway of bile acid synthesis, highlighting the formation of primary bile acids and the structural relationship of this compound as an isomer of cholic acid.

G cluster_primary Primary Bile Acid Synthesis Cholesterol Cholesterol Hydroxycholesterol 7α-hydroxycholesterol Cholesterol->Hydroxycholesterol CYP7A1 (Rate-limiting step) Cholestenone 7α-hydroxy-4-cholesten-3-one Hydroxycholesterol->Cholestenone CholicAcid Cholic Acid (CA) Cholestenone->CholicAcid CDCA Chenodeoxycholic Acid (CDCA) Cholestenone->CDCA AllocholicAcid This compound (ACA) (Isomer of Cholic Acid) CholicAcid->AllocholicAcid Structural Isomer

Caption: A simplified diagram of the classical bile acid synthesis pathway and the isomeric relationship of this compound.

References

Allocholic acid's role in cholestasis compared to other fetal bile acids.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cholestasis, a condition characterized by the impairment of bile flow, leads to the accumulation of cytotoxic bile acids in the liver, precipitating liver injury. During fetal development, the bile acid pool has a unique composition, with specific bile acids playing distinct roles. Among these, allocholic acid (ACA), a 5α-epimer of cholic acid, has emerged as a molecule of interest for its potential protective effects in cholestatic conditions. This guide provides a comparative analysis of this compound's role in cholestasis relative to other key fetal bile acids, supported by experimental data, detailed methodologies, and pathway visualizations.

Comparative Analysis of this compound and Other Fetal Bile Acids in Cholestasis

This compound demonstrates a significant protective and choleretic effect in cholestatic models compared to other bile acids. Experimental evidence suggests that ACA can ameliorate liver injury by reducing the accumulation of more hydrophobic and cytotoxic bile acids and enhancing bile flow.

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies, comparing the effects of this compound and other relevant bile acids on markers of cholestasis and bile flow.

Table 1: Comparative Effects of Bile Acids on Cholestasis Markers in an ANIT-Induced Mouse Model

Bile Acid AdministeredSerum AST (U/L)Serum ALP (U/L)Serum DBIL (μmol/L)Reference
ANIT ControlHighHighHigh[1]
This compound (ACA)Significantly ReducedSignificantly ReducedSignificantly Reduced[1]
Other Fetal BAsData Not AvailableData Not AvailableData Not Available

Table 2: Comparative Choleretic Effects of Tauro-Conjugated Bile Acids in Mice

Bile Acid AdministeredBile Flow Increase (vs. control)Bile Output (vs. TCA)Reference
Taurocholic Acid (TCA)Baseline100%[2]
Tauro-allocholic Acid (TACA)9-fold higher than TCA~50% lower than TCA[2]

Table 3: Bile Acid Composition in the Liver of ANIT-Induced Cholestatic Mice with and without this compound Pretreatment

Bile AcidANIT Model (High Accumulation)ANIT + ACA Pretreatment (Reduced Accumulation)Reference
Cholic Acid (CA)[1]
Taurocholic Acid (TCA)[1]
β-muricholic acid (β-MCA)[1]

Experimental Protocols

Alpha-Naphthylisothiocyanate (ANIT)-Induced Cholestasis in Mice

This model is widely used to induce acute cholestatic liver injury.

  • Animals: Male C57BL/6 mice are typically used.

  • Induction: A single oral dose of ANIT (e.g., 75 mg/kg) dissolved in a vehicle like corn oil is administered to the mice. Control animals receive the vehicle only.

  • This compound Treatment: In protective studies, mice are pretreated with this compound (e.g., via oral gavage) for a specified period (e.g., 7 days) before ANIT administration.[1]

  • Endpoint Analysis: After a set time post-ANIT administration (e.g., 48 hours), blood and liver tissues are collected. Serum is analyzed for liver injury markers (AST, ALT, ALP, DBIL). Liver tissue is used for histopathological examination and analysis of gene and protein expression.

ANIT_Cholestasis_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis (48h post-ANIT) Animal Male C57BL/6 Mice Control Vehicle (Corn Oil) Animal->Control Randomization ANIT_Model ANIT (75 mg/kg) Animal->ANIT_Model Randomization ACA_Group ACA Pretreatment + ANIT Animal->ACA_Group Randomization Blood Blood Collection Control->Blood Sacrifice Liver Liver Tissue Collection Control->Liver ANIT_Model->Blood Sacrifice ANIT_Model->Liver ACA_Group->Blood Sacrifice ACA_Group->Liver Serum_Analysis Serum Analysis (AST, ALP, DBIL) Blood->Serum_Analysis Histo_Analysis Histopathology Liver->Histo_Analysis Gene_Expression Gene/Protein Expression Liver->Gene_Expression

Workflow for ANIT-induced cholestasis model.
Bile Acid Analysis using UPLC-MS/MS

Targeted metabolomics is employed to quantify the levels of different bile acids in biological samples.

  • Sample Preparation: Biological samples (serum, liver tissue) are subjected to an extraction procedure, often involving protein precipitation with a solvent like methanol, followed by centrifugation.

  • Chromatographic Separation: The extracted bile acids are separated using Ultra-Performance Liquid Chromatography (UPLC) with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium acetate) and an organic component (e.g., acetonitrile/methanol) is used.

  • Mass Spectrometry Detection: The separated bile acids are detected using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This allows for highly sensitive and specific quantification of each bile acid.

UPLC_MSMS_Workflow Sample Biological Sample (Serum/Liver) Extraction Bile Acid Extraction Sample->Extraction UPLC UPLC Separation Extraction->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Data Data Analysis & Quantification MSMS->Data

General workflow for bile acid analysis.

Signaling Pathways

This compound appears to exert its protective effects in cholestasis through the modulation of key signaling pathways that regulate bile acid homeostasis. This includes influencing the expression of enzymes involved in bile acid synthesis and transporters responsible for their efflux from hepatocytes. A central regulator in this process is the Farnesoid X Receptor (FXR).

This compound's Influence on Bile Acid Homeostasis

In the context of ANIT-induced cholestasis, this compound pretreatment has been shown to:

  • Downregulate Cyp8b1: This enzyme is crucial for the synthesis of cholic acid. By reducing its expression, ACA helps to decrease the pool of potentially cytotoxic primary bile acids.[1]

  • Upregulate Efflux Transporters: ACA enhances the expression of Mrp4 in the liver and Mdr1 and Mrp2 in the kidneys.[1] This promotes the removal of accumulated bile acids from the body, thereby alleviating liver injury.

While direct comparative studies on the FXR activation potential of this compound versus other fetal bile acids are limited, it is known that chenodeoxycholic acid (CDCA) is a potent endogenous FXR agonist. The activation of FXR generally leads to the downregulation of bile acid synthesis and the upregulation of efflux transporters like the Bile Salt Export Pump (BSEP).

Bile_Acid_Signaling cluster_cholestasis Cholestatic Condition cluster_aca_action This compound (ACA) Intervention cluster_molecular_targets Molecular Targets cluster_outcome Therapeutic Outcome BA_Accumulation Bile Acid Accumulation Liver_Injury Hepatocyte Injury BA_Accumulation->Liver_Injury ACA This compound Cyp8b1 Cyp8b1 (BA Synthesis) ACA->Cyp8b1 Downregulates Efflux_Transporters Efflux Transporters (Mrp4, Mdr1, Mrp2) ACA->Efflux_Transporters Upregulates Reduced_BA Reduced Bile Acid Pool Cyp8b1->Reduced_BA Increased_Efflux Increased BA Efflux Efflux_Transporters->Increased_Efflux Amelioration Amelioration of Liver Injury Reduced_BA->Amelioration Increased_Efflux->Amelioration Amelioration->Liver_Injury Reduces

ACA's mechanism in ameliorating cholestasis.

Conclusion

This compound demonstrates promising protective effects against cholestatic liver injury in preclinical models. Its ability to potently induce bile flow, reduce the accumulation of cytotoxic bile acids, and modulate the expression of key genes involved in bile acid homeostasis distinguishes it from other bile acids. While direct comparative data with a full spectrum of fetal bile acids remains an area for further investigation, the existing evidence suggests that this compound is a significant choleretic and hepatoprotective agent. This warrants further exploration of its therapeutic potential in cholestatic liver diseases. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundation for researchers to design and interpret future studies in this field.

References

Safety Operating Guide

Navigating the Safe Disposal of Allocholic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the proper handling and disposal of Allocholic acid, ensuring laboratory safety and environmental protection.

For scientists and researchers in the dynamic fields of drug development and life sciences, the proper management of chemical reagents is paramount. This compound, a bile acid isomer, is a valuable compound in various research applications. However, its disposal requires strict adherence to safety protocols to mitigate potential hazards to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

Hazard Profile of this compound: A Comparative Overview

Safety Data Sheets (SDS) from various suppliers may present differing hazard classifications for this compound. It is crucial to adopt a conservative approach, adhering to the more stringent safety precautions. One supplier classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Another supplier, however, does not classify it as a hazardous substance[2]. Given this discrepancy, treating this compound as hazardous waste is the most prudent course of action.

Hazard StatementDC Chemicals SDS[1]MedChemExpress SDS[2]
Acute Oral Toxicity Category 4 (Harmful if swallowed)Not a hazardous substance
Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life)Not a hazardous substance
Chronic Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)Not a hazardous substance

Essential Personal Protective Equipment (PPE) for Handling this compound

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.

  • Eye Protection: Wear safety goggles with side-shields.

  • Hand Protection: Use protective gloves, such as nitrile gloves.

  • Body Protection: A lab coat or impervious clothing is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used within a chemical fume hood.

Step-by-Step this compound Disposal Protocol

The following procedure outlines the approved method for the disposal of this compound waste in a laboratory setting. This protocol is designed to be clear, concise, and to prevent environmental release.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.

  • Containment of Waste:

    • Solid Waste: Place all solid waste contaminated with this compound into a clearly labeled, sealable plastic bag or a designated solid waste container.

    • Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a compatible, leak-proof container with a secure screw-top cap. The container should be appropriate for the type of solvent used (e.g., glass for organic solvents).

  • Labeling of Waste Containers:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents fully, including "this compound" and the name and concentration of any solvents or other chemicals present.

    • Indicate the approximate quantity of waste in the container.

    • Include the date the waste was first added to the container and the name of the generating researcher or lab.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from drains, heat sources, and incompatible materials[1].

    • The storage area should be under the control of the laboratory personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and handover.

    • Do not attempt to dispose of this compound down the drain or in the regular trash. The aquatic toxicity of the compound necessitates its disposal as hazardous waste[1].

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory chemical waste management principles and information derived from safety data sheets. No specific experimental protocols leading to the generation of this compound waste are detailed here. The focus is on the safe handling of the chemical once it has been designated as waste.

This compound Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final collection.

Allocholic_Acid_Disposal_Workflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Solid and Liquid Waste ppe->segregate contain_solid Contain Solid Waste in Labeled Bag/Container segregate->contain_solid contain_liquid Contain Liquid Waste in Labeled, Sealed Container segregate->contain_liquid label_waste Label with 'Hazardous Waste' and Full Contents contain_solid->label_waste contain_liquid->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Waste Collected by EHS contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Allocholic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Allocholic acid, offering procedural, step-by-step guidance to foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound's hazard classification can vary between suppliers. While some classify it as not a hazardous substance, others identify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Due to this variance, a cautious approach is recommended. The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound.

Protection Type Recommended Equipment Purpose
Eye Protection Safety goggles with side-shieldsTo prevent eye contact with this compound dust or solutions[1].
Hand Protection Protective gloves (e.g., nitrile)To prevent skin contact. Inspect gloves for any tears or degradation before use[1][2].
Skin and Body Protection Impervious clothing, such as a lab coatTo protect skin and personal clothing from contamination[1].
Respiratory Protection Suitable respiratorTo be used when there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas[1].
Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and research integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly sealed state in a cool, well-ventilated area[1].

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1][3].

  • Keep away from direct sunlight and sources of ignition[1].

  • Avoid storing with strong acids/alkalis and strong oxidizing/reducing agents[1].

2. Handling and Preparation:

  • All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to ensure adequate ventilation[1].

  • Avoid the formation of dust and aerosols[1].

  • Wear the appropriate PPE as detailed in the table above.

  • Do not eat, drink, or smoke in the handling area[1].

  • Wash hands thoroughly after handling the substance[1].

3. In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment[1].

  • For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite[1].

  • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.

  • Decontaminate the spill area and equipment by scrubbing with alcohol[1].

  • Collect all contaminated materials in a designated, sealed container for proper disposal[1].

4. First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth with water. Do NOT induce vomiting[1][4].

  • Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1][4].

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water[1][4].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[1][4].

5. Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • The substance should be disposed of at an approved waste disposal plant[1].

  • Avoid release to the environment. Collect any spillage, as it is very toxic to aquatic life[1].

Visualizing Safety Protocols

To further clarify the procedural flow and safety hierarchy, the following diagrams have been generated.

Allocholic_Acid_Handling_Workflow Operational Workflow for Handling this compound Receipt Receipt & Inspection Storage Secure Storage (-20°C Powder / -80°C Solvent) Receipt->Storage Preparation Preparation in Fume Hood (Wear Full PPE) Storage->Preparation Handling Experimental Use Preparation->Handling Spill Spill Response Handling->Spill If Spill Occurs Waste_Collection Waste Collection Handling->Waste_Collection Decontamination Decontamination Spill->Decontamination Decontamination->Waste_Collection Disposal Proper Disposal Waste_Collection->Disposal

Caption: This diagram illustrates the step-by-step workflow for the safe handling of this compound.

Safety_Hierarchy Hierarchy of Safety Controls for this compound cluster_controls Control Measures cluster_outcome Desired Outcome Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Most Effective PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Safe_Handling Safe Handling of This compound PPE->Safe_Handling Least Effective (Last line of defense)

Caption: This diagram shows the hierarchy of controls for ensuring safety when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allocholic acid
Reactant of Route 2
Allocholic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.